Product packaging for S-(1,2-Dicarboxyethyl)glutathione(Cat. No.:CAS No. 1115-52-2)

S-(1,2-Dicarboxyethyl)glutathione

Cat. No.: B075526
CAS No.: 1115-52-2
M. Wt: 423.40 g/mol
InChI Key: PWCIUOASSAHGHI-WPZUCAASSA-N
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Description

S-(1,2-Dicarboxyethyl)glutathione is a pivotal intermediate in the biosynthesis of phytochelatins, which are heavy metal-binding peptides crucial for metal detoxification and homeostasis in plants and certain fungi. This specific glutathione conjugate is formed through the enzymatic addition of glutathione to a diketide intermediate, a key step in the pathway that allows organisms to sequester toxic metals like cadmium, lead, and arsenic.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21N3O10S B075526 S-(1,2-Dicarboxyethyl)glutathione CAS No. 1115-52-2

Properties

IUPAC Name

2-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanylbutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O10S/c15-6(13(24)25)1-2-9(18)17-7(12(23)16-4-11(21)22)5-28-8(14(26)27)3-10(19)20/h6-8H,1-5,15H2,(H,16,23)(H,17,18)(H,19,20)(H,21,22)(H,24,25)(H,26,27)/t6-,7-,8?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCIUOASSAHGHI-WPZUCAASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)NC(CSC(CC(=O)O)C(=O)O)C(=O)NCC(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)N[C@@H](CSC(CC(=O)O)C(=O)O)C(=O)NCC(=O)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1115-52-2
Record name S-(1,2-Dicarboxyethyl)glutathione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(1,2-DICARBOXYETHYL)GLUTATHIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/348Q89NAQ9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Role of S-(1,2-Dicarboxyethyl)glutathione in Cellular Detoxification Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(1,2-Dicarboxyethyl)glutathione (DCEG) is a naturally occurring tripeptide derivative of glutathione (GSH) found in various mammalian tissues, with notable concentrations in the liver, lens, and heart.[1][2] Its synthesis from L-malate and GSH suggests a potential role in cellular metabolism and detoxification.[1] This technical guide provides a comprehensive overview of the current understanding of DCEG's role in cellular detoxification pathways, its enzymatic synthesis, and its potential as a therapeutic agent. The guide includes a summary of quantitative data, detailed experimental methodologies, and visualizations of relevant pathways and workflows to support further research and drug development in this area.

Introduction to this compound

Glutathione and its conjugates are central to the cellular defense against xenobiotics and oxidative stress.[3][4] These molecules participate in Phase II detoxification reactions, rendering harmful compounds more water-soluble for excretion.[3][4] this compound is a unique glutathione conjugate formed enzymatically from L-malate and glutathione.[1] Its presence in metabolically active tissues suggests a specialized role beyond general detoxification.

Quantitative Data

Tissue Distribution of this compound in Rats

The concentration of DCEG varies significantly across different tissues, indicating tissue-specific functions or synthesis.

TissueConcentration (nmol/g tissue)
Lens119[1][2]
Liver71.6[1][2]
Heart27.4[1][2]
SpleenNot Detected[1][2]
KidneyNot Detected[1][2]
CerebrumNot Detected[1][2]
CerebellumNot Detected[1][2]
Kinetic Properties of this compound Synthesizing Enzyme

The enzyme responsible for DCEG synthesis has been partially purified and characterized from both rat liver and baker's yeast.

OrganismSubstrateKm (mM)
Rat LiverGSH2.3[1]
L-malate4.0[1]
Saccharomyces cerevisiaeGSH1.4[5]
L-malate2.2[5]

Cellular Detoxification Pathways

The primary role of glutathione in detoxification is to conjugate with electrophilic compounds, a reaction often catalyzed by Glutathione S-transferases (GSTs).[6][7] While the enzyme that synthesizes DCEG does not utilize typical GST substrates, DCEG itself appears to play a protective role in detoxification, particularly against drug-induced liver injury.[1]

A notable example is the protective effect of a triester derivative of DCEG against acetaminophen-induced hepatotoxicity.[8] This protection is mediated by an elevation of intracellular glutathione levels.[8] The more lipophilic triester of DCEG can effectively cross cell membranes, where it is hydrolyzed to DCEG. The resulting DCEG then increases the activity of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in glutathione biosynthesis, leading to replenishment of the GSH pool.[8]

Proposed Mechanism of DCEG-Triester in Mitigating Acetaminophen Toxicity

cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte DCEG-Triester_ext DCEG-Triester DCEG-Triester_int DCEG-Triester DCEG-Triester_ext->DCEG-Triester_int Transport DCEG DCEG DCEG-Triester_int->DCEG Hydrolysis gamma-GCS γ-GCS (inactive) DCEG->gamma-GCS Activates gamma-GCS_active γ-GCS (active) gamma-GCS->gamma-GCS_active GSH GSH gamma-GCS_active->GSH Biosynthesis Detoxification Detoxification GSH->Detoxification Acetaminophen Acetaminophen NAPQI NAPQI (toxic metabolite) Acetaminophen->NAPQI NAPQI->Detoxification Neutralization

Mechanism of DCEG-Triester Protection

Experimental Protocols

Quantification of this compound by HPLC

This protocol outlines a general method for the determination of DCEG in tissue samples, based on methodologies described in the literature.[1]

1. Sample Preparation:

  • Homogenize fresh tissue samples in a suitable buffer (e.g., phosphate buffer).
  • Deproteinate the homogenate using an acid such as perchloric acid or metaphosphoric acid.
  • Centrifuge the sample to pellet the precipitated proteins.
  • Neutralize the supernatant containing the low-molecular-weight thiols.

2. HPLC Analysis:

  • Column: A reversed-phase C18 column is typically used.
  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
  • Detection: UV detection at a wavelength suitable for glutathione and its derivatives (e.g., 210-220 nm). Derivatization with a chromophore like Ellman's reagent can enhance sensitivity.
  • Quantification: Compare the peak area of the sample with that of a standard curve generated from known concentrations of purified DCEG.

Assay for this compound Synthetase Activity

This protocol describes a method to measure the enzymatic activity of the DCEG-synthesizing enzyme.[1][5]

1. Enzyme Preparation:

  • Prepare a cytosolic fraction from tissue homogenates by differential centrifugation.
  • The enzyme can be further purified using techniques such as ammonium sulfate fractionation and column chromatography (e.g., Phenyl Superose, hydroxyapatite, gel filtration).[1]

2. Reaction Mixture:

  • Prepare a reaction mixture containing:
  • Buffer (e.g., Tris-HCl, pH 7.5)
  • L-malate
  • Glutathione (GSH)
  • Enzyme preparation

3. Incubation and Termination:

  • Incubate the reaction mixture at 37°C for a defined period.
  • Terminate the reaction by adding an acid (e.g., perchloric acid).

4. Quantification of DCEG:

  • Analyze the amount of DCEG formed using the HPLC method described above.
  • Enzyme activity is calculated based on the amount of product formed per unit time per amount of protein.

Experimental Workflow for Enzyme Purification

Start Rat Liver Homogenate Centrifugation1 Centrifugation (e.g., 10,000 x g) Start->Centrifugation1 Supernatant1 Supernatant Centrifugation1->Supernatant1 Centrifugation2 Ultracentrifugation (e.g., 100,000 x g) Supernatant1->Centrifugation2 Cytosol Cytosolic Fraction Centrifugation2->Cytosol AmSO4 Ammonium Sulfate Fractionation Cytosol->AmSO4 Chromatography1 Phenyl Superose Chromatography AmSO4->Chromatography1 Chromatography2 Hydroxyapatite Chromatography Chromatography1->Chromatography2 Chromatography3 Gel Filtration Chromatography2->Chromatography3 End Partially Purified Enzyme Chromatography3->End

Enzyme Purification Workflow

Role in Cellular Signaling

While direct evidence for DCEG's role in specific signaling pathways is still emerging, its influence on superoxide generation and protein phosphorylation in neutrophils suggests a modulatory function in cellular signaling.[9] DCEG has been shown to enhance fMLP-induced superoxide generation, an effect that is paralleled by an increase in the tyrosyl phosphorylation of several proteins.[9] This suggests a potential interaction with kinase signaling cascades.

Given the close relationship between glutathione and the Keap1-Nrf2-ARE pathway, a major regulator of the antioxidant response, it is plausible that DCEG or its metabolism could influence this pathway. The Nrf2 pathway is activated under conditions of oxidative stress, leading to the transcription of a battery of cytoprotective genes, including those involved in glutathione synthesis.

Hypothetical Involvement of DCEG in Redox-Sensitive Signaling

Xenobiotics Xenobiotics/ Oxidative Stress ROS Increased ROS Xenobiotics->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Inhibits Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release ARE ARE Nrf2->ARE Nuclear Translocation and Binding Cytoprotective_Genes Cytoprotective Gene Expression (e.g., γ-GCS) ARE->Cytoprotective_Genes GSH_synthesis Increased GSH Synthesis Cytoprotective_Genes->GSH_synthesis DCEG_synthesis Increased DCEG Synthesis GSH_synthesis->DCEG_synthesis DCEG DCEG DCEG_synthesis->DCEG Signaling_Modulation Modulation of Kinase Signaling DCEG->Signaling_Modulation

Hypothetical DCEG Signaling Role

Implications for Drug Development

The protective effects of DCEG derivatives against drug-induced toxicity highlight their potential as therapeutic agents. The development of more stable and cell-permeable esters of DCEG could provide a novel strategy for protecting tissues from damage caused by xenobiotics and oxidative stress. Further research is warranted to explore the full therapeutic potential of DCEG and its analogues in various disease models.

Conclusion

This compound is an intriguing endogenous molecule with a clear role in cellular protection. Its unique synthesis and tissue distribution, coupled with its ability to bolster the glutathione-mediated detoxification system, position it as a significant player in cellular defense mechanisms. The elucidation of its precise interactions with signaling pathways and its potential for therapeutic application are promising avenues for future research. This guide provides a foundational understanding for scientists and researchers to further explore the multifaceted role of DCEG in cellular detoxification and beyond.

References

Chemical structure and properties of S-(1,2-Dicarboxyethyl)glutathione.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to S-(1,2-Dicarboxyethyl)glutathione

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and relevant experimental methodologies for this compound (DCE-GS). The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

This compound is a tripeptide derivative of glutathione (GSH), formed by the addition of a dicarboxyethyl group to the sulfur atom of the cysteine residue.

Chemical Structure:

Physicochemical Properties

PropertyValueReference
IUPAC Name 2-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanylbutanedioic acid[1]
Molecular Formula C₁₄H₂₁N₃O₁₀S[1]
Molecular Weight 423.40 g/mol [1]
CAS Number 1115-52-2[1]
Exact Mass 423.09476505 Da[1]
m/z 422.0874[2]

Biological Properties and Activities

This compound is a naturally occurring tripeptide found in various tissues, including the liver, heart, and lens of rats, as well as in yeast.[3][4][5] It exhibits a range of biological activities, making it a molecule of interest for further research.

Anti-inflammatory and Anti-anaphylactic Effects:

DCE-GS has demonstrated anti-inflammatory and anti-anaphylactic properties in in vivo studies.[5]

  • Anti-inflammatory Activity: Intravenous injection of DCE-GS (3 mg/kg) in rats prior to carrageenan administration resulted in a 30% prevention of conjunctival edema formation.[5]

  • Anti-anaphylactic Activity: In a rat model of passive cutaneous anaphylaxis using an antibody against chicken egg albumin, injection of DCE-GS (30 mg/kg) prior to antigen administration inhibited color deposition by up to 43%.[5]

Inhibition of Histamine Release:

In vitro studies have shown that DCE-GS can inhibit the release of histamine from rat mast cells induced by compound 48/80.[5] A concentration of 1 mmol/L of DCE-GS resulted in up to 96% inhibition of histamine release when added to mast cells before the inducing agent.[5]

Effects on Neutrophil Function:

DCE-GS has been shown to modulate superoxide generation in human neutrophils.[6]

  • It enhances N-formyl-methionyl-leucyl-phenylalanine (fMLP)-induced superoxide generation in a concentration-dependent manner.[6]

  • Conversely, it markedly suppresses arachidonic acid-induced superoxide generation.[6]

  • DCE-GS also enhances the tyrosyl phosphorylation of 80.0 kDa, 60.0 kDa, and 45.0 kDa proteins in human neutrophils, an effect that is suppressed by the tyrosine kinase inhibitor genistein.[6]

Inhibition of Platelet Aggregation:

Some evidence suggests that this compound can inhibit blood coagulation and platelet aggregation.

Tissue Distribution:

The concentration of DCE-GS varies across different tissues in rats, as determined by HPLC.[7][8]

TissueConcentration (nmol/g tissue)
Lens 119
Liver 71.6
Heart 27.4
Spleen Not Detected
Kidney Not Detected
Cerebrum Not Detected
Cerebellum Not Detected

In rabbit lens and liver, the concentrations were found to be 219.9 ± 29.1 nmol/g and 44.0 ± 13.5 nmol/g, respectively.[9]

Enzymatic Synthesis

This compound is synthesized enzymatically from L-malate and glutathione (GSH).[7][8] The enzyme responsible for this condensation has been partially purified and characterized from both rat liver and baker's yeast.[7][8][10]

Enzyme Properties:

PropertyRat Liver EnzymeBaker's Yeast Enzyme
Molecular Mass 53 kDa (monomeric)49 kDa (monomeric)
Substrates GSH and L-malateGSH and L-malate
Km for GSH 2.3 mM (at 37°C)1.4 mM
Km for L-malate 4.0 mM (at 37°C)2.2 mM
Optimal pH Not specified7.5

The enzyme from rat liver does not utilize substrates characteristic of previously identified glutathione S-transferases, and it shows no fumarase activity.[7][8]

Experimental Protocols

The following are representative protocols for key experiments related to this compound, based on methodologies described in the cited literature.

4.1. Determination of this compound by HPLC

This protocol is a representative method for the quantification of DCE-GS in biological tissues based on the information that HPLC was used for its determination.[7][8]

  • Sample Preparation:

    • Homogenize a known weight of tissue in 3 volumes of ice-cold 1 M perchloric acid.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Neutralize the supernatant with 3 M K₂CO₃.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to remove the precipitate.

    • Filter the supernatant through a 0.22 µm filter before injection.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient elution system can be employed. For example, Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water; Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: Start with 100% A, ramp to 20% B over 15 minutes, followed by a wash with 95% B and re-equilibration with 100% A.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 210 nm.

    • Quantification: Use a standard curve prepared with purified this compound.

4.2. Partial Purification of this compound Synthetase from Rat Liver

This protocol is a representative method based on the described purification steps for the enzyme from rat liver.[7][8]

  • Preparation of Cytosolic Fraction:

    • Homogenize fresh rat liver in 4 volumes of 20 mM Tris-HCl buffer (pH 7.8) containing 0.25 M sucrose and 1 mM EDTA.

    • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

    • Centrifuge the resulting supernatant at 105,000 x g for 60 minutes at 4°C. The final supernatant is the cytosolic fraction.

  • Ammonium Sulfate Fractionation:

    • Slowly add solid ammonium sulfate to the cytosolic fraction to achieve 40% saturation while stirring at 4°C.

    • After 30 minutes, centrifuge at 15,000 x g for 20 minutes.

    • Increase the ammonium sulfate concentration of the supernatant to 70% saturation.

    • After 30 minutes, centrifuge at 15,000 x g for 20 minutes.

    • Dissolve the pellet in a minimal volume of 20 mM Tris-HCl buffer (pH 7.8) and dialyze against the same buffer.

  • Chromatography:

    • Phenyl Superose Chromatography: Apply the dialyzed sample to a Phenyl Superose column equilibrated with the dialysis buffer containing 1 M ammonium sulfate. Elute with a decreasing linear gradient of ammonium sulfate.

    • Hydroxyapatite Chromatography: Pool the active fractions and apply to a hydroxyapatite column. Elute with a linear gradient of potassium phosphate buffer.

    • Gel Filtration: Further purify the active fractions by gel filtration on a column (e.g., Sephacryl S-200) equilibrated with 20 mM Tris-HCl buffer (pH 7.8) containing 0.1 M NaCl.

  • Enzyme Activity Assay:

    • The reaction mixture (1 ml) should contain 100 mM Tris-HCl (pH 8.0), 10 mM L-malate, 5 mM GSH, and the enzyme fraction.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding 0.2 ml of 20% trichloroacetic acid.

    • Analyze the formation of DCE-GS by HPLC as described above.

4.3. Mast Cell Histamine Release Assay

This is a representative protocol to assess the inhibitory effect of DCE-GS on histamine release, based on general methods.[3][11]

  • Mast Cell Isolation:

    • Isolate peritoneal mast cells from rats by peritoneal lavage with a suitable buffer (e.g., Tyrode's buffer).

    • Purify the mast cells by density gradient centrifugation (e.g., using Percoll).

  • Histamine Release Experiment:

    • Wash the purified mast cells and resuspend them in buffer.

    • Pre-incubate the cells with varying concentrations of this compound for 15 minutes at 37°C.

    • Induce histamine release by adding a secretagogue (e.g., compound 48/80).

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction by placing the tubes on ice and centrifuging at 400 x g for 10 minutes at 4°C.

  • Histamine Quantification:

    • Collect the supernatant for the determination of released histamine.

    • Lyse the cell pellet (e.g., with Triton X-100) to determine the residual histamine.

    • Quantify histamine using a fluorometric assay with o-phthalaldehyde (OPT) or a commercial ELISA kit.

    • Calculate the percentage of histamine release as: (Histamine in supernatant / (Histamine in supernatant + Histamine in pellet)) x 100.

Visualizations

Enzymatic Synthesis of this compound

Enzymatic_Synthesis GSH Glutathione (GSH) Synthetase This compound Synthetase GSH->Synthetase L_Malate L-Malate L_Malate->Synthetase DCE_GS This compound (DCE-GS) Synthetase->DCE_GS

Caption: Enzymatic condensation of Glutathione and L-Malate.

Proposed Cellular Effects of this compound in Neutrophils

Cellular_Effects DCE_GS This compound Superoxide_Gen Superoxide Generation DCE_GS->Superoxide_Gen enhances DCE_GS->Superoxide_Gen suppresses Tyr_Phos Tyrosyl Phosphorylation (80, 60, 45 kDa proteins) DCE_GS->Tyr_Phos enhances fMLP_Stim fMLP Stimulation fMLP_Stim->Superoxide_Gen AA_Stim Arachidonic Acid Stimulation AA_Stim->Superoxide_Gen

Caption: Modulation of neutrophil responses by DCE-GS.

References

The Crossroads of Glutathione Metabolism: A Technical Guide to the Biosynthesis of S-(1,2-Dicarboxyethyl)glutathione in Mammalian Cells

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of the biosynthesis of S-(1,2-dicarboxyethyl)glutathione (DCEG), a significant but often overlooked derivative of glutathione (GSH). Found in notable concentrations in mammalian tissues such as the liver, lens, and heart, DCEG is implicated in various physiological processes, including anti-inflammatory responses and cellular protection. This guide details the known enzymatic and non-enzymatic pathways of its formation, presents collated quantitative data, and provides detailed experimental protocols for its study.

Core Biosynthesis Pathways

The formation of this compound in mammalian cells is understood to occur via two distinct routes: a specific enzymatic condensation and a non-enzymatic reaction driven by substrate availability.

Enzymatic Synthesis from L-Malate and Glutathione

The primary and regulated pathway for DCEG biosynthesis is the enzymatic conjugation of L-malate and reduced glutathione (GSH). This reaction is catalyzed by a specific enzyme, provisionally named This compound synthetase .

Initial characterization studies in rat liver have identified this enzyme as a cytosolic, monomeric protein with a molecular mass of approximately 53 kDa[1][2]. Crucially, this enzyme exhibits substrate specificity that distinguishes it from the broad family of glutathione S-transferases (GSTs); it does not utilize typical GST substrates like 1-chloro-2,4-dinitrobenzene[1][2]. The enzyme demonstrates no fumarase activity, confirming that DCEG formation is not a secondary, non-enzymatic reaction following the conversion of L-malate to fumarate[1][2].

dot

Enzymatic_Synthesis GSH Glutathione (GSH) Enzyme This compound Synthetase GSH->Enzyme L_Malate L-Malate L_Malate->Enzyme DCEG This compound (DCEG) Enzyme->DCEG Cytosolic Condensation

Caption: Enzymatic synthesis of DCEG from GSH and L-Malate.

Non-Enzymatic Synthesis from Fumarate and Glutathione

A secondary, non-enzymatic pathway for DCEG formation involves the direct reaction of fumarate with the thiol group of GSH[3][4]. This is a Michael addition reaction, where the electrophilic double bond of fumarate is attacked by the nucleophilic thiolate anion of glutathione.

This pathway becomes particularly significant in pathophysiological states characterized by the accumulation of fumarate, such as in hereditary leiomyomatosis and renal cell cancer (HLRCC), which is caused by a deficiency in the enzyme fumarate hydratase (FH)[3][4]. The accumulation of fumarate drives the non-enzymatic formation of DCEG (also referred to as succinated glutathione or GSF in this context), leading to a depletion of the cellular GSH pool and subsequent oxidative stress[3][4].

dot

Non_Enzymatic_Synthesis GSH Glutathione (GSH) Reaction Non-Enzymatic Michael Addition GSH->Reaction Fumarate Fumarate (accumulated) Fumarate->Reaction DCEG This compound (DCEG) Reaction->DCEG

Caption: Non-enzymatic synthesis of DCEG from GSH and Fumarate.

Quantitative Data Summary

The following tables summarize the key quantitative data available for DCEG and its synthesizing enzyme in mammalian systems.

Table 1: Tissue Distribution of this compound in Rats
TissueConcentration (nmol/g tissue)Reference
Lens119[1][2]
Liver71.6[1][2]
Heart27.4[1][2]
SpleenNot Detected[1][2]
KidneyNot Detected[1][2]
CerebrumNot Detected[1][2]
CerebellumNot Detected[1][2]
Table 2: Properties of this compound Synthetase from Rat Liver
ParameterValueReference
Subcellular LocationCytosolic[1][2]
Molecular Mass (Gel Filtration & SDS-PAGE)~53 kDa[1][2]
StructureMonomer[1][2]
Km for GSH2.3 mM[1][2]
Km for L-malate4.0 mM[1][2]

Experimental Protocols

This section provides detailed methodologies for the purification of the DCEG-synthesizing enzyme and the quantification of DCEG, based on published literature.

Partial Purification of this compound Synthetase from Rat Liver

This protocol is adapted from the method described by Tsuboi et al. (1990)[1][2].

Workflow Diagram:

dot

Purification_Workflow cluster_0 Step 1: Homogenization & Cytosol Preparation cluster_1 Step 2: Ammonium Sulfate Fractionation cluster_2 Step 3: Chromatographic Purification Homogenization Homogenization Centrifugation_105k Centrifugation_105k Homogenization->Centrifugation_105k 105,000 x g AS_Fractionation AS_Fractionation Centrifugation_105k->AS_Fractionation Cytosolic Fraction Dialysis_1 Dialysis_1 AS_Fractionation->Dialysis_1 40-70% Pellet Phenyl_Superose Phenyl_Superose Dialysis_1->Phenyl_Superose Dialyzed Sample Hydroxyapatite Hydroxyapatite Phenyl_Superose->Hydroxyapatite Active Fractions Gel_Filtration Gel_Filtration Hydroxyapatite->Gel_Filtration Active Fractions Purified_Enzyme Purified_Enzyme Gel_Filtration->Purified_Enzyme Partially Purified Enzyme

Caption: Workflow for the partial purification of DCEG Synthetase.

Methodology:

  • Preparation of Cytosolic Fraction:

    • Homogenize fresh rat livers in 3 volumes of 10 mM Tris-HCl buffer (pH 7.4) containing 0.25 M sucrose and 1 mM EDTA.

    • Centrifuge the homogenate at 10,000 x g for 20 minutes to remove nuclei and mitochondria.

    • Centrifuge the resulting supernatant at 105,000 x g for 60 minutes. The final supernatant is the cytosolic fraction. All steps should be performed at 4°C.

  • Ammonium Sulfate Fractionation:

    • Slowly add solid ammonium sulfate to the cytosolic fraction to achieve 40% saturation, while stirring at 4°C.

    • After stirring for 30 minutes, centrifuge at 15,000 x g for 20 minutes and discard the pellet.

    • Add more ammonium sulfate to the supernatant to bring the saturation to 70%.

    • Stir for 30 minutes and centrifuge as before. Collect the pellet.

    • Dissolve the pellet in a minimal volume of 10 mM potassium phosphate buffer (pH 7.0) containing 1 mM EDTA and dialyze overnight against the same buffer.

  • Phenyl Superose Chromatography:

    • Apply the dialyzed sample to a Phenyl Superose column equilibrated with the dialysis buffer containing 1 M ammonium sulfate.

    • Elute the protein with a linear gradient of decreasing ammonium sulfate (1 M to 0 M) in the same buffer.

    • Collect fractions and assay for DCEG-synthesizing activity. Pool the active fractions.

  • Hydroxyapatite Chromatography:

    • Apply the pooled active fractions from the Phenyl Superose column to a hydroxyapatite column equilibrated with 10 mM potassium phosphate buffer (pH 7.0).

    • Elute with a linear gradient of increasing potassium phosphate concentration (10 mM to 200 mM).

    • Assay fractions for activity and pool the active fractions.

  • Gel Filtration Chromatography:

    • Concentrate the pooled active fractions and apply to a gel filtration column (e.g., Sephacryl S-200) equilibrated with 10 mM potassium phosphate buffer (pH 7.0) containing 0.1 M KCl.

    • Elute with the same buffer and collect fractions. The fractions containing the peak of DCEG-synthesizing activity represent the partially purified enzyme.

Quantification of this compound by HPLC

This protocol is based on the methods used for the detection of DCEG in rat tissues[1][2].

Methodology:

  • Sample Preparation:

    • Homogenize tissue samples in 5 volumes of 1 M perchloric acid.

    • Centrifuge at 15,000 x g for 15 minutes at 4°C.

    • Neutralize the supernatant with 2 M potassium carbonate.

    • Centrifuge to remove the potassium perchlorate precipitate. The supernatant is used for HPLC analysis.

  • Derivatization (Pre-column):

    • To an aliquot of the supernatant, add an equal volume of a solution containing o-phthalaldehyde (OPA) and 2-mercaptoethanol in a borate buffer (pH 9.5).

    • Allow the reaction to proceed for 1-2 minutes at room temperature to form a fluorescent derivative.

  • HPLC Analysis:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution system is typically used. For example:

      • Solvent A: 0.1 M sodium acetate buffer (pH 6.5).

      • Solvent B: Methanol.

      • Gradient: Start with a low percentage of Solvent B, and linearly increase to elute the compounds.

    • Flow Rate: Approximately 1.0 mL/min.

    • Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.

    • Quantification: Compare the peak area of the sample with that of a standard curve generated using authentic this compound.

Physiological Significance and Future Directions

The presence of a specific enzymatic pathway for DCEG synthesis suggests a defined physiological role beyond simple detoxification. Studies have indicated that DCEG possesses anti-inflammatory properties and may play a role in modulating cellular redox signaling, for instance by affecting superoxide generation in neutrophils[5][6]. Furthermore, esters of DCEG have been shown to protect against acetaminophen-induced hepatotoxicity, suggesting a potential therapeutic application[7][8].

The dual-pathway formation of DCEG highlights its importance in both normal physiology and in disease states. The enzymatic pathway likely maintains homeostatic levels of DCEG for its signaling or protective functions. In contrast, the non-enzymatic pathway becomes prominent under conditions of metabolic stress, acting as a sink for pathologically elevated fumarate, but at the cost of depleting the crucial antioxidant, GSH.

Future research should focus on the definitive identification and genetic characterization of the this compound synthetase. Elucidating the downstream metabolic fate of DCEG and its specific molecular targets will be crucial in fully understanding its role in mammalian cells and its potential as a biomarker or therapeutic target in diseases linked to metabolic dysregulation and oxidative stress.

References

An In-Depth Technical Guide to S-(1,2-Dicarboxyethyl)glutathione: Discovery and Initial Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(1,2-Dicarboxyethyl)glutathione (DCE-GSH) is an endogenous tripeptide analog of glutathione (GSH) discovered in mammalian tissues. This document provides a comprehensive overview of its discovery, initial characterization, and physiological activities. It details the distribution of DCE-GSH in various rat tissues, the enzymatic pathway of its synthesis, and its purification. Furthermore, this guide summarizes its known biological effects, including anti-inflammatory, anti-anaphylactic, and anti-platelet aggregation properties. The potential mechanism of action, particularly its influence on the arachidonic acid pathway and superoxide generation, is also explored. This technical guide consolidates key quantitative data into structured tables, provides detailed experimental protocols for its synthesis and characterization, and presents signaling pathway diagrams to facilitate a deeper understanding of this intriguing molecule for researchers in drug discovery and development.

Discovery and Tissue Distribution

This compound was first identified as a naturally occurring tripeptide in several rat tissues. Initial studies focused on its isolation and quantification, revealing a specific distribution pattern.

Quantitative Tissue Distribution of DCE-GSH in Rats

High-performance liquid chromatography (HPLC) has been utilized to determine the concentrations of DCE-GSH in various rat tissues. The peptide is most abundant in the lens, liver, and heart, suggesting specific physiological roles in these organs.

TissueConcentration (nmol/g tissue)[1]
Lens119
Liver71.6
Heart27.4
SpleenNot Detected
KidneyNot Detected
CerebrumNot Detected
CerebellumNot Detected

Biosynthesis and Enzymatic Characterization

DCE-GSH is synthesized enzymatically from L-malate and reduced glutathione (GSH). The enzyme responsible for this condensation reaction has been partially purified and characterized from rat liver cytosol.

Enzymatic Synthesis of DCE-GSH

The synthesis of DCE-GSH is catalyzed by a specific enzyme that facilitates the addition of GSH to the double bond of fumarate, which is in equilibrium with L-malate.

L-Malate L-Malate DCE-GSH Synthesizing Enzyme DCE-GSH Synthesizing Enzyme L-Malate->DCE-GSH Synthesizing Enzyme GSH GSH GSH->DCE-GSH Synthesizing Enzyme DCE-GSH DCE-GSH DCE-GSH Synthesizing Enzyme->DCE-GSH

Enzymatic synthesis of this compound.
Kinetic Properties of DCE-GSH Synthesizing Enzyme

The enzyme responsible for DCE-GSH synthesis has been characterized, and its kinetic parameters provide insight into its function.

ParameterValue[1]
Km for GSH 2.3 mM
Km for L-malate 4.0 mM
Molecular Mass 53 kDa
Subcellular Location Cytosol

Physiological Activities and Initial Characterization

Initial studies have revealed that DCE-GSH possesses several interesting biological activities, suggesting its potential as a therapeutic agent.

Anti-inflammatory and Anti-anaphylactic Effects

DCE-GSH has demonstrated both anti-inflammatory and anti-anaphylactic properties in preclinical models.

ActivityModelTreatmentResult
Anti-inflammatory Carrageenan-induced conjunctival edema in rats3 mg/kg intravenous injectionUp to 30% prevention of edema formation[2]
Inhibition of Histamine Release Compound 48/80-induced release from rat mast cells1 mmol/l concentrationUp to 96% inhibition of histamine release[2]
Anti-anaphylactic Passive cutaneous anaphylaxis in rats30 mg/kg injection prior to antigenUp to 43% inhibition of color deposition[2]
Inhibition of Platelet Aggregation
Modulation of Superoxide Generation

DCE-GSH has been shown to modulate superoxide generation in human neutrophils, suggesting a role in regulating oxidative stress. It markedly suppresses superoxide generation induced by arachidonic acid in a concentration-dependent manner[3].

Potential Signaling Pathways

The mechanism of action of DCE-GSH is not fully elucidated, but its effect on arachidonic acid-induced superoxide generation provides clues to a potential signaling pathway.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Receptor PLA2 Phospholipase A2 Receptor->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid LOX Lipoxygenase Arachidonic_Acid->LOX COX Cyclooxygenase Arachidonic_Acid->COX NADPH_Oxidase NADPH Oxidase Arachidonic_Acid->NADPH_Oxidase activates Leukotrienes Leukotrienes LOX->Leukotrienes Prostaglandins Prostaglandins COX->Prostaglandins Superoxide Superoxide (O2-) NADPH_Oxidase->Superoxide DCE_GSH This compound DCE_GSH->NADPH_Oxidase inhibits Stimulus Stimulus Stimulus->Receptor Start Start Rat_Liver_Homogenization Rat Liver Homogenization in Buffer Start->Rat_Liver_Homogenization Centrifugation_1 Centrifugation (105,000 x g) Rat_Liver_Homogenization->Centrifugation_1 Cytosolic_Fraction Collect Cytosolic Fraction (Supernatant) Centrifugation_1->Cytosolic_Fraction Ammonium_Sulfate Ammonium Sulfate Fractionation (40-70% saturation) Cytosolic_Fraction->Ammonium_Sulfate Centrifugation_2 Centrifugation Ammonium_Sulfate->Centrifugation_2 Precipitate_Resuspension Resuspend Precipitate and Dialyze Centrifugation_2->Precipitate_Resuspension Phenyl_Superose Phenyl Superose Chromatography Precipitate_Resuspension->Phenyl_Superose Hydroxyapatite Hydroxyapatite Chromatography Phenyl_Superose->Hydroxyapatite Gel_Filtration Gel Filtration Chromatography Hydroxyapatite->Gel_Filtration Purified_Enzyme Partially Purified DCE-GSH Synthesizing Enzyme Gel_Filtration->Purified_Enzyme Enzymatic_Reaction Incubate Enzyme with GSH and L-Malate Purified_Enzyme->Enzymatic_Reaction HPLC_Purification Purify DCE-GSH by HPLC Enzymatic_Reaction->HPLC_Purification End End HPLC_Purification->End

References

Natural occurrence of S-(1,2-Dicarboxyethyl)glutathione in tissues.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Natural Occurrence of S-(1,2-Dicarboxyethyl)glutathione in Tissues

Introduction

This compound (DCEG) is an endogenous tripeptide, an analogue of glutathione (GSH), that has been identified in significant quantities in various mammalian tissues.[1] Unlike many glutathione conjugates that are formed to detoxify xenobiotics, DCEG is a naturally occurring molecule synthesized enzymatically from L-malate and GSH.[2][3] Its presence in tissues such as the liver, heart, and lens suggests important, intrinsic physiological functions ranging from anti-inflammatory action to cellular signaling.[1][2]

This technical guide provides a comprehensive overview of the natural occurrence of DCEG, its biosynthesis, and its established physiological roles. It is intended for researchers, scientists, and professionals in drug development, offering detailed quantitative data, experimental methodologies, and pathway visualizations to facilitate a deeper understanding of this unique glutathione conjugate.

Natural Occurrence and Quantitative Distribution

DCEG has been quantified in several tissues of different species, with notable concentrations found in the lens, liver, and heart. The distribution appears to be tissue-specific. In rats, DCEG was not detected in the spleen, kidney, cerebrum, or cerebellum, indicating a specialized role in the tissues where it is present.[2] The primary subcellular location for DCEG in rat liver is the cytosolic fraction.[2] In addition to mammalian tissues, DCEG has also been identified in the yeast Saccharomyces cerevisiae.[3]

Table 1: Concentration of this compound in Various Tissues
SpeciesTissueConcentration (nmol/g tissue)Reference
RatLens119[2]
RatLiver71.6[2]
RatHeart27.4[2]
RabbitLens219.9 ± 29.1[4]
RabbitLiver44.0 ± 13.5[4]

Biosynthesis and Metabolism

The formation of DCEG is an enzymatic process catalyzed by a specific synthetase that condenses L-malate and reduced glutathione (GSH).[2][3] This is distinct from the more common glutathione S-transferases (GSTs) that conjugate GSH with electrophilic xenobiotics.[2]

Enzymology of DCEG Synthesis

An enzyme responsible for DCEG synthesis has been partially purified from both rat liver and baker's yeast.[2][3]

  • Rat Liver Enzyme : The enzyme isolated from the cytosolic fraction of rat liver is a monomeric protein with an estimated molecular mass of 53 kDa.[2] It exhibits Michaelis-Menten kinetics with Km values of 2.3 mM for GSH and 4.0 mM for L-malate.[2] Importantly, this enzyme shows no activity with common GST substrates, confirming it is not a typical glutathione S-transferase.[2] It also lacks fumarase activity, ruling out the possibility that DCEG is formed non-enzymatically from fumarate generated by the enzyme preparation.[2]

  • Yeast Enzyme : The enzyme from Saccharomyces cerevisiae is also a monomeric protein with a molecular mass of approximately 49 kDa.[3] Its Km values are 1.4 mM for GSH and 2.2 mM for L-malate, and it has an optimal pH of 7.5.[3]

GSH Glutathione (GSH) Enzyme This compound synthetase GSH->Enzyme LMalate L-Malate LMalate->Enzyme DCEG This compound (DCEG) Enzyme->DCEG

Caption: Enzymatic Biosynthesis of DCEG.
Relationship to Tyrosine Catabolism

While not directly involved in the synthesis of DCEG from L-malate, the tyrosine degradation pathway involves a crucial glutathione-dependent isomerization step. The enzyme maleylacetoacetate isomerase (MAAI), also known as Glutathione S-transferase Zeta 1 (GSTZ1), catalyzes the conversion of maleylacetoacetate to fumarylacetoacetate.[5][6] This reaction requires glutathione as a cofactor, which attacks the substrate to allow for cis-trans isomerization.[6] This highlights a distinct but important role of glutathione in intermediary metabolism, separate from its role as a substrate for DCEG synthesis.[5] A deficiency in this enzyme leads to the accumulation of tyrosine metabolites.[7][8]

MAA Maleylacetoacetate Enzyme Maleylacetoacetate Isomerase (GSTZ1) MAA->Enzyme FAA Fumarylacetoacetate GSH GSH (cofactor) GSH->Enzyme Enzyme->FAA Pathway Tyrosine Catabolism

Caption: Role of GSH in Tyrosine Catabolism.

Physiological Activities and Potential Roles

DCEG exhibits a range of biological activities, suggesting it functions as a signaling molecule and cytoprotective agent.

  • Anti-inflammatory and Antianaphylactic Effects : DCEG has demonstrated anti-inflammatory properties, as shown by its ability to prevent experimental conjunctival edema in rats.[1] It also displays antianaphylactic effects and can inhibit histamine release from mast cells by up to 96% at a 1 mmol/L concentration.[1]

  • Modulation of Neutrophil Activity : In human neutrophils, DCEG's effect depends on the stimulus. It enhances superoxide generation induced by N-formyl-methionyl-leucyl-phenylalanine (fMLP) but markedly suppresses superoxide generation induced by arachidonic acid.[9] This enhancement of fMLP-induced activity is correlated with an increase in the tyrosyl phosphorylation of several proteins.[9]

  • Hepatoprotection : While DCEG itself has a protective effect, its ester derivatives, particularly S-(1,2-diethoxycarbonyl)glutathione isopropyl ester (DCE-Et-GS iPr), show potent hepatoprotective activity against acetaminophen-induced toxicity.[10] This protection is attributed to the esters' ability to be transported into hepatocytes, hydrolyzed to DCEG, and subsequently increase intracellular GSH levels by activating γ-glutamylcysteine synthetase (GCS), the rate-limiting enzyme in GSH biosynthesis.[10][11]

  • Interaction with Aldose Reductase : X-ray crystallography has shown that DCEG can bind to the active site of human aldose reductase.[12] This enzyme is a key regulator of cell signaling and is implicated in diabetic complications. The interaction of DCEG with aldose reductase suggests a potential role in modulating its activity, particularly in the context of reducing glutathione conjugates of aldehydes.[12]

Experimental Protocols

Quantification of DCEG in Tissues

This protocol is based on the methodology used for determining DCEG concentrations in rat tissues.[2]

start Tissue Collection homogenize Homogenization (in 1M Perchloric Acid) start->homogenize centrifuge1 Centrifugation homogenize->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant hplc HPLC Analysis supernatant->hplc quant Quantification hplc->quant start Rat Liver Cytosolic Fraction step1 Ammonium Sulfate Fractionation start->step1 step2 Phenyl Superose Chromatography step1->step2 step3 Hydroxyapatite Chromatography step2->step3 step4 Gel Filtration step3->step4 end Partially Purified Enzyme step4->end

References

S-(1,2-Dicarboxyethyl)glutathione: A Technical Guide to its Mechanism of Action in Redox Homeostasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(1,2-Dicarboxyethyl)glutathione (DCEG) is an endogenous tripeptide derivative of glutathione (GSH) found in various mammalian tissues, including the liver, heart, and lens. Emerging research has highlighted its significant role in cellular redox homeostasis, not as a direct, potent antioxidant, but primarily through the modulation of endogenous antioxidant defense systems and specific signaling pathways. This technical guide provides an in-depth analysis of the core mechanisms of action of DCEG in maintaining redox balance, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways. The primary mechanism of DCEG's hepatoprotective effects involves its ability to upregulate the biosynthesis of glutathione, the cornerstone of the cell's antioxidant defense. Furthermore, DCEG exhibits nuanced control over reactive oxygen species (ROS) generation in immune cells and interacts with key enzymes involved in cellular signaling and metabolism. This document aims to provide a comprehensive resource for researchers and professionals in drug development interested in the therapeutic potential of DCEG and its derivatives.

Introduction

Cellular redox homeostasis is a delicate balance between the production of reactive oxygen species (ROS) and the capacity of the antioxidant defense systems to neutralize them. Disruptions in this equilibrium lead to oxidative stress, a condition implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Glutathione (GSH), a tripeptide of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells and a central player in redox homeostasis. This compound (DCEG) is a naturally occurring conjugate of GSH and L-malate. While structurally related to GSH, its mechanism of action in redox homeostasis is distinct and multifaceted, extending beyond simple radical scavenging. This guide will explore the synthesis of DCEG, its indirect antioxidant effects through the potentiation of GSH synthesis, its modulatory role in ROS production, and its interaction with other signaling molecules.

Biosynthesis of this compound

DCEG is enzymatically synthesized from reduced glutathione (GSH) and L-malate. This reaction is catalyzed by a specific DCEG-synthesizing enzyme, which has been identified and partially purified from rat liver and baker's yeast.

Key characteristics of the DCEG-synthesizing enzyme:

  • Substrates: GSH and L-malate.[1]

  • Tissue Distribution of Activity (in rats): Highest in the liver, with detectable levels in the heart and lens. It is not detected in the spleen, kidney, cerebrum, or cerebellum.[1]

  • Subcellular Localization: Primarily located in the cytosolic fraction of liver cells.[1]

  • Enzyme Properties (from rat liver):

    • Molecular Mass: Approximately 53 kDa (monomeric protein).[1]

    • Kₘ values: 2.3 mM for GSH and 4.0 mM for L-malate.[1]

  • Enzyme Properties (from baker's yeast):

    • Molecular Mass: Approximately 49 kDa (monomeric protein).[2]

    • Kₘ values: 1.4 mM for GSH and 2.2 mM for L-malate.[2]

    • Optimal pH: 7.5.[2]

It is important to note that the DCEG-synthesizing enzyme does not exhibit activity towards common substrates of glutathione S-transferases, indicating it is a distinct enzyme.[1]

Core Mechanisms of Action in Redox Homeostasis

The primary role of DCEG in redox homeostasis appears to be indirect, primarily by augmenting the cellular pool of GSH. However, it also demonstrates direct modulatory effects on ROS-producing enzymes and interacts with other signaling proteins.

Upregulation of Glutathione Biosynthesis

A pivotal mechanism by which DCEG contributes to redox homeostasis is by enhancing the de novo synthesis of GSH. Studies utilizing a triester derivative of DCEG, which exhibits greater cell permeability, have shown that intracellularly formed DCEG activates γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in GSH biosynthesis.[3]

  • Mechanism: The triester of DCEG, being more lipophilic, efficiently crosses the cell membrane.[3] Intracellularly, it is hydrolyzed to release DCEG.[3] This liberated DCEG then allosterically activates γ-GCS, leading to an increased rate of GSH synthesis.[3] This, in turn, elevates the total intracellular GSH concentration, thereby bolstering the cell's antioxidant capacity.

This indirect mechanism is crucial for its protective effects against xenobiotic-induced hepatotoxicity, such as that caused by acetaminophen. By increasing the availability of GSH, DCEG enhances the capacity for detoxification of reactive metabolites.

Modulation of Superoxide Generation in Neutrophils

DCEG exhibits a complex, stimulus-dependent modulatory effect on the generation of superoxide (O₂⁻) by NADPH oxidase in human neutrophils. This indicates a role for DCEG in regulating the inflammatory response and the associated oxidative burst.

  • Enhancement of fMLP-induced Superoxide Generation: When neutrophils are stimulated with N-formyl-methionyl-leucyl-phenylalanine (fMLP), pre-incubation with DCEG leads to a concentration-dependent enhancement of O₂⁻ production.

  • Suppression of Arachidonic Acid-induced Superoxide Generation: In contrast, DCEG markedly suppresses O₂⁻ generation induced by arachidonic acid in a concentration-dependent manner.

  • No Effect on PMA-induced Superoxide Generation: DCEG does not affect O₂⁻ production when stimulated by phorbol 12-myristate 13-acetate (PMA).

This differential regulation suggests that DCEG interacts with specific components of the signal transduction pathways upstream of NADPH oxidase activation, rather than directly with the enzyme complex itself in all contexts.

Interaction with Aldose Reductase

DCEG has been shown to bind to the active site of aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications and a key regulator of cellular signaling. The crystal structure of the human aldose reductase holoenzyme in complex with DCEG reveals specific interactions.

  • Binding Site: The distal carboxylate group of the dicarboxyethyl moiety of DCEG interacts with the conserved anion binding site residues Tyr48, His110, and Trp111 of aldose reductase.[3]

  • Conformation: The glutathione backbone of the bound DCEG adopts a low-energy Y-shaped conformation.[3]

  • Significance: Aldose reductase catalyzes the reduction of glutathione conjugates of unsaturated aldehydes with high efficiency. The binding of DCEG to its active site suggests that DCEG and its metabolites could modulate the activity of this enzyme, thereby influencing signaling pathways that are regulated by aldehyde metabolism.

Regulation of Tyrosine Phosphorylation

In human neutrophils, DCEG has been observed to enhance the tyrosyl phosphorylation of several proteins (80.0 kDa, 60.0 kDa, and 45.0 kDa). The enhancement of fMLP-induced superoxide generation by DCEG parallels this increase in tyrosine phosphorylation, and both effects are suppressed by the tyrosine kinase inhibitor genistein. This suggests that DCEG's modulatory effects on neutrophil function are, at least in part, mediated through the regulation of tyrosine phosphorylation-dependent signaling pathways.

Signaling Pathways

Based on the available evidence, the following signaling pathways and logical relationships involving DCEG can be proposed.

Indirect Nrf2 Activation via GSH Synthesis

While direct evidence for DCEG activating the Nrf2-Keap1 pathway is lacking, a plausible indirect mechanism can be postulated. The Nrf2 pathway is a master regulator of the antioxidant response, and its activation is known to be influenced by the cellular GSH status. Specifically, an increased GSH pool can lead to the S-glutathionylation of Keap1, the negative regulator of Nrf2, which results in Nrf2 release, nuclear translocation, and subsequent transcription of antioxidant response element (ARE)-driven genes.

cluster_keap1_nrf2 DCEG_Triester DCEG Triester (extracellular) Cell_Membrane Cell Membrane DCEG DCEG (intracellular) DCEG_Triester->DCEG Hydrolysis gamma_GCS γ-GCS DCEG->gamma_GCS Activates GSH GSH Synthesis ↑ gamma_GCS->GSH Keap1 Keap1 GSH->Keap1 S-glutathionylation Redox_Homeostasis Redox Homeostasis GSH->Redox_Homeostasis Nrf2_inactive Nrf2 (inactive) Keap1->Nrf2_inactive Sequesters Nrf2_active Nrf2 (active) Nrf2_inactive->Nrf2_active Release Nucleus Nucleus ARE ARE Nrf2_active->ARE Translocation Antioxidant_Genes Antioxidant Gene Expression ↑ ARE->Antioxidant_Genes Transcription Antioxidant_Genes->Redox_Homeostasis

Caption: Proposed indirect activation of the Nrf2 pathway by DCEG.
Modulation of Neutrophil Superoxide Production

The differential effects of DCEG on superoxide production in neutrophils stimulated by different agonists can be visualized as a workflow.

fMLP fMLP Neutrophil Neutrophil fMLP->Neutrophil AA Arachidonic Acid AA->Neutrophil PMA PMA PMA->Neutrophil Signaling_fMLP Signaling Cascade (fMLP) Neutrophil->Signaling_fMLP Signaling_AA Signaling Cascade (AA) Neutrophil->Signaling_AA Signaling_PMA Signaling Cascade (PMA) Neutrophil->Signaling_PMA DCEG DCEG DCEG->Signaling_fMLP Enhances DCEG->Signaling_AA Suppresses DCEG->Signaling_PMA No Effect NADPH_Oxidase NADPH Oxidase Signaling_fMLP->NADPH_Oxidase Signaling_AA->NADPH_Oxidase Signaling_PMA->NADPH_Oxidase Superoxide_fMLP Superoxide ↑ NADPH_Oxidase->Superoxide_fMLP Superoxide_AA Superoxide ↓ NADPH_Oxidase->Superoxide_AA Superoxide_PMA Superoxide (No Change) NADPH_Oxidase->Superoxide_PMA

Caption: DCEG's differential modulation of neutrophil superoxide production.

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound and its derivatives.

Table 1: Effects of DCEG Triester on GSH Levels and γ-GCS Activity in Rat Hepatocytes [3]

ParameterTreatmentConcentrationTime (h)Fold Change
GSH LevelDCEG Triester0.5 mM242.1
γ-GCS ActivityDCEG Triester1.0 mM241.4

Table 2: Effects of DCEG on Stimulus-Induced Superoxide Generation in Human Neutrophils

StimulusDCEG EffectNature of Effect
fMLPEnhancementConcentration-dependent
Arachidonic AcidSuppressionConcentration-dependent
PMANo Effect-

Table 3: Tissue Distribution of DCEG in Rats [1]

TissueConcentration (nmol/g tissue)
Lens119
Liver71.6
Heart27.4
SpleenNot Detected
KidneyNot Detected
CerebrumNot Detected
CerebellumNot Detected

Experimental Protocols

This section provides an overview of the methodologies used in key experiments cited in this guide.

Measurement of γ-Glutamylcysteine Synthetase (γ-GCS) Activity

This protocol is based on the methodology used to assess the effect of DCEG on γ-GCS activity.[3]

  • Preparation of Cell Lysate:

    • Culture rat hepatocytes to confluence.

    • Treat cells with DCEG triester at the desired concentration and for the specified duration.

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Harvest cells and homogenize in a lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cytosolic fraction) for the enzyme assay.

  • Enzyme Assay:

    • The reaction mixture contains:

      • 100 mM Tris-HCl buffer (pH 8.0)

      • 150 mM KCl

      • 20 mM MgCl₂

      • 2 mM Dithiothreitol (DTT)

      • 10 mM L-glutamate

      • 2 mM L-α-aminobutyrate

      • 10 mM ATP

      • Cell lysate (containing the enzyme)

    • Pre-incubate the reaction mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding L-cysteine to a final concentration of 2 mM.

    • Incubate at 37°C for 20 minutes.

    • Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).

    • Centrifuge to pellet the precipitated protein.

  • Quantification of γ-Glutamylcysteine (γ-GC):

    • The product of the reaction, γ-GC, is quantified by high-performance liquid chromatography (HPLC) with electrochemical detection, as this provides high sensitivity and specificity for the thiol-containing product.

Measurement of Superoxide Generation in Neutrophils

This protocol is based on the methods used to study the effect of DCEG on superoxide production in human neutrophils.

  • Isolation of Human Neutrophils:

    • Collect venous blood from healthy donors in heparinized tubes.

    • Isolate neutrophils by dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.

    • Lyse contaminating erythrocytes by hypotonic shock.

    • Resuspend the purified neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).

  • Pre-incubation with DCEG:

    • Incubate the isolated neutrophils with various concentrations of DCEG at 37°C for a specified time (e.g., 15 minutes).

  • Measurement of Superoxide Generation:

    • Superoxide production can be measured using the lucigenin-dependent chemiluminescence assay.

    • Add lucigenin to the neutrophil suspension.

    • Place the samples in a luminometer.

    • Inject the stimulus (fMLP, arachidonic acid, or PMA) to initiate the reaction.

    • Record the chemiluminescence signal over time. The peak chemiluminescence is proportional to the rate of superoxide generation.

    • Alternatively, the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c can be used, where the change in absorbance at 550 nm is monitored.

HPLC Determination of DCEG in Tissues

This protocol is adapted from the methodology for quantifying DCEG in rat tissues.[1]

  • Tissue Homogenization:

    • Excise tissues and immediately freeze in liquid nitrogen.

    • Homogenize the frozen tissue in a suitable volume of ice-cold 5% TCA.

    • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

    • Collect the supernatant.

  • Sample Preparation:

    • Wash the supernatant with diethyl ether to remove TCA.

    • Adjust the pH of the aqueous phase to approximately 2.5 with HCl.

    • Filter the sample through a 0.45 µm filter.

  • HPLC Analysis:

    • Column: A reverse-phase C18 column (e.g., ODS-80Ts).

    • Mobile Phase: A gradient of methanol in a phosphate buffer (e.g., 0.1 M sodium phosphate, pH 2.5).

    • Detection: UV detection at 210 nm.

    • Quantification: Use a standard curve prepared with purified DCEG.

Conclusion and Future Directions

This compound is a fascinating endogenous molecule with a nuanced role in redox homeostasis. Its primary mechanism of action is not as a direct scavenger of reactive oxygen species, but rather as a modulator of the cell's intrinsic antioxidant machinery and signaling pathways. The ability of DCEG to upregulate the synthesis of glutathione, the master antioxidant, positions it as a potentially valuable therapeutic agent for conditions associated with oxidative stress and glutathione depletion. Its differential effects on superoxide production in neutrophils and its interaction with aldose reductase highlight its capacity to fine-tune inflammatory and metabolic signaling.

Future research should focus on several key areas:

  • Direct Antioxidant Capacity: While the indirect mechanisms are significant, a thorough investigation of the direct reactivity of DCEG with various ROS and reactive nitrogen species (RNS) is warranted to complete our understanding of its antioxidant profile.

  • GSH/GSSG Ratio: Studies are needed to directly quantify the effect of DCEG on the intracellular GSH/GSSG ratio, a critical indicator of the cellular redox state.

  • Nrf2-Keap1 Pathway: Elucidating the direct or indirect effects of DCEG on the Nrf2-Keap1 signaling pathway will be crucial for understanding its regulation of the broader antioxidant response.

  • In Vivo Efficacy: Further preclinical and clinical studies are necessary to evaluate the therapeutic efficacy of DCEG and its more bioavailable derivatives in various disease models characterized by oxidative stress.

References

Preliminary studies on the therapeutic potential of S-(1,2-Dicarboxyethyl)glutathione.

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide to the Therapeutic Potential of S-(1,2-Dicarboxyethyl)glutathione

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the current understanding of this compound (DCEG), a synthetic glutathione derivative with significant therapeutic potential, primarily as an inhibitor of the glyoxalase system. This guide delves into its mechanism of action, preclinical efficacy, and the experimental methodologies used to evaluate its effects.

Introduction to this compound

This compound (DCEG) is a conjugate of glutathione (GSH) and diethyl maleate. It has been identified as a potent competitive inhibitor of Glyoxalase I (Glo1), a key enzyme in the detoxification of methylglyoxal (MG), a cytotoxic byproduct of glycolysis. The accumulation of MG due to Glo1 inhibition leads to increased cellular stress and apoptosis, making Glo1 a promising target for anticancer therapy. The structure of DCEG mimics the hemithioacetal intermediate formed between glutathione and methylglyoxal, which is the natural substrate of Glo1.

Mechanism of Action: Glyoxalase I Inhibition

The primary mechanism through which DCEG exerts its cytotoxic effects is the competitive inhibition of Glyoxalase I. This inhibition leads to an intracellular accumulation of the toxic metabolite methylglyoxal, which can induce apoptosis through various pathways, including the generation of reactive oxygen species (ROS) and the activation of caspase cascades.

Below is a diagram illustrating the proposed signaling pathway following Glo1 inhibition by DCEG.

G cluster_0 Cellular Environment DCEG This compound (DCEG) Glo1 Glyoxalase I (Glo1) DCEG->Glo1 Inhibits Detox Detoxification Glo1->Detox Catalyzes MG Methylglyoxal (MG) (Cytotoxic byproduct) MG->Glo1 Natural Substrate Apoptosis Apoptosis MG->Apoptosis Induces G cluster_workflow Synthesis Workflow Reactants 1. Dissolve Glutathione (GSH) and Diethyl Maleate in Buffer Incubation 2. Incubate at Room Temperature Reactants->Incubation Monitoring 3. Monitor Reaction Progress (e.g., TLC or HPLC) Incubation->Monitoring Purification 4. Purify Product (e.g., Chromatography) Monitoring->Purification Characterization 5. Characterize Product (NMR, Mass Spectrometry) Purification->Characterization G cluster_workflow Inhibition Assay Workflow Prepare 1. Prepare Assay Mixture (Buffer, GSH, MG) AddInhibitor 2. Add DCEG at Various Concentrations Prepare->AddInhibitor AddEnzyme 3. Initiate Reaction with Glo1 AddInhibitor->AddEnzyme Measure 4. Monitor Absorbance at 240 nm AddEnzyme->Measure Analyze 5. Calculate Initial Velocities and Determine Ki Measure->Analyze

The Cellular Enzymology of S-(1,2-Dicarboxyethyl)glutathione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(1,2-dicarboxyethyl)glutathione (DCEG) is an endogenous tripeptide found in various mammalian tissues, playing a role in several physiological processes. This technical guide provides a comprehensive overview of the known interactions between DCEG and key cellular enzymes. It summarizes the current state of research on its biosynthesis, its role in modulating glutathione metabolism, and its direct binding to other metabolic enzymes. This document consolidates quantitative data from published studies, details relevant experimental methodologies, and presents signaling pathways and molecular interactions through structured diagrams to facilitate a deeper understanding of the cellular functions of DCEG.

Biosynthesis of this compound

This compound is synthesized enzymatically from L-malate and reduced glutathione (GSH). This reaction is catalyzed by a specific this compound synthetase, an enzyme distinct from the canonical glutathione S-transferases (GSTs)[1].

This compound Synthetase

The DCEG-synthesizing enzyme has been identified and partially purified from both rat liver and baker's yeast[1][2][3][4]. In rats, the highest activity is found in the liver cytosol[1][2]. The enzyme from rat liver is a monomeric protein with an estimated molecular mass of 53 kDa[1][2]. The yeast enzyme exhibits similar characteristics, with a molecular mass of approximately 49 kDa[3][4].

The kinetic parameters for the DCEG-synthesizing enzyme have been determined for its substrates, L-malate and GSH.

Enzyme SourceSubstrateKm (mM)Reference
Rat LiverL-Malate4.0[1][2]
Rat LiverGSH2.3[1][2]
Saccharomyces cerevisiae (Baker's Yeast)L-Malate2.2[3][4]
Saccharomyces cerevisiae (Baker's Yeast)GSH1.4[3][4]
Experimental Protocols

A partial purification of the DCEG-synthesizing enzyme from the cytosolic fraction of rat liver can be achieved through a series of chromatographic steps[1][2]:

  • Homogenization and Centrifugation: Liver tissue is homogenized in a suitable buffer, followed by ultracentrifugation to separate the cytosolic fraction.

  • Ammonium Sulfate Fractionation: The cytosolic extract is subjected to precipitation with ammonium sulfate.

  • Phenyl Superose Chromatography: The partially purified protein is loaded onto a Phenyl Superose column for hydrophobic interaction chromatography.

  • Hydroxyapatite Chromatography: Further separation is achieved using a hydroxyapatite column.

  • Gel Filtration: The final purification step involves size exclusion chromatography to isolate the enzyme.

The activity of the DCEG-synthesizing enzyme can be determined by measuring the formation of DCEG over time.

  • Reaction Mixture: A typical reaction mixture contains L-malate, GSH, and the enzyme preparation in a suitable buffer (e.g., Tris-HCl, pH 7.5).

  • Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C.

  • Termination and Sample Preparation: The reaction is stopped, and proteins are precipitated (e.g., with metaphosphoric acid). The supernatant is collected for analysis.

  • Quantification of DCEG: The amount of synthesized DCEG is quantified using High-Performance Liquid Chromatography (HPLC) with UV detection[1][2]. A reversed-phase C18 column can be used with a mobile phase such as a mixture of water, acetonitrile, and a buffering agent like sulfuric acid, with detection at 200-215 nm[5][6].

Visualization of DCEG Synthesis

DCEG_Synthesis GSH Glutathione (GSH) DCEG_Synthetase This compound Synthetase GSH->DCEG_Synthetase L_Malate L-Malate L_Malate->DCEG_Synthetase DCEG This compound (DCEG) DCEG_Synthetase->DCEG

Biosynthesis of this compound.

Interaction with Enzymes of Glutathione Metabolism

DCEG has been shown to influence the activity of enzymes involved in the biosynthesis of glutathione.

γ-Glutamylcysteine Synthetase (γ-GCS)

γ-Glutamylcysteine synthetase is the rate-limiting enzyme in glutathione biosynthesis. While DCEG itself has not been shown to directly interact with γ-GCS in a purified system, its triester derivative has been observed to increase intracellular GSH levels by activating this enzyme[7]. The lipophilic triester of DCEG can more readily cross cell membranes, after which it is hydrolyzed to DCEG. The resulting intracellular DCEG then leads to an increase in γ-GCS activity[7].

CompoundEnzymeEffectFold ActivationConcentrationReference
This compoundγ-Glutamylcysteine SynthetaseActivation1.4Not specified (in rat liver homogenate)[7]
This compound triesterγ-Glutamylcysteine SynthetaseIndirect Activation1.41.0 mM (in rat hepatocytes)[7]
Experimental Protocols

The activity of γ-GCS can be measured by monitoring the formation of γ-glutamylcysteine.

  • Cell Culture and Treatment: Rat hepatocytes can be cultured and treated with the triester of DCEG.

  • Cell Lysis: After treatment, cells are harvested and lysed to prepare a cell-free extract.

  • Enzyme Assay: The γ-GCS activity in the cell lysate is assayed by incubating it with its substrates, L-glutamate and L-cysteine, in the presence of ATP.

  • Product Quantification: The formation of γ-glutamylcysteine can be quantified by HPLC analysis.

Visualization of the Proposed Mechanism of γ-GCS Activation

GCS_Activation cluster_cell Hepatocyte DCEG_Triester_in DCEG Triester Hydrolysis Hydrolysis DCEG_Triester_in->Hydrolysis DCEG_in DCEG Hydrolysis->DCEG_in gGCS γ-Glutamylcysteine Synthetase (γ-GCS) DCEG_in->gGCS Activates GSH_synthesis Increased GSH Synthesis gGCS->GSH_synthesis DCEG_Triester_out DCEG Triester (extracellular) DCEG_Triester_out->DCEG_Triester_in Transport

Indirect activation of γ-GCS by DCEG triester.

Direct Interaction with Other Cellular Enzymes

Aldose Reductase

Aldose reductase is an enzyme of the polyol pathway that has been implicated in diabetic complications. It is known to reduce various aldehydes, including those conjugated to glutathione. A significant finding is the determination of the X-ray crystal structure of human aldose reductase in a complex with DCEG, providing definitive evidence of a direct interaction[8].

The crystal structure reveals that the dicarboxyethyl moiety of DCEG binds to the anion-binding site of aldose reductase, with the distal carboxylate group interacting with key residues Tyr48, His110, and Trp111[8]. The glutathione portion of DCEG adopts a Y-shaped conformation, and its C-terminal carboxylate forms hydrogen bonds with Leu301 and Ser302[8]. The remaining interactions are largely hydrophobic[8]. While this structural data confirms binding, specific quantitative binding affinity data (e.g., Kd or Ki) for DCEG with aldose reductase are not available in the cited literature.

EnzymeInteracting MoleculeType of InteractionKey Interacting ResiduesReference
Human Aldose ReductaseThis compoundDirect Binding (Substrate Analogue)Tyr48, His110, Trp111, Leu301, Ser302[8]
Glyoxalase System (Glyoxalase I and Glyoxalase II)

The glyoxalase system, comprising glyoxalase I and glyoxalase II, is crucial for the detoxification of methylglyoxal, a toxic byproduct of metabolism. While various S-substituted glutathione derivatives are known to be inhibitors or substrates of these enzymes, there is currently no published data detailing the direct interaction (inhibition or substrate activity) of this compound with either glyoxalase I or glyoxalase II.

Glutathione S-Transferases (GSTs)

Glutathione S-transferases are a major family of detoxification enzymes that catalyze the conjugation of glutathione to a wide range of xenobiotic and endogenous electrophiles. The enzyme responsible for synthesizing DCEG from L-malate and GSH has been shown to be distinct from previously characterized GSTs, as it does not utilize typical GST substrates[1][2]. There is no direct evidence to suggest that DCEG acts as a significant inhibitor or substrate for the major GST isoenzymes.

γ-Glutamyltranspeptidase (γ-GT)

γ-Glutamyltranspeptidase is a membrane-bound enzyme that plays a key role in glutathione catabolism by cleaving the γ-glutamyl bond. While γ-GT is known to process various glutathione S-conjugates, specific kinetic data on its interaction with this compound as a substrate or inhibitor are not available in the current literature.

Visualization of DCEG Binding to Aldose Reductase

AR_Binding cluster_AR Aldose Reductase Active Site Anion_Site Anion Binding Site (Tyr48, His110, Trp111) Hydrophobic_Pocket Hydrophobic Pocket C_Term_Binding C-Terminal Binding (Leu301, Ser302) DCEG This compound Dicarboxyethyl_Moiety Dicarboxyethyl Moiety DCEG->Dicarboxyethyl_Moiety GSH_Backbone Glutathione Backbone DCEG->GSH_Backbone Dicarboxyethyl_Moiety->Anion_Site Binds to GSH_Backbone->Hydrophobic_Pocket Interacts with GSH_Backbone->C_Term_Binding H-bonds with

Schematic of DCEG binding to Aldose Reductase.

Other Reported Cellular Effects

This compound has been reported to exhibit several physiological activities, although the direct enzymatic targets underlying these effects are not fully elucidated. These activities include:

  • Anti-inflammatory effects [9]

  • Inhibition of histamine release from mast cells [9]

  • Antianaphylactic effects [9]

  • Inhibition of platelet aggregation [10]

  • Modulation of superoxide generation in neutrophils [11][12]

Further research is required to identify the specific enzyme interactions responsible for these observed biological activities.

Conclusion

This compound is an intriguing endogenous molecule with a defined biosynthetic pathway and established interactions with key cellular enzymes. Its synthesis is catalyzed by a unique synthetase, and it plays a role in regulating glutathione homeostasis through the activation of γ-GCS. The structural confirmation of its binding to aldose reductase opens avenues for further investigation into its role in the polyol pathway and related pathologies. While its interactions with other major glutathione-related enzymes like the glyoxalases and GSTs remain to be characterized, the known enzymatic interactions of DCEG highlight its importance in cellular metabolism and signaling. This guide provides a foundation for researchers and professionals in drug development to explore the therapeutic potential of modulating DCEG levels and its enzymatic interactions.

References

S-(1,2-Dicarboxyethyl)glutathione: An In-depth Technical Guide on its Anti-Platelet Aggregation Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(1,2-Dicarboxyethyl)glutathione (DCE-GS) is a naturally occurring tripeptide found in various tissues, including the liver, lens, and heart.[1] Emerging research has identified its potent inhibitory effects on platelet aggregation, suggesting its potential as a therapeutic agent in the prevention and treatment of thrombotic diseases. This technical guide provides a comprehensive overview of the current understanding of DCE-GS's effects on platelet function, including a summary of quantitative data, detailed experimental protocols, and a visualization of the proposed signaling pathways.

Quantitative Data on the Inhibition of Platelet Function

DCE-GS has been shown to significantly inhibit several key markers of platelet activation and aggregation. The available quantitative data from in vitro studies using human platelets are summarized in the table below.

Parameter MeasuredAgonistDCE-GS Concentration% Inhibition / % IncreaseReference
ATP ReleaseCollagen1.3 mM77.4 ± 4.3% Inhibition[1]
Serotonin ReleaseCollagen1.3 mM78.7 ± 6.3% Inhibition[1]
Thromboxane B2 (TXB2) FormationNot Specified1.5 mM79.6 ± 4.1% Inhibition[1]
Cyclic AMP (cAMP) LevelNone (Basal)2 mM (10 min incubation)204 ± 28% Increase[1]
Adenylate Cyclase ActivityNone (Basal)2 mM (10 min incubation)211 ± 11.7% Increase[1]

Note: While specific IC50 values for this compound are not available in the reviewed literature, studies on the related compound, reduced glutathione (GSH), have reported IC50 values for the inhibition of ADP-induced platelet aggregation to be in the millimolar range. However, it is important to note that DCE-GS and GSH are distinct molecules, and their potencies may differ.

Mechanism of Action

The primary mechanism underlying the anti-platelet effects of this compound is its ability to increase intracellular cyclic AMP (cAMP) levels.[1] Elevated cAMP is a well-established inhibitor of platelet activation. DCE-GS achieves this by enhancing the activity of adenylate cyclase, the enzyme responsible for synthesizing cAMP from ATP.[1]

The inhibitory effects of DCE-GS are particularly potent against the secondary wave of aggregation induced by agonists such as ADP and thrombin.[2] It also strongly inhibits aggregation induced by arachidonic acid, which is a precursor for the pro-aggregatory molecule thromboxane A2 (TXA2).[2] The significant inhibition of thromboxane B2 (a stable metabolite of TXA2) formation further supports this.[1] Interestingly, DCE-GS does not inhibit platelet aggregation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA), a direct activator of Protein Kinase C (PKC), suggesting that its mechanism of action is upstream of PKC activation.[2]

The precise molecular target of DCE-GS that leads to the activation of adenylate cyclase has not been fully elucidated. It is hypothesized that it may interact with a stimulatory G-protein coupled receptor (GPCR) or modulate other regulatory proteins involved in cAMP signaling.

Signaling Pathways

The following diagram illustrates the proposed signaling pathway for the inhibitory effect of this compound on platelet aggregation.

cluster_outside Extracellular Space cluster_membrane Platelet Membrane cluster_inside Intracellular Space DCE-GS DCE-GS Putative Receptor Putative Receptor/ Target DCE-GS->Putative Receptor AC Adenylate Cyclase Putative Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Platelet Activation Platelet Activation (Granule Release, Aggregation) PKA->Platelet Activation Inhibits

Caption: Proposed signaling pathway of this compound in platelets.

Experimental Protocols

The following are generalized protocols based on the methodologies cited in the literature for studying the effects of this compound on platelet aggregation.

Preparation of Platelet-Rich Plasma (PRP)
  • Blood Collection: Whole blood is drawn from healthy human donors into tubes containing an anticoagulant, typically 3.8% sodium citrate (9 parts blood to 1 part citrate).

  • Centrifugation: The blood is centrifuged at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to separate the platelet-rich plasma from red and white blood cells.

  • PRP Collection: The supernatant, which is the PRP, is carefully collected.

  • Platelet Count Adjustment: The platelet count in the PRP is adjusted, if necessary, using platelet-poor plasma (PPP), which is obtained by a second, high-speed centrifugation of the remaining blood.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This is a common method for measuring platelet aggregation.

  • Instrumentation: A platelet aggregometer is used, which measures changes in light transmission through a suspension of PRP.

  • Procedure: a. A sample of PRP is placed in a cuvette with a stir bar and warmed to 37°C. b. A baseline light transmission is established. c. This compound or a vehicle control is added to the PRP and incubated for a specified period. d. A platelet agonist (e.g., collagen, ADP, thrombin, or arachidonic acid) is added to induce aggregation. e. The change in light transmission is recorded over time as the platelets aggregate. The extent of aggregation is quantified as the maximum percentage change in light transmission.

The following diagram illustrates the general workflow for a platelet aggregation experiment.

cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis A Whole Blood Collection B Low-Speed Centrifugation A->B C PRP Isolation B->C D PRP in Aggregometer C->D E Add DCE-GS or Vehicle D->E F Add Agonist E->F G Record Light Transmission F->G H Quantify % Aggregation G->H

Caption: General experimental workflow for platelet aggregation studies.

Measurement of ATP and Serotonin Release

The release of dense granule contents like ATP and serotonin is another marker of platelet activation.

  • Assay Principle: Luciferin-luciferase for ATP detection and specific immunoassays or HPLC for serotonin measurement are commonly used.

  • Procedure: a. Platelet aggregation is induced as described above in the presence of the detection reagents. b. The amount of released ATP or serotonin is quantified by measuring luminescence or the relevant assay signal.

Measurement of Thromboxane B2 (TXB2) Formation

TXB2 is a stable metabolite of the potent platelet agonist TXA2.

  • Assay Principle: Enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs) are typically used to quantify TXB2 levels.

  • Procedure: a. Platelets are stimulated with an agonist in the presence or absence of DCE-GS. b. The reaction is stopped, and the supernatant is collected. c. The concentration of TXB2 in the supernatant is determined using a commercial assay kit.

Measurement of Cyclic AMP (cAMP) Levels and Adenylate Cyclase Activity
  • Assay Principle: Commercially available ELISA or RIA kits are used to measure intracellular cAMP levels. Adenylate cyclase activity is determined by measuring the conversion of radiolabeled ATP to cAMP.

  • Procedure for cAMP Measurement: a. Platelets are incubated with DCE-GS or a control. b. The cells are lysed, and the intracellular cAMP concentration is measured according to the assay kit instructions.

  • Procedure for Adenylate Cyclase Activity: a. Platelet membranes are prepared. b. The membranes are incubated with DCE-GS and radiolabeled ATP. c. The amount of radiolabeled cAMP produced is quantified.

Conclusion and Future Directions

This compound demonstrates significant anti-platelet activity, primarily through the elevation of intracellular cAMP levels via the activation of adenylate cyclase. The existing data strongly supports its inhibitory role in platelet aggregation, granule release, and thromboxane synthesis.

For drug development professionals, DCE-GS represents a promising lead compound for the development of novel anti-thrombotic therapies. However, further research is warranted to:

  • Determine the specific molecular target and the precise mechanism by which DCE-GS activates adenylate cyclase.

  • Establish a full dose-response relationship and determine the IC50 values for the inhibition of platelet aggregation induced by various agonists.

  • Investigate the effects of DCE-GS on other aspects of platelet function, such as adhesion and intracellular calcium mobilization.

  • Evaluate the in vivo efficacy and safety of DCE-GS in preclinical models of thrombosis.

A deeper understanding of these aspects will be crucial for the translation of these promising in vitro findings into clinically effective anti-platelet agents.

References

An In-Depth Technical Guide to the Anti-inflammatory Properties of S-(1,2-Dicarboxyethyl)glutathione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(1,2-Dicarboxyethyl)glutathione (DCEG) is a naturally occurring tripeptide analog of glutathione (GSH) found in various mammalian tissues, including the liver, heart, and lens. Emerging research has highlighted its potential as an anti-inflammatory agent. This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory properties of DCEG, focusing on key experimental findings, methodologies, and potential mechanisms of action. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, immunology, and drug development who are interested in the therapeutic potential of this endogenous peptide.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, dysregulated or chronic inflammation contributes to the pathophysiology of a wide range of diseases. Glutathione (GSH), a major intracellular antioxidant, plays a critical role in modulating inflammatory responses, in part through its influence on key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This compound (DCEG), an endogenous derivative of GSH, has demonstrated notable anti-inflammatory and anti-anaphylactic effects in several preclinical models. This guide synthesizes the available quantitative data, details the experimental protocols used to evaluate its efficacy, and explores its putative mechanisms of action.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been quantified in several key preclinical studies. The following tables summarize the significant findings.

Table 1: In Vivo Anti-inflammatory and Anti-anaphylactic Effects of this compound in Rats

Experimental ModelSpeciesTreatment and DoseRoute of AdministrationObserved EffectPercentage InhibitionCitation
Carrageenan-induced Conjunctival EdemaRatDCEG (3 mg/kg)IntravenousPrevention of edema formationUp to 30%[1]
Passive Cutaneous AnaphylaxisRatDCEG (30 mg/kg)IntravenousInhibition of color depositionUp to 43%[1]

Table 2: In Vitro Anti-inflammatory Effects of this compound

Experimental ModelCell TypeInducing AgentDCEG ConcentrationObserved EffectPercentage InhibitionCitation
Histamine ReleaseRat Mast CellsCompound 48/801 mmol/LInhibition of histamine releaseUp to 96%[1]

Table 3: Effect of this compound on Superoxide Generation in Human Neutrophils

Inducing AgentEffect of DCEGNotesCitation
N-formyl-methionyl-leucyl-phenylalanine (fMLP)Enhanced superoxide generation in a concentration-dependent manner.This effect was suppressed by the tyrosine kinase inhibitor, genistein.[2]
Phorbol 12-myristate 13-acetate (PMA)No effect on superoxide generation.[2]
Arachidonic AcidMarkedly suppressed superoxide generation in a concentration-dependent manner.DCEG was more effective than S-(1,2-dicarboxyethyl) cysteine (DCEC).[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols cited.

Carrageenan-Induced Conjunctival Edema in Rats

This in vivo model is used to assess the anti-inflammatory effect of compounds on ocular inflammation.

  • Animals: Male Sprague-Dawley rats are typically used.

  • Procedure:

    • A solution of carrageenan is prepared in saline.

    • The test compound, this compound (e.g., 3 mg/kg), is administered intravenously prior to the induction of inflammation.[1]

    • A small volume of the carrageenan solution is injected into the conjunctival sac of one eye of the rat to induce localized inflammation and edema.

    • The contralateral eye can serve as a control.

    • The degree of conjunctival edema is evaluated at specific time points after carrageenan injection. This can be done through visual scoring by a trained observer or by measuring the thickness of the eyelid.

  • Endpoint: The percentage inhibition of edema formation in the treated group is calculated relative to the control group.

Histamine Release from Rat Mast Cells

This in vitro assay evaluates the ability of a compound to inhibit the degranulation of mast cells and the subsequent release of histamine, a key mediator of allergic and inflammatory responses.

  • Cell Isolation: Peritoneal mast cells are harvested from rats.

  • Procedure:

    • The isolated mast cells are suspended in a suitable buffer.

    • The cells are pre-incubated with varying concentrations of this compound.

    • Histamine release is induced by adding a secretagogue, such as Compound 48/80.[1]

    • After a defined incubation period, the reaction is stopped, and the cells are separated from the supernatant by centrifugation.

    • The amount of histamine released into the supernatant is quantified using a sensitive method, such as a fluorometric assay.

  • Endpoint: The percentage inhibition of histamine release is calculated by comparing the amount of histamine released in the presence and absence of the test compound.

Arachidonic Acid-Induced Superoxide Generation in Human Neutrophils

This in vitro assay measures the effect of a compound on the production of reactive oxygen species (ROS) by neutrophils, which is a key event in the inflammatory response.

  • Cell Isolation: Neutrophils are isolated from fresh human blood.

  • Procedure:

    • The isolated neutrophils are pre-incubated with this compound.

    • Superoxide generation is stimulated by the addition of arachidonic acid.[2]

    • The rate of superoxide production is measured, typically by monitoring the superoxide dismutase-inhibitable reduction of cytochrome c.

  • Endpoint: The concentration-dependent suppression of superoxide generation by DCEG is determined.

Signaling Pathways and Mechanism of Action

While the precise molecular mechanisms underlying the anti-inflammatory effects of this compound are not yet fully elucidated, the available evidence points towards the modulation of key inflammatory processes.

Inhibition of Mast Cell Degranulation

The potent inhibition of histamine release from mast cells suggests that DCEG can stabilize these key effector cells of the allergic and inflammatory response.[1] This stabilization prevents the release of a variety of pro-inflammatory mediators stored in their granules.

Compound 48/80 Compound 48/80 Mast Cell Mast Cell Compound 48/80->Mast Cell Stimulates Degranulation Degranulation Mast Cell->Degranulation Undergoes Histamine Release Histamine Release Degranulation->Histamine Release This compound This compound This compound->Degranulation Inhibits

Inhibition of Mast Cell Degranulation by DCEG.

Modulation of Neutrophil Activity

DCEG demonstrates a nuanced effect on neutrophil function. While it enhances fMLP-induced superoxide generation, it significantly suppresses this process when induced by arachidonic acid.[2] This suggests that DCEG may selectively interfere with specific signaling pathways downstream of different stimuli. The suppression of arachidonic acid-induced superoxide generation is particularly relevant to inflammation, as arachidonic acid is a key precursor for the synthesis of pro-inflammatory eicosanoids.

cluster_AA Arachidonic Acid Pathway cluster_fMLP fMLP Pathway Arachidonic Acid Arachidonic Acid Neutrophil_AA Neutrophil Arachidonic Acid->Neutrophil_AA Stimulates Superoxide Generation_AA Superoxide Generation Neutrophil_AA->Superoxide Generation_AA DCEG_AA This compound DCEG_AA->Superoxide Generation_AA Suppresses fMLP fMLP Neutrophil_fMLP Neutrophil fMLP->Neutrophil_fMLP Stimulates Superoxide Generation_fMLP Superoxide Generation Neutrophil_fMLP->Superoxide Generation_fMLP DCEG_fMLP This compound DCEG_fMLP->Superoxide Generation_fMLP Enhances

Differential Effects of DCEG on Neutrophil Superoxide Generation.

Hypothetical Involvement of NF-κB and MAPK Pathways

Direct experimental evidence demonstrating the effect of this compound on the NF-κB and MAPK signaling pathways is currently lacking in the available literature. However, given that DCEG is a glutathione analog, it is plausible that its anti-inflammatory effects are mediated, at least in part, through the modulation of these critical inflammatory signaling cascades. Glutathione is known to regulate both NF-κB and MAPK pathways through various mechanisms, including direct S-glutathionylation of signaling proteins and by maintaining the cellular redox balance.

The following diagram illustrates the general concept of how glutathione can influence these pathways, providing a hypothetical framework for the potential mechanism of action of DCEG.

Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex MAPK Cascade (p38, JNK, ERK) MAPK Cascade (p38, JNK, ERK) Inflammatory Stimuli->MAPK Cascade (p38, JNK, ERK) IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB->Pro-inflammatory Gene Expression Activates MAPK Cascade (p38, JNK, ERK)->Pro-inflammatory Gene Expression Activates Glutathione (GSH) Glutathione (GSH) Glutathione (GSH)->IKK Complex Inhibits (via S-glutathionylation) Glutathione (GSH)->MAPK Cascade (p38, JNK, ERK) Modulates

Hypothetical Modulation of NF-κB and MAPK Pathways by Glutathione.

Conclusion and Future Directions

This compound has demonstrated promising anti-inflammatory properties in a range of preclinical models. Its ability to inhibit mast cell degranulation and selectively modulate neutrophil superoxide generation highlights its potential as a therapeutic agent for inflammatory and allergic conditions. However, the current body of research is limited. Future studies should focus on:

  • Elucidating the precise molecular mechanisms of action, with a particular focus on its effects on the NF-κB and MAPK signaling pathways.

  • Conducting more extensive dose-response studies to determine the potency and efficacy of DCEG in various inflammatory models.

  • Evaluating the pharmacokinetic and pharmacodynamic properties of DCEG to assess its suitability for in vivo applications.

  • Investigating the therapeutic potential of DCEG in animal models of specific inflammatory diseases.

A deeper understanding of the anti-inflammatory properties of this endogenous tripeptide will be crucial for harnessing its therapeutic potential in the development of novel anti-inflammatory drugs.

References

Methodological & Application

Application Notes and Protocols for the Quantification of S-(1,2-Dicarboxyethyl)glutathione in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(1,2-Dicarboxyethyl)glutathione (DCEG) is a glutathione conjugate that has garnered increasing interest as a biomarker, particularly in the context of metabolic dysregulation and oxidative stress. It is formed through the non-enzymatic reaction of glutathione (GSH) with fumarate, a Krebs cycle intermediate. Elevated levels of fumarate, notably in cancers with fumarate hydratase (FH) deficiency, lead to an accumulation of DCEG.[1][2][3] The quantification of DCEG in biological samples is crucial for understanding its physiological and pathological roles and for the development of novel therapeutic strategies.

This document provides detailed protocols for the quantification of DCEG in biological samples using liquid chromatography-mass spectrometry (LC-MS/MS), along with data on its observed concentrations in various tissues.

Signaling and Metabolic Pathway

In biological systems, particularly under conditions of fumarate hydratase (FH) deficiency, there is a significant accumulation of fumarate. This excess fumarate can react non-enzymatically with the thiol group of glutathione (GSH). This reaction, known as succination, results in the formation of this compound.[1][2][4] The formation of DCEG depletes the cellular pool of GSH, a critical antioxidant, leading to increased reactive oxygen species (ROS) and subsequent cellular damage and altered signaling.[2][4]

DCEG_Formation_Pathway cluster_0 Metabolic Reaction Fumarate Fumarate DCEG This compound (DCEG) Fumarate->DCEG GSH Glutathione (GSH) GSH->DCEG ROS Increased Reactive Oxygen Species (ROS) DCEG->ROS contributes to FH_deficiency Fumarate Hydratase (FH) Deficiency FH_deficiency->Fumarate leads to accumulation of Cellular_Effects Cellular Effects (e.g., altered signaling, oxidative stress) ROS->Cellular_Effects

Caption: Formation of DCEG from Fumarate and GSH.

Quantitative Data Summary

The concentration of DCEG can vary significantly between different biological tissues. The following table summarizes the reported concentrations of DCEG in various rat tissues as determined by high-performance liquid chromatography (HPLC).

Biological Sample (Rat)DCEG Concentration (nmol/g tissue)Reference
Lens119[5]
Liver71.6[5]
Heart27.4[5]
SpleenNot Detected[5]
KidneyNot Detected[5]
CerebrumNot Detected[5]
CerebellumNot Detected[5]

Note: Data on DCEG concentrations in human biological samples is currently limited and an area of ongoing research.

Experimental Protocols

A highly sensitive and specific method for the quantification of DCEG is hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS).[6][7]

Experimental Workflow

The overall workflow for the quantification of DCEG in biological samples involves sample preparation, chromatographic separation, and mass spectrometric detection.

DCEG_Quantification_Workflow Sample_Collection 1. Biological Sample Collection (e.g., cells, tissue, plasma) Homogenization 2. Homogenization & Protein Precipitation (e.g., with sulfosalicylic acid) Sample_Collection->Homogenization Centrifugation 3. Centrifugation Homogenization->Centrifugation Supernatant_Collection 4. Supernatant Collection Centrifugation->Supernatant_Collection LC_MS_Analysis 5. HILIC-MS/MS Analysis Supernatant_Collection->LC_MS_Analysis Data_Analysis 6. Data Analysis & Quantification LC_MS_Analysis->Data_Analysis

Caption: Workflow for DCEG Quantification.
Protocol: Quantification of DCEG in Cell Culture by HILIC-MS/MS

This protocol is adapted from methodologies developed for the analysis of DCEG and other glutathione conjugates in cell lines.[6][8]

1. Materials and Reagents

  • This compound (DCEG) standard

  • Glutathione (GSH) and Glutathione Disulfide (GSSG) standards

  • Internal Standard (e.g., stable isotope-labeled GSH or GSSG)

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Ammonium formate

  • Sulfosalicylic acid (SSA)

  • Phosphate-buffered saline (PBS)

2. Sample Preparation

  • Cell Harvesting: Aspirate the culture medium and wash the cells (approximately 1-5 million cells per sample) twice with ice-cold PBS.

  • Metabolite Extraction: Add 500 µL of ice-cold 80:20 ACN:water containing the internal standard. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Protein Precipitation: Alternatively, for protein-rich samples, use 5% (w/v) sulfosalicylic acid to precipitate proteins. Add an equal volume of 10% SSA to the cell pellet resuspended in water, vortex, and incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge the samples at 16,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.

3. HILIC-MS/MS Analysis

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A zwitterionic HILIC stationary phase column (e.g., ZIC-pHILIC).

  • Mobile Phase A: 20 mM Ammonium formate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Gradient Elution Program:

Time (min)% Mobile Phase B
0.085
2.030
4.030
5.085
8.085
  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a negative electrospray ionization (ESI) source.

MS/MS Parameters:

  • Ionization Mode: Negative ESI

  • Multiple Reaction Monitoring (MRM) Transitions:

    • DCEG: Precursor ion (Q1) m/z 422.1 -> Product ion (Q3) m/z 129.0

    • GSH: Precursor ion (Q1) m/z 306.1 -> Product ion (Q3) m/z 143.0

    • GSSG: Precursor ion (Q1) m/z 611.2 -> Product ion (Q3) m/z 306.1

    • Note: These transitions should be optimized for the specific instrument used.

4. Data Analysis and Quantification

  • Generate a standard curve using known concentrations of the DCEG standard.

  • Quantify the amount of DCEG in the samples by comparing the peak area of the analyte to the standard curve, normalized to the internal standard.

Conclusion

The provided protocols and data offer a comprehensive resource for the quantification of this compound in biological samples. The HILIC-MS/MS method delivers high sensitivity and specificity, making it suitable for the analysis of low-abundance metabolites. Accurate measurement of DCEG is essential for advancing our understanding of its role in cancer metabolism and other pathologies, and for the development of targeted diagnostics and therapeutics.

References

Application Notes and Protocols for S-(1,2-Dicarboxyethyl)glutathione in Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(1,2-Dicarboxyethyl)glutathione (DCEG) is a naturally occurring tripeptide found in various tissues, including the liver, heart, and lens.[1][2] It is synthesized enzymatically from L-malate and reduced glutathione (GSH). While research has highlighted its physiological effects, including anti-inflammatory and cytoprotective activities, its direct role as a substrate in catabolic enzyme assays is not yet established in scientific literature.[2] These application notes provide detailed protocols for the enzymatic synthesis of DCEG and methods to investigate its physiological effects, rather than its use as a substrate for degradation.

Application 1: Enzymatic Synthesis of this compound

The primary enzymatic reaction involving DCEG is its synthesis, catalyzed by a specific this compound synthetase. This enzyme is distinct from previously characterized glutathione S-transferases.[3] The assay for this enzyme involves monitoring the formation of DCEG from its substrates, L-malate and GSH.

Quantitative Data: Kinetic Parameters of DCEG Synthetase

The following table summarizes the kinetic parameters for the DCEG-synthesizing enzyme from different sources.

Source OrganismSubstrateKm (mM)Molecular Mass (kDa)Optimal pH
Rat LiverL-malate4.053Not Reported
Glutathione (GSH)2.3
Saccharomyces cerevisiae (Baker's Yeast)L-malate2.2497.5
Glutathione (GSH)1.4

Data sourced from:[3][4]

Experimental Protocol: Assay of this compound Synthetase Activity

This protocol is designed to measure the activity of the DCEG-synthesizing enzyme in tissue homogenates or purified enzyme preparations.

1. Reagents and Buffers:

  • Enzyme Preparation: Partially purified enzyme from rat liver cytosol or baker's yeast, or tissue homogenate.[1][4]

  • Substrates:

    • L-malate solution (100 mM)

    • Reduced Glutathione (GSH) solution (50 mM)

  • Reaction Buffer: 100 mM Tris-HCl, pH 7.5

  • Stopping Reagent: 10% (w/v) Trichloroacetic acid (TCA)

  • HPLC Mobile Phase: As described in the HPLC detection method below.

  • DCEG Standard: For calibration curve.

2. Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube:

    • 50 µL of 100 mM Tris-HCl, pH 7.5

    • 10 µL of 100 mM L-malate

    • 10 µL of 50 mM GSH

    • 20 µL of enzyme preparation

    • 10 µL of distilled water

  • Initiate the reaction by adding the enzyme preparation.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Terminate the reaction by adding 20 µL of 10% TCA.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.

  • Collect the supernatant for DCEG quantification by HPLC.

3. Detection of this compound by HPLC:

The formation of DCEG can be quantified using reverse-phase high-performance liquid chromatography (HPLC).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[5]

  • Mobile Phase: A gradient of methanol and an aqueous buffer (e.g., ammonium formate).[5]

  • Flow Rate: 1 mL/min.[5]

  • Detection: UV detection at 210 nm.

  • Quantification: The concentration of DCEG in the sample is determined by comparing the peak area to a standard curve generated with known concentrations of a DCEG standard.

Alternatively, hydrophilic interaction liquid chromatography (HILIC) coupled with mass spectrometry (MS/MS) can be used for more sensitive and specific detection.[6]

Diagram: Enzymatic Synthesis of this compound

DCEG_Synthesis LMalate L-Malate Enzyme This compound Synthetase LMalate->Enzyme GSH Glutathione (GSH) GSH->Enzyme DCEG This compound (DCEG) Enzyme->DCEG

Caption: Enzymatic synthesis of DCEG from L-malate and GSH.

Application 2: Investigating the Physiological Effects of this compound

DCEG has been shown to exert several physiological effects, likely through the modulation of cellular glutathione levels and related pathways.

Physiological Activities of DCEG:
  • Anti-inflammatory Effects: DCEG has been observed to have anti-inflammatory properties.[2]

  • Anti-anaphylactic Effects: It can inhibit histamine release from mast cells.[2]

  • Hepatoprotection: A triester derivative of DCEG protects hepatocytes from acetaminophen-induced toxicity by increasing intracellular GSH levels. This is thought to occur through the activation of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in GSH biosynthesis.

  • Modulation of Superoxide Generation: DCEG can enhance fMLP-induced superoxide generation in neutrophils, a process that is linked to tyrosyl phosphorylation of specific proteins.[7] Conversely, it suppresses superoxide generation induced by arachidonic acid.[7]

Experimental Protocol: Investigating the Effect of DCEG on γ-Glutamylcysteine Synthetase (γ-GCS) Activity

This protocol outlines a method to assess the impact of DCEG on the activity of γ-GCS in cell culture.

1. Cell Culture and Treatment:

  • Culture a suitable cell line (e.g., primary hepatocytes) to 80% confluency.

  • Treat the cells with varying concentrations of DCEG or its more cell-permeable triester derivative for a specified duration (e.g., 24 hours).

  • Include a vehicle-treated control group.

2. Cell Lysis and Enzyme Assay:

  • Harvest the cells and prepare a cell lysate.

  • The activity of γ-GCS can be measured using a variety of commercially available kits or by established spectrophotometric or HPLC-based methods that detect the formation of γ-glutamylcysteine.

3. Measurement of Intracellular Glutathione Levels:

  • Following treatment with DCEG, lyse the cells.

  • Determine the total and reduced glutathione levels using a commercially available glutathione assay kit, which typically involves an enzymatic recycling method with glutathione reductase and DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)).[8]

Diagram: Experimental Workflow to Investigate DCEG Effects

DCEG_Workflow cluster_cell_culture Cell Culture cluster_analysis Analysis Start Culture Cells Treatment Treat with DCEG (or triester derivative) Start->Treatment Control Vehicle Control Start->Control CellLysis Cell Lysis Treatment->CellLysis Control->CellLysis GCS_Assay Measure γ-GCS Activity CellLysis->GCS_Assay GSH_Assay Measure Intracellular GSH Levels CellLysis->GSH_Assay Physiological_Assay Assess Physiological Endpoint (e.g., Cytotoxicity, Inflammation) CellLysis->Physiological_Assay

Caption: Workflow for studying DCEG's cellular effects.

Conclusion

This compound serves as a fascinating molecule for studying the modulation of glutathione metabolism and its downstream physiological consequences. The provided protocols offer a starting point for researchers to investigate the synthesis of DCEG and to explore its effects on cellular enzyme systems and physiological responses. Future research may uncover specific catabolic pathways for DCEG, which would open new avenues for its application as a substrate in enzyme assays.

References

Application Notes and Protocols for S-(1,2-Dicarboxyethyl)glutathione in Oxidative Stress Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(1,2-Dicarboxyethyl)glutathione (DCE-GS) is a naturally occurring tripeptide found in various tissues, including the liver, heart, and lens.[1][2] It is an analog of glutathione (GSH), a critical antioxidant in cellular defense against oxidative stress. Research has demonstrated the potential of DCE-GS and its ester derivatives in mitigating oxidative damage in various experimental models. These application notes provide a comprehensive overview of the use of DCE-GS in oxidative stress research, including detailed protocols for key experiments and a summary of quantitative data.

Mechanism of Action

The protective effects of DCE-GS and its derivatives against oxidative stress are primarily attributed to their ability to modulate intracellular GSH levels. The triester form of DCE-GS, owing to its increased lipophilicity, can more effectively traverse cell membranes.[3] Once inside the cell, it is hydrolyzed to DCE-GS. This intracellular DCE-GS then upregulates the activity of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in the de novo synthesis of GSH.[3] The resulting elevation in intracellular GSH enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful electrophiles, thereby protecting against oxidative damage.

Application 1: Hepatoprotection in Acetaminophen-Induced Oxidative Stress

A key application of DCE-GS derivatives is in the study and mitigation of drug-induced liver injury, a condition often mediated by oxidative stress. Acetaminophen (APAP) overdose is a classic model for inducing hepatotoxicity through the generation of the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI), which depletes hepatic GSH stores and causes oxidative damage to hepatocytes.

Quantitative Data: Hepatoprotective Effects of DCE-GS Esters
CompoundDoseAnimal ModelAPAP DoseOutcomeReference
S-(1,2-diethoxycarbonyl)glutathione isopropyl ester (DCE-Et-GS iPr)0.5 mmol/kg, p.o.Rats500 mg/kg, i.p.99.9% prevention of the elevation of serum AST activity and prevention of hepatic necrosis. Significantly inhibited GSH depletion.[4][5]
This compound triester (DCE-GS triester)0.5 mMRat hepatocytes (in vitro)-2.1-fold increase in GSH level in 24 h.[3][6][7]
This compound triester (DCE-GS triester)1.0 mMRat hepatocytes (in vitro)-1.4-fold increase in γ-GCS activity in 24 h.[3][6][7]
Experimental Protocol: Acetaminophen-Induced Hepatotoxicity in Rat Hepatocytes

This protocol outlines the induction of APAP toxicity in primary rat hepatocytes and the assessment of the protective effects of DCE-GS derivatives.

Materials:

  • Primary rat hepatocytes

  • Williams' Medium E

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin solution

  • Collagen-coated culture plates

  • Acetaminophen (APAP)

  • This compound triester (or other ester derivatives)

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Reagents for GSH and γ-GCS activity assays

Procedure:

  • Hepatocyte Isolation and Culture: Isolate primary hepatocytes from male Wistar rats using a collagenase perfusion method. Plate the isolated hepatocytes on collagen-coated plates in Williams' Medium E supplemented with 10% FBS and penicillin-streptomycin. Allow the cells to attach for 4-6 hours.

  • Pre-treatment with DCE-GS Ester: After cell attachment, replace the medium with fresh serum-free Williams' Medium E containing the desired concentration of the DCE-GS ester (e.g., 0.5 mM DCE-GS triester). Incubate for 24 hours.

  • Induction of Acetaminophen Toxicity: Following pre-treatment, expose the hepatocytes to a toxic concentration of APAP (e.g., 2.5-10 mM) in fresh medium for a specified duration (e.g., 24 hours). Include a vehicle control group (no APAP) and a positive control group (APAP only).

  • Assessment of Cytotoxicity: After the APAP incubation period, collect the culture medium to measure the activity of released LDH as an indicator of plasma membrane damage.

  • Measurement of Intracellular GSH: Lyse the cells and determine the intracellular GSH concentration using a commercially available GSH assay kit or by HPLC.

  • Measurement of γ-GCS Activity: In a separate set of experiments, prepare cell lysates from hepatocytes treated with the DCE-GS ester to measure the activity of γ-GCS.

Signaling Pathway: Hepatoprotection by DCE-GS Triester

Hepatoprotection cluster_extracellular Extracellular cluster_intracellular Intracellular DCE_GS_Triester_ext DCE-GS Triester DCE_GS_Triester_int DCE-GS Triester DCE_GS_Triester_ext->DCE_GS_Triester_int Transport DCE_GS DCE-GS DCE_GS_Triester_int->DCE_GS Hydrolysis gamma_GCS γ-GCS Activation DCE_GS->gamma_GCS Activates GSH_synthesis Increased GSH Synthesis gamma_GCS->GSH_synthesis Hepatoprotection Hepatoprotection GSH_synthesis->Hepatoprotection

Caption: Mechanism of DCE-GS triester-mediated hepatoprotection.

Application 2: Modulation of Superoxide Generation in Neutrophils

DCE-GS has been shown to modulate the production of superoxide anions (O₂⁻), a key component of the oxidative burst in neutrophils, which is essential for host defense but can also contribute to inflammatory tissue damage.

Quantitative Data: Effects of DCE-GS on Superoxide Generation
StimulusDCE-GS ConcentrationEffect on Superoxide GenerationReference
N-formyl-methionyl-leucyl-phenylalanine (fMLP)Concentration-dependentEnhanced[8][9]
Phorbol 12-myristate 13-acetate (PMA)Not specifiedNo effect[8][9]
Arachidonic acidConcentration-dependentMarkedly suppressed[8][9]
Experimental Protocol: Measurement of Superoxide Generation in Human Neutrophils

This protocol describes the measurement of superoxide production in isolated human neutrophils using the cytochrome c reduction assay.

Materials:

  • Freshly isolated human neutrophils

  • Hanks' Balanced Salt Solution (HBSS)

  • Cytochrome c from bovine heart

  • N-formyl-methionyl-leucyl-phenylalanine (fMLP), Phorbol 12-myristate 13-acetate (PMA), or Arachidonic acid

  • This compound (DCE-GS)

  • Superoxide dismutase (SOD)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Preparation: Resuspend the isolated neutrophils in HBSS to a final concentration of 1 x 10⁷ cells/mL.

  • Pre-incubation with DCE-GS: Pre-incubate the neutrophil suspension with various concentrations of DCE-GS for a specified time (e.g., 15 minutes) at 37°C.

  • Superoxide Anion Measurement:

    • In a 96-well plate, add the pre-incubated neutrophils.

    • To each well, add cytochrome c to a final concentration of 100 µM.

    • To control wells, add SOD (to confirm that the reduction of cytochrome c is due to superoxide).

    • Initiate the reaction by adding the stimulus (e.g., 100 nM fMLP).

    • Immediately measure the change in absorbance at 550 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of superoxide production based on the SOD-inhibitable reduction of cytochrome c.

Signaling Pathway: DCE-GS Modulation of fMLP-Induced Superoxide Generation

NeutrophilSignaling fMLP fMLP fMLP_Receptor fMLP Receptor fMLP->fMLP_Receptor Tyrosyl_Phosphorylation Tyrosyl Phosphorylation (80.0, 60.0, 45.0 kDa proteins) fMLP_Receptor->Tyrosyl_Phosphorylation DCE_GS DCE-GS DCE_GS->Tyrosyl_Phosphorylation Enhances Superoxide_Generation Superoxide Generation Tyrosyl_Phosphorylation->Superoxide_Generation Genistein Genistein Genistein->Tyrosyl_Phosphorylation Inhibits

Caption: DCE-GS enhances fMLP-induced superoxide generation via tyrosyl phosphorylation.

Application 3: Anti-inflammatory and Anti-anaphylactic Effects

DCE-GS has demonstrated anti-inflammatory and anti-anaphylactic properties in various models, suggesting its potential role in modulating immune responses.

Quantitative Data: Anti-inflammatory and Anti-anaphylactic Effects of DCE-GS
ModelDCE-GS Dose/ConcentrationEffectReference
Carrageenan-induced conjunctival edema in rats3 mg/kg, i.v.30% prevention of edema formation[1][10]
Histamine release from rat mast cells (induced by compound 48/80)1 mmol/L96% inhibition of histamine release[1][10]
Passive cutaneous anaphylaxis in rats30 mg/kg43% inhibition of color deposition[1][10]
Experimental Protocol: Mast Cell Histamine Release Assay

This protocol details a method to assess the inhibitory effect of DCE-GS on histamine release from rat peritoneal mast cells.

Materials:

  • Rat peritoneal mast cells

  • Tyrode's buffer

  • Compound 48/80 (or other mast cell degranulating agent)

  • This compound (DCE-GS)

  • o-phthaldialdehyde (OPT) for fluorometric histamine determination

  • Perchloric acid

  • NaOH

  • Fluorometer

Procedure:

  • Mast Cell Isolation: Isolate mast cells from the peritoneal cavity of rats.

  • Pre-incubation with DCE-GS: Resuspend the mast cells in Tyrode's buffer and pre-incubate with various concentrations of DCE-GS (e.g., up to 1 mmol/L) for 10-15 minutes at 37°C.

  • Induction of Histamine Release: Add compound 48/80 to the mast cell suspension to induce degranulation and histamine release. Incubate for 10-15 minutes at 37°C.

  • Termination of Reaction: Stop the reaction by placing the tubes on ice and centrifuging to pellet the cells.

  • Histamine Measurement:

    • Collect the supernatant.

    • To measure total histamine content, lyse a separate aliquot of cells.

    • Derivatize the histamine in the samples with OPT.

    • Measure the fluorescence using a fluorometer.

  • Data Analysis: Calculate the percentage of histamine release for each condition and determine the inhibitory effect of DCE-GS.

Experimental Workflow: Mast Cell Histamine Release Assay

HistamineReleaseWorkflow Isolate_Mast_Cells Isolate Rat Peritoneal Mast Cells Pre_incubation Pre-incubate with DCE-GS Isolate_Mast_Cells->Pre_incubation Induce_Degranulation Induce Degranulation (e.g., with Compound 48/80) Pre_incubation->Induce_Degranulation Stop_Reaction Stop Reaction & Centrifuge Induce_Degranulation->Stop_Reaction Collect_Supernatant Collect Supernatant Stop_Reaction->Collect_Supernatant Measure_Histamine Measure Histamine (Fluorometry) Collect_Supernatant->Measure_Histamine Analyze_Data Analyze Data (% Inhibition) Measure_Histamine->Analyze_Data

Caption: Workflow for assessing DCE-GS inhibition of mast cell histamine release.

Conclusion

This compound and its ester derivatives represent promising tools for investigating and counteracting oxidative stress in various biological systems. The provided application notes and protocols offer a framework for researchers to explore the therapeutic potential of these compounds in models of hepatotoxicity, inflammation, and other oxidative stress-related pathologies. The ability of DCE-GS esters to augment intracellular GSH levels makes them valuable agents for studying the central role of glutathione in cellular defense mechanisms.

References

Commercial Suppliers and Applications of High-Purity S-(1,2-Dicarboxyethyl)glutathione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the commercial availability and applications of high-purity S-(1,2-Dicarboxyethyl)glutathione (DCE-GS). It includes detailed application notes, experimental protocols, and quantitative data to support research and development in areas such as inflammation, hepatology, and hematology.

Commercial Availability

High-purity this compound (CAS No. 1115-52-2) is available from several commercial suppliers catering to the research and pharmaceutical industries. When sourcing this compound, it is recommended to request a certificate of analysis to ensure purity and quality specifications are met.

Table 1: Commercial Suppliers of this compound

SupplierProduct NamePurityAvailable QuantitiesNotes
Bethesda Scientific This compoundNot specified250 mgStates the product is an intrinsic tripeptide with anti-inflammatory and anti-anaphylactic effects.[1]
MedChemExpress This compound≥95.0% (HPLC)CustomMarketed as a peptide that inhibits blood coagulation and platelet aggregation.[2]
BOC Sciences This compoundNot specifiedMilligrams to tonsHighlights its anti-inflammatory and anti-anaphylactic effects in vivo and inhibition of histamine release in vitro.[3]
CymitQuimica This compound97.4%Not specifiedDescribes it as a glutathione analogue that can prevent acetaminophen-induced hepatotoxicity.[4]
GlpBio This compoundNot specifiedNot specifiedNotes its presence in rat liver, heart, and lens and its biological activities.

Note: Sigma-Aldrich has discontinued the sale of this product.

Application Notes

This compound is a naturally occurring tripeptide found in various mammalian tissues, including the liver, heart, and lens.[1] Research has unveiled its potential therapeutic applications stemming from its diverse physiological activities.

Anti-Inflammatory and Anti-Allergic Activities

DCE-GS has demonstrated notable anti-inflammatory and anti-anaphylactic effects. It has been shown to inhibit experimental conjunctival edema in rats and suppress histamine release from mast cells, a key event in allergic responses.[5]

Hepatoprotective Effects

A significant area of investigation is the protective role of DCE-GS and its esters against drug-induced liver injury, particularly acetaminophen-induced hepatotoxicity. The proposed mechanism involves the elevation of glutathione (GSH) levels within hepatocytes. The triester of DCE-GS, being more lipophilic, can effectively penetrate hepatocytes, where it is hydrolyzed to DCE-GS. The resulting DCE-GS then upregulates the activity of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in GSH biosynthesis, thereby replenishing hepatic GSH stores and mitigating toxic damage.[6]

Inhibition of Platelet Aggregation

DCE-GS has been identified as an inhibitor of platelet aggregation. This effect is mediated, at least in part, by its ability to increase cyclic AMP (cAMP) levels within platelets through the activation of adenylate cyclase. Elevated cAMP levels inhibit platelet activation and subsequent aggregation.

Quantitative Data Summary

The following tables summarize key quantitative data from published studies on this compound.

Table 2: In Vivo Anti-Inflammatory and Anti-Anaphylactic Activity of DCE-GS in Rats

AssayTreatmentDosageEffectReference
Carrageenan-Induced Conjunctival EdemaIntravenous DCE-GS3 mg/kgUp to 30% prevention of edema formation[5]
Passive Cutaneous AnaphylaxisIntravenous DCE-GS30 mg/kgUp to 43% inhibition of color deposition[5]

Table 3: In Vitro Inhibition of Histamine Release by DCE-GS

Cell TypeInducerDCE-GS ConcentrationInhibition of Histamine ReleaseReference
Rat Mast CellsCompound 48/801 mmol/LUp to 96%[5]

Table 4: Hepatoprotective Effects of DCE-GS Triester in Rat Hepatocytes

ParameterTreatment DurationDCE-GS Triester ConcentrationFold IncreaseReference
Glutathione (GSH) Level24 hours0.5 mM2.1-fold[6]
γ-Glutamylcysteine Synthetase (γ-GCS) Activity24 hours1.0 mM1.4-fold[6]

Experimental Protocols

The following are detailed protocols for key experiments involving this compound, synthesized from available literature.

Protocol for HPLC Analysis of DCE-GS in Biological Tissues

This protocol provides a general framework for the quantification of DCE-GS in tissue samples. Optimization may be required based on the specific tissue matrix and available equipment.

Objective: To quantify the concentration of this compound in tissue samples.

Materials:

  • Tissue of interest (e.g., liver, heart, lens)

  • This compound standard

  • Homogenization buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Deproteinizing agent (e.g., 5% 5-sulfosalicylic acid or perchloric acid)

  • HPLC system with a C18 reversed-phase column

  • Fluorescence or UV detector

  • Mobile phase (e.g., a gradient of acetonitrile and an aqueous buffer like sodium acetate or phosphate buffer, pH adjusted)

  • Derivatizing agent (if using fluorescence detection, e.g., o-phthalaldehyde (OPA))

Procedure:

  • Sample Preparation:

    • Excise and weigh the tissue sample quickly and keep it on ice.

    • Homogenize the tissue in 3-5 volumes of ice-cold homogenization buffer.

    • Add an equal volume of a deproteinizing agent to the homogenate.

    • Vortex the mixture and incubate on ice for 15 minutes.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for analysis.

  • Derivatization (for fluorescence detection):

    • This step is often automated in modern HPLC systems. A common method involves mixing the sample with OPA in the presence of a thiol-containing reagent (like 2-mercaptoethanol) for a short period before injection.

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Inject a known volume of the prepared sample or standard.

    • Run a suitable gradient program to separate DCE-GS from other components. A typical gradient might start with a low percentage of organic solvent (e.g., acetonitrile) and ramp up to elute more hydrophobic compounds.

    • Detect the analyte using either UV absorbance (around 210-220 nm) or fluorescence detection (e.g., excitation at 340 nm and emission at 450 nm for OPA derivatives).[7][8]

  • Quantification:

    • Generate a standard curve using known concentrations of the DCE-GS standard.

    • Determine the concentration of DCE-GS in the samples by comparing their peak areas to the standard curve.

Protocol for Carrageenan-Induced Conjunctival Edema in Rats

Objective: To evaluate the anti-inflammatory effect of DCE-GS on carrageenan-induced conjunctival edema.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound

  • Carrageenan solution (e.g., 1% in sterile saline)

  • Vehicle (e.g., sterile saline)

  • Anesthetic (for humane euthanasia)

  • Evans blue dye (optional, for quantifying edema)

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Divide the rats into treatment groups (e.g., vehicle control, DCE-GS treated).

  • Administer DCE-GS (e.g., 3 mg/kg) or vehicle intravenously.[5]

  • After a set pre-treatment time (e.g., 30 minutes), induce edema by injecting a small volume (e.g., 50 µL) of carrageenan solution into the conjunctival sac of one eye. The contralateral eye can receive a saline injection as a control.

  • At the peak of the inflammatory response (typically 3-5 hours post-carrageenan), assess the edema.[9] This can be done by visual scoring or by a more quantitative method.

  • For quantitative assessment, an intravenous injection of Evans blue dye can be administered 30 minutes before the end of the experiment. After euthanasia, the conjunctiva can be dissected, and the extravasated dye extracted and quantified spectrophotometrically.

  • Calculate the percentage inhibition of edema in the DCE-GS treated group compared to the vehicle control group.

Protocol for Histamine Release Assay from Rat Mast Cells

Objective: To determine the inhibitory effect of DCE-GS on compound 48/80-induced histamine release from mast cells.

Materials:

  • Rat peritoneal mast cells (can be isolated from peritoneal lavage)

  • This compound

  • Compound 48/80 (a potent mast cell degranulator)

  • Buffer (e.g., Tyrode's buffer)

  • Histamine assay kit (e.g., ELISA or fluorometric assay)

  • Cell lysis buffer (for determining total histamine content)

Procedure:

  • Isolate rat peritoneal mast cells and resuspend them in buffer at a suitable concentration.

  • Pre-incubate the mast cells with various concentrations of DCE-GS (e.g., up to 1 mmol/L) or vehicle for a specified time (e.g., 15 minutes) at 37°C.[5]

  • Induce histamine release by adding compound 48/80 (e.g., 10 µg/mL) and incubate for a further period (e.g., 30 minutes) at 37°C.[10]

  • Centrifuge the cell suspension to pellet the cells.

  • Collect the supernatant to measure the released histamine.

  • To determine the total histamine content, lyse a separate aliquot of cells.

  • Measure the histamine concentration in the supernatants and the cell lysate using a commercial histamine assay kit.

  • Calculate the percentage of histamine release for each condition and determine the inhibitory effect of DCE-GS.

Protocol for Acetaminophen-Induced Hepatotoxicity in Rats

Objective: To evaluate the protective effect of DCE-GS or its esters against acetaminophen-induced liver injury.

Materials:

  • Male Wistar rats (200-250 g)

  • This compound or its ester derivative

  • Acetaminophen (APAP)

  • Vehicle (e.g., corn oil or saline)

  • Blood collection supplies

  • Liver tissue collection supplies

  • Kits for measuring serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST)

  • Reagents for measuring hepatic glutathione (GSH) levels

Procedure:

  • Fast the rats overnight before the experiment.

  • Administer DCE-GS or its ester (or vehicle) to the respective groups. The route of administration (e.g., oral, intraperitoneal) and dosage will depend on the specific compound and study design.

  • After a pre-treatment period (e.g., 1 hour), administer a toxic dose of acetaminophen (e.g., 500-1000 mg/kg, intraperitoneally).[1]

  • At a predetermined time point after APAP administration (e.g., 24 hours), collect blood samples via cardiac puncture under anesthesia.

  • Euthanize the animals and collect liver tissue.

  • Measure serum ALT and AST levels as indicators of liver damage.

  • Homogenize a portion of the liver tissue to measure hepatic GSH levels.

  • A portion of the liver can also be fixed in formalin for histopathological examination.

  • Compare the biochemical and histological parameters between the different treatment groups to assess the hepatoprotective effect of the DCE-GS compound.

Visualizations

Proposed Mechanism of Hepatoprotection by DCE-GS Triester

hepatoprotection_mechanism cluster_blood Bloodstream cluster_hepatocyte Hepatocyte DCE-GS Triester_blood DCE-GS Triester DCE-GS Triester_cell DCE-GS Triester DCE-GS Triester_blood->DCE-GS Triester_cell Transport (Lipophilic) DCE-GS S-(1,2-Dicarboxyethyl) glutathione (DCE-GS) DCE-GS Triester_cell->DCE-GS Hydrolysis gamma_GCS γ-Glutamylcysteine Synthetase (γ-GCS) DCE-GS->gamma_GCS Activates GSH Glutathione (GSH) (Increased Levels) gamma_GCS->GSH Biosynthesis Detoxification Detoxification GSH->Detoxification Acetaminophen Acetaminophen NAPQI NAPQI (Toxic Metabolite) Acetaminophen->NAPQI Metabolism NAPQI->Detoxification Hepatotoxicity Hepatotoxicity NAPQI->Hepatotoxicity Induces Detoxification->Hepatotoxicity Prevents

Caption: Mechanism of DCE-GS triester in preventing acetaminophen-induced hepatotoxicity.

Experimental Workflow for Evaluating Hepatoprotective Effects

hepatotoxicity_workflow cluster_analysis Analysis start Start acclimatize Acclimatize Rats (1 week) start->acclimatize fast Overnight Fasting acclimatize->fast grouping Divide into Treatment Groups (Vehicle, DCE-GS Ester) fast->grouping pretreatment Administer DCE-GS Ester or Vehicle grouping->pretreatment apap Administer Acetaminophen (Toxic Dose) pretreatment->apap 1 hour post-treatment wait Wait for 24 hours apap->wait collect Collect Blood and Liver Tissue wait->collect analysis Biochemical & Histological Analysis collect->analysis end End analysis->end serum_analysis Serum ALT/AST Levels gsh_analysis Hepatic GSH Levels histo_analysis Histopathology

Caption: Workflow for in vivo assessment of DCE-GS ester hepatoprotective activity.

References

Application Notes and Protocols for Studying S-(1,2-Dicarboxyethyl)glutathione Synthesizing Enzyme Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to studying the enzymatic synthesis of S-(1,2-dicarboxyethyl)glutathione (DCE-GSH), a glutathione (GSH) derivative found in various tissues, including the liver, heart, and lens. Contrary to initial assumptions, DCE-GSH is not a substrate for general Glutathione S-Transferase (GST) activity but is the product of a specific enzyme that catalyzes the conjugation of L-malate and GSH. This enzyme, referred to as this compound synthetase or DCE-GS-synthesizing enzyme, displays distinct substrate specificity and is not active with common GST substrates like 1-chloro-2,4-dinitrobenzene (CDNB).

These protocols are designed for researchers interested in characterizing this specific enzymatic activity, screening for potential inhibitors, or investigating its physiological role. The primary method for quantifying enzyme activity is through the measurement of the product, DCE-GSH, by High-Performance Liquid Chromatography (HPLC).

Principle of the Assay

The enzymatic activity of this compound synthetase is determined by monitoring the formation of DCE-GSH from its substrates, L-malate and reduced glutathione (GSH). The reaction is incubated for a defined period, and the amount of DCE-GSH produced is quantified by HPLC. The rate of DCE-GSH formation is directly proportional to the enzyme's activity in the sample.

Data Presentation

Enzyme Characteristics
PropertyRat Liver EnzymeBaker's Yeast Enzyme
Molecular Mass 53 kDa[1]49 kDa
Subunits Monomer[1]Monomer
Optimal pH Not specified7.5
Kinetic Parameters
SubstrateOrganismKm Value
L-malateRat Liver4.0 mM[1]
Baker's Yeast2.2 mM
Glutathione (GSH) Rat Liver2.3 mM[1]
Baker's Yeast1.4 mM

Experimental Protocols

Preparation of Tissue Homogenates and Cell Lysates
  • Tissue Homogenization :

    • Excise tissues and immediately place them in ice-cold homogenization buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA).

    • Mince the tissue and homogenize using a glass-Teflon homogenizer or a similar device.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to remove cellular debris.

    • Collect the supernatant (cytosolic fraction) for the enzyme assay.

  • Cell Lysis :

    • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer or a buffer containing a non-ionic detergent like Triton X-100).

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for the enzyme assay.

Protocol for this compound Synthetase Activity Assay

This protocol is based on the methodology for measuring the DCE-GS-synthesizing activity.

Reagents:

  • 1 M Tris-HCl buffer, pH 7.5

  • 100 mM L-malate solution

  • 100 mM Reduced Glutathione (GSH) solution

  • Enzyme preparation (tissue homogenate or cell lysate)

  • 5% (w/v) Metaphosphoric acid (for reaction termination)

  • Mobile phase for HPLC (e.g., 0.1 M potassium phosphate buffer, pH 2.5, with a suitable organic modifier like methanol)

  • This compound standard for HPLC calibration

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube:

    • 100 µL of 1 M Tris-HCl buffer, pH 7.5

    • 50 µL of 100 mM L-malate

    • 50 µL of 100 mM GSH

    • Distilled water to a final volume of 400 µL (after adding the enzyme)

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 100 µL of the enzyme preparation.

  • Incubate the reaction at 37°C for 30 minutes.

  • Terminate the reaction by adding 100 µL of 5% metaphosphoric acid.

  • Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated protein.

  • Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.

HPLC Quantification of this compound

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with 0.1 M potassium phosphate buffer, pH 2.5. The exact composition may need to be optimized based on the column and system.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

Quantification:

  • Prepare a standard curve of this compound of known concentrations.

  • Inject the standards and the prepared samples onto the HPLC system.

  • Identify the DCE-GSH peak in the samples by comparing the retention time with the standard.

  • Quantify the amount of DCE-GSH in the samples by integrating the peak area and comparing it to the standard curve.

Calculation of Enzyme Activity:

Enzyme activity is expressed as nanomoles of DCE-GSH formed per minute per milligram of protein.

Activity (nmol/min/mg) = [ (Concentration of DCE-GSH (µM) * Reaction Volume (L)) / (Incubation Time (min) * Protein Concentration (mg/mL) * Enzyme Volume (L)) ] * 1000

Visualizations

Enzymatic Reaction Pathway

Enzymatic_Reaction GSH Glutathione (GSH) Enzyme This compound Synthetase GSH->Enzyme LMalate L-Malate LMalate->Enzyme DCE_GSH This compound (DCE-GSH) Enzyme->DCE_GSH

Caption: Enzymatic synthesis of DCE-GSH.

Experimental Workflow for Enzyme Activity Measurement

Experimental_Workflow start Start prep Prepare Reaction Mixture (Buffer, L-Malate, GSH) start->prep preincubate Pre-incubate at 37°C prep->preincubate add_enzyme Add Enzyme Sample preincubate->add_enzyme incubate Incubate at 37°C add_enzyme->incubate terminate Terminate Reaction (Metaphosphoric Acid) incubate->terminate centrifuge Centrifuge and Filter terminate->centrifuge hplc HPLC Analysis centrifuge->hplc quantify Quantify DCE-GSH hplc->quantify calculate Calculate Enzyme Activity quantify->calculate end End calculate->end

Caption: Workflow for DCE-GSH synthetase assay.

References

Application Note: Quantification of S-(1,2-Dicarboxyethyl)glutathione using Isotachophoretic Analysis

Application Notes and Protocols for Untargeted Metabolomic Analyses of S-(1,2-Dicarboxyethyl)glutathione using UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Untargeted metabolomics aims to comprehensively identify and quantify all small-molecule metabolites in a biological system. This powerful, hypothesis-generating approach provides a functional readout of the physiological state of a cell or organism. Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) has become a cornerstone technique in metabolomics due to its high sensitivity, selectivity, and throughput.[1]

This document provides detailed application notes and protocols for the untargeted metabolomic analysis of a broad range of polar metabolites, with a specific focus on the detection and analysis of S-(1,2-dicarboxyethyl)glutathione (DCEG). DCEG is a conjugate of glutathione (GSH) and fumarate, an oncometabolite that accumulates in fumarate hydratase (FH) deficient cells, a condition associated with certain types of cancer.[2][3] The methodologies described herein are applicable to various biological matrices, including plasma, serum, and cell extracts.

Signaling Pathway: Formation of this compound in Fumarate Hydratase Deficiency

Inborn errors of metabolism, such as deficiencies in the Krebs cycle enzyme fumarate hydratase (FH), can lead to the accumulation of specific metabolites, profoundly altering cellular signaling and promoting tumorigenesis.[4] In FH-deficient cells, the accumulation of fumarate leads to its non-enzymatic reaction with the sulfhydryl group of glutathione (GSH), a key cellular antioxidant, to form this compound.[2][5] This process, known as succination, can deplete the cellular pool of reduced glutathione, leading to oxidative stress.[3] The detection of DCEG can, therefore, serve as a biomarker for FH deficiency and the associated pathological conditions.

DCEG_Formation_Pathway cluster_krebs_cycle Krebs Cycle cluster_gsh_synthesis Glutathione Pool Malate Malate Fumarate Fumarate Malate->Fumarate Fumarate Hydratase (FH) Glutathione (GSH) Glutathione (GSH) DCEG This compound (DCEG) Glutathione (GSH)->DCEG FH_Deficiency Fumarate Hydratase Deficiency Fumarate_Accumulation Fumarate Accumulation FH_Deficiency->Fumarate_Accumulation leads to Fumarate_Accumulation->DCEG reacts with Oxidative_Stress Oxidative Stress DCEG->Oxidative_Stress contributes to

Figure 1: Formation of DCEG in FH deficiency.

Experimental Workflow for Untargeted Metabolomics

A typical untargeted metabolomics workflow encompasses several key stages, from sample preparation to data analysis and interpretation. The following diagram outlines a robust workflow for the analysis of polar metabolites, including DCEG, from biological samples.

Untargeted_Metabolomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data_processing Data Processing & Analysis Sample Biological Sample (Plasma, Serum, Cells) Protein_Precipitation Protein Precipitation (Cold Organic Solvent) Sample->Protein_Precipitation Extraction Metabolite Extraction Protein_Precipitation->Extraction UHPLC UHPLC Separation (HILIC) Extraction->UHPLC MS Mass Spectrometry (Full Scan & DDA MS/MS) UHPLC->MS Peak_Picking Peak Picking & Alignment MS->Peak_Picking Metabolite_ID Metabolite Identification (Database Search) Peak_Picking->Metabolite_ID Statistical_Analysis Statistical Analysis (PCA, PLS-DA) Metabolite_ID->Statistical_Analysis Biological_Interpretation Biological Interpretation Statistical_Analysis->Biological_Interpretation leads to

Figure 2: Untargeted metabolomics workflow.

Experimental Protocols

Sample Preparation: Protein Precipitation for Plasma/Serum

This protocol is designed to efficiently remove proteins from plasma or serum samples while preserving the integrity of polar metabolites.

Materials:

  • Human plasma or serum samples

  • Acetonitrile (ACN), HPLC grade, chilled to -20°C

  • Methanol (MeOH), HPLC grade, chilled to -20°C

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Refrigerated microcentrifuge

Procedure:

  • Thaw plasma or serum samples on ice.

  • In a microcentrifuge tube, add 100 µL of the plasma or serum sample.

  • Add 400 µL of cold (-20°C) extraction solvent (e.g., ACN:MeOH, 3:1 v/v) to the sample.

  • Vortex the mixture vigorously for 1 minute to ensure thorough protein precipitation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant containing the extracted metabolites and transfer it to a new microcentrifuge tube.

  • Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 ACN:water with 10 mM ammonium formate) for UHPLC-MS/MS analysis.

UHPLC-MS/MS Analysis

This section provides a general UHPLC-MS/MS method for the separation and detection of polar metabolites, including DCEG. A Hydrophilic Interaction Liquid Chromatography (HILIC) approach is recommended for retaining and separating highly polar compounds.[6][7]

Instrumentation:

  • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap or Q-TOF).

Chromatographic Conditions:

ParameterRecommended Setting
Column Zwitterionic HILIC column (e.g., SeQuant ZIC-pHILIC, 100 x 2.1 mm, 5 µm) or Amide HILIC column[6][8]
Mobile Phase A 10 mM Ammonium Formate in Water, pH 6.8
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0595
2.0595
12.05050
15.0955
17.0955
17.1595
20.0595

Mass Spectrometry Conditions (Negative Ion Mode):

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Sheath Gas Flow Rate 40 (arbitrary units)
Auxiliary Gas Flow Rate 10 (arbitrary units)
Capillary Temperature 320°C
Full Scan (MS1) Range m/z 70-1000
Full Scan Resolution 70,000
Data-Dependent MS/MS TopN = 5 (acquire MS/MS spectra for the 5 most intense ions from the full scan)
MS/MS Resolution 17,500
Normalized Collision Energy Stepped (20, 30, 40 eV)

Data Presentation: Quantitative Metabolite Data

The following table summarizes key quantitative parameters for this compound and related compounds. Note that while specific quantitative performance data for DCEG is not widely published, the values for GSH and GSSG provide a reasonable estimate for method development and validation.[9][10][11]

MetabolitePrecursor Ion (m/z) [M-H]⁻Major Product Ion(s) (m/z)Expected Retention Time (min) on HILICTypical LLOQ (ng/mL)
This compound (DCEG) ~422.087~272.085 - 10~1 - 5
Glutathione (GSH)~306.076~143.043 - 80.5 - 5
Glutathione Disulfide (GSSG)~611.141~306.074 - 91.0 - 10
Fumaric Acid~115.003~71.012 - 5~5 - 10

Note: The exact retention time will vary depending on the specific UHPLC system, column, and mobile phase conditions. The LLOQ for DCEG is an estimate based on typical sensitivities for similar molecules.

Data Analysis and Interpretation

Raw UHPLC-MS/MS data should be processed using specialized software such as Compound Discoverer™, SIEVE™, or XCMS. The general steps include:

  • Peak Picking and Alignment: Detection of chromatographic peaks and alignment across all samples.

  • Metabolite Annotation: Putative identification of metabolites by matching the accurate mass and MS/MS fragmentation patterns against spectral libraries (e.g., mzCloud, METLIN). For DCEG, the expected precursor ion [M-H]⁻ is approximately m/z 422.087, derived from its molecular formula C14H21N3O10S.[12] A key fragment ion for glutathione conjugates in negative ion mode is often observed at m/z 272, corresponding to the deprotonated gamma-glutamyl-dehydroalanyl-glycine moiety.[13]

  • Statistical Analysis: Multivariate statistical methods such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) can be employed to identify metabolites that are significantly different between experimental groups.

Conclusion

The protocols and application notes presented here provide a comprehensive framework for the untargeted metabolomic analysis of polar metabolites, with a particular emphasis on this compound. By leveraging the power of UHPLC-HILIC-MS/MS, researchers can gain valuable insights into the metabolic sequelae of diseases such as fumarate hydratase-deficient cancers. The provided methodologies offer a robust starting point for developing and validating sensitive and specific assays for both biomarker discovery and mechanistic studies in the fields of biomedical research and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of S-(1,2-Dicarboxyethyl)glutathione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of S-(1,2-Dicarboxyethyl)glutathione.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the chemical synthesis of this compound?

A1: The most common chemical synthesis method is the Michael addition of glutathione (GSH) to an α,β-unsaturated dicarboxylic acid, such as fumaric acid or maleic acid. This reaction involves the nucleophilic attack of the thiol group of glutathione on the double bond of the acid.[1][2]

Q2: What are the primary challenges encountered during the synthesis of this compound?

A2: The primary challenges are often related to achieving a high yield and the purification of the final product.[1] The reaction can be incomplete, leading to a mixture of the desired product, unreacted starting materials (glutathione, fumaric/maleic acid), and side products such as oxidized glutathione (GSSG).[3] Large-scale purification can be particularly problematic, affecting the final purity.[1]

Q3: What are the typical yields for this synthesis?

A3: Reported yields can be modest. For instance, a one-step synthesis reaction has been reported to have a final yield of approximately 65% from the starting glutathione, which may not be satisfactory for all applications.[1]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored using techniques like High-Performance Liquid Chromatography (HPLC) to track the consumption of reactants and the formation of the product. Thin-Layer Chromatography (TLC) can also be a useful qualitative tool.

Q5: What are the storage and stability considerations for this compound?

A5: this compound is a peptide derivative and should be stored under appropriate conditions to prevent degradation. For stock solutions, it is recommended to store them in aliquots at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months).[4] Repeated freeze-thaw cycles should be avoided.[4] The stability of glutathione solutions is temperature-dependent, with oxidation being a primary degradation pathway.[5]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield Incomplete reaction.- Optimize Reaction Time: Monitor the reaction by HPLC to determine the optimal reaction time. - Adjust Reactant Ratio: Experiment with a slight excess of either glutathione or fumaric/maleic acid. - Optimize pH: The nucleophilicity of the thiol group is pH-dependent. Adjust the pH of the reaction mixture to a slightly alkaline condition to favor the thiolate anion, which is the more potent nucleophile. A pH of around 7.4 has been used for non-enzymatic formation.[2] - Use of a Catalyst: Consider the use of a mild base or an alkaline earth metal salt as a catalyst to promote the Michael addition.[1]
Side reactions, such as oxidation of glutathione.- Degas Solvents: Use degassed solvents to minimize dissolved oxygen. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group of glutathione.
Difficult Purification Co-elution of product with starting materials or byproducts during chromatography.- Copper Salt Precipitation: A patented method involves converting this compound in the reaction mixture to its copper salt. The copper salt can then be selectively precipitated and isolated, leaving impurities like unreacted glutathione, oxidized glutathione, and fumaric acid in the solution. The copper can subsequently be removed.[3] - Optimize HPLC Conditions: If using HPLC for purification, experiment with different columns (e.g., C18, C8), mobile phase compositions (e.g., buffer type, pH, organic modifier gradient) to improve the resolution between the product and impurities.
Presence of multiple products.- Confirm Starting Material Purity: Ensure the purity of glutathione and fumaric/maleic acid before starting the reaction. - Characterize Byproducts: Use techniques like mass spectrometry and NMR to identify the byproducts. This can provide insights into side reactions and help in designing a better purification strategy.
Product Instability Degradation of the product during workup or storage.- Maintain Low Temperatures: Perform purification steps at low temperatures (e.g., 4°C) to minimize degradation. - Control pH: Avoid extreme pH conditions during workup and storage. Store the final product in a suitable buffer if necessary.

Experimental Protocols

General Synthesis of this compound

This protocol is a general guideline based on the Michael addition reaction. Optimization of specific parameters is recommended.

Materials:

  • Reduced Glutathione (GSH)

  • Fumaric Acid or Maleic Acid

  • Alkaline earth metal salt (e.g., Calcium Chloride, optional as catalyst)[1]

  • Deionized water (degassed)

  • Sodium Hydroxide (NaOH) or Hydrochloric Acid (HCl) for pH adjustment

Procedure:

  • Dissolve Glutathione in degassed deionized water.

  • Adjust the pH of the glutathione solution to approximately 7.4-8.0 with a dilute NaOH solution.

  • In a separate container, dissolve an equimolar amount of fumaric acid (or maleic acid) in degassed deionized water, adjusting the pH to the same value as the glutathione solution.

  • If using a catalyst, add the alkaline earth metal salt to the fumaric acid solution.

  • Slowly add the fumaric acid solution to the glutathione solution with constant stirring under an inert atmosphere (e.g., nitrogen).

  • Maintain the reaction at a controlled temperature (e.g., room temperature or 37°C) and monitor its progress by HPLC.[2]

  • Once the reaction is complete, proceed with purification.

Purification by Copper Salt Precipitation (based on patent information)[3]
  • To the crude reaction mixture, add a solution of a copper salt (e.g., copper(II) sulfate) to precipitate the this compound copper salt.

  • Isolate the precipitate by filtration or centrifugation.

  • Wash the precipitate to remove residual impurities.

  • Dissolve the copper salt in an aqueous solution of a weak acid like acetic acid.

  • Treat the solution with activated carbon to remove colored impurities and other contaminants.

  • To remove the copper, the copper salt can be dissolved or suspended in water, and hydrogen sulfide gas can be bubbled through the solution to precipitate copper sulfide, which can then be filtered off. (Caution: Hydrogen sulfide is highly toxic and this step should be performed in a well-ventilated fume hood with appropriate safety measures.)

  • The resulting solution containing the purified this compound can then be lyophilized to obtain the final product.

Data Presentation

Table 1: Summary of Reaction Parameters and Reported Yield

ParameterValue/ConditionReference
Reactants Glutathione, Fumaric Acid/Maleic Acid[1]
Reaction Type Michael Addition[1]
Catalyst (optional) Alkaline earth metal salt[1]
pH ~7.4 (for non-enzymatic reaction)[2]
Temperature 37°C (for non-enzymatic reaction)[2]
Reported Yield ~65%[1]

Visualizations

Diagram 1: Synthesis Workflow

Synthesis_Workflow Reactants Glutathione + Fumaric/Maleic Acid Reaction Michael Addition Reaction (Aqueous solution, controlled pH) Reactants->Reaction Crude_Mixture Crude Reaction Mixture Reaction->Crude_Mixture Purification Purification (e.g., Copper Salt Precipitation) Crude_Mixture->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General workflow for the synthesis and purification of this compound.

Diagram 2: Reaction Scheme and Potential Side Products

Reaction_Scheme cluster_reactants Reactants cluster_products Products cluster_side_products Side Products / Impurities GSH Glutathione (GSH) DCEG This compound (Desired Product) GSH->DCEG + Fumaric Acid GSSG Oxidized Glutathione (GSSG) GSH->GSSG Oxidation Unreacted_GSH Unreacted GSH Fumaric_Acid Fumaric Acid Fumaric_Acid->DCEG Unreacted_Fumaric Unreacted Fumaric Acid

Caption: Reaction scheme showing the main reaction and common side products/impurities.

References

How to improve the stability of S-(1,2-Dicarboxyethyl)glutathione in solution?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice to enhance the stability of S-(1,2-Dicarboxyethyl)glutathione (DCEG) in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DCEG) and what are its primary applications?

A1: this compound (DCEG) is a tripeptide derivative of glutathione. It is found in various tissues, including the liver, heart, and lens.[1][] Research has indicated that DCEG possesses anti-inflammatory and anti-anaphylactic properties and can inhibit histamine release from mast cells.[1][] It is primarily used for research purposes in studies related to inflammation, allergies, and drug metabolism.[1][][3]

Q2: What are the common signs of DCEG degradation in my solution?

A2: Degradation of DCEG, a glutathione conjugate, can be indicated by a loss of biological activity, changes in pH of the solution, or the appearance of new peaks in analytical analyses such as HPLC. For glutathione and its derivatives, degradation often involves oxidation of the thiol group, leading to the formation of disulfide bonds.

Q3: What are the primary factors that contribute to the instability of DCEG in solution?

A3: While specific degradation pathways for DCEG are not extensively documented, factors known to affect the stability of glutathione and similar thiol-containing compounds include:

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.

  • pH: The stability of the thiol group in glutathione is pH-dependent. Alkaline conditions can promote oxidation.

  • Oxygen: The presence of dissolved oxygen can lead to the oxidation of the thiol group.

  • Repeated Freeze-Thaw Cycles: These can lead to the degradation of the compound.[1]

  • Enzymatic Degradation: In biological systems, enzymes such as γ-glutamyltransferase and dipeptidases can metabolize glutathione S-conjugates.[4][5][6]

Q4: How should I prepare and store my DCEG stock solutions to maximize stability?

A4: To ensure the longevity of your DCEG stock solutions, it is recommended to adhere to the following storage guidelines based on supplier recommendations and general best practices for similar compounds.[1][]

ParameterRecommendationRationale
Storage Temperature Aliquot and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]Low temperatures significantly reduce the rate of chemical degradation.
Solvent Selection Use an appropriate buffer or solvent as recommended by the supplier. For aqueous solutions, consider a slightly acidic buffer (pH ≤ 4.0).[7]The stability of reduced glutathione is enhanced at a lower pH.[7]
Aliquoting Prepare single-use aliquots of your stock solution.[1]This practice minimizes the detrimental effects of repeated freeze-thaw cycles.[1]
Atmosphere For applications sensitive to oxidation, consider preparing solutions under an inert gas (e.g., argon or nitrogen).This minimizes the presence of dissolved oxygen, which can oxidize the thiol group.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving potential stability issues with your this compound solutions.

Troubleshooting Workflow

TroubleshootingWorkflow start Start: DCEG Instability Suspected check_storage Review Storage Conditions: - Temperature (-20°C / -80°C)? - Aliquoted? - Light exposure? start->check_storage check_prep Examine Solution Preparation: - Correct solvent/buffer? - pH of the solution? - Freshly prepared? start->check_prep check_handling Assess Experimental Handling: - Duration of experiment at RT? - Exposure to oxidants? - Repeated freeze-thaw cycles? start->check_handling adjust_storage Adjust Storage: - Store at -80°C. - Prepare fresh aliquots. - Protect from light. check_storage->adjust_storage Incorrect analyze_stability Perform Stability Analysis (e.g., HPLC) to confirm degradation. check_storage->analyze_stability Correct adjust_prep Modify Preparation: - Use degassed, low pH buffer (e.g., pH 4). - Add a stabilizing agent (e.g., ascorbic acid). check_prep->adjust_prep Incorrect check_prep->analyze_stability Correct adjust_handling Refine Handling: - Minimize time at room temperature. - Use fresh solutions for each experiment. check_handling->adjust_handling Incorrect check_handling->analyze_stability Correct adjust_storage->analyze_stability adjust_prep->analyze_stability adjust_handling->analyze_stability end_stable Resolution: Stability Improved analyze_stability->end_stable Degradation Mitigated end_unstable Further Investigation Needed: Consider alternative formulations or consult technical support. analyze_stability->end_unstable Degradation Persists

Caption: Troubleshooting workflow for addressing this compound instability.

Experimental Protocols

Protocol 1: General Procedure for Assessing DCEG Stability

This protocol provides a framework for evaluating the stability of DCEG under various conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound (DCEG)

  • Selected buffer solutions (e.g., phosphate buffer at pH 4.0, 7.4, and 8.0)

  • HPLC system with a suitable column (e.g., C18)

  • Mobile phase (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid)

  • Temperature-controlled incubator or water bath

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of DCEG in the desired buffer at a known concentration (e.g., 1 mg/mL).

    • Divide the solution into separate aliquots for each condition to be tested (e.g., different temperatures, pH values).

  • Incubation:

    • Store the aliquots under the specified conditions (e.g., 4°C, 25°C, 37°C).

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each condition.

  • HPLC Analysis:

    • Immediately analyze the withdrawn sample by HPLC to determine the concentration of intact DCEG.

    • The degradation of DCEG can be monitored by the decrease in the peak area of the parent compound over time.

  • Data Analysis:

    • Plot the percentage of remaining DCEG against time for each condition.

    • This data can be used to determine the degradation rate and half-life of DCEG under the tested conditions.

Protocol 2: Evaluating the Impact of Additives on DCEG Stability

This protocol can be used to assess the effectiveness of stabilizing agents.

Methodology:

  • Follow the general stability assessment protocol (Protocol 1).

  • In the solution preparation step, add a potential stabilizing agent (e.g., L-ascorbic acid) to a set of DCEG solutions.[7]

  • Prepare a control set of DCEG solutions without the additive.

  • Compare the degradation rates of DCEG with and without the additive to determine its stabilizing effect. A patent for stabilizing reduced glutathione suggests using L-ascorbic acid and maintaining a pH of 4 or lower.[7]

Potential Degradation Pathway

While the specific degradation pathway of DCEG is not well-documented, a probable route involves the metabolism of the glutathione S-conjugate, which is a known detoxification process in biological systems.[4][5][8]

DegradationPathway DCEG This compound (DCEG) CG_conj Cysteinylglycine S-conjugate DCEG->CG_conj Removal of γ-glutamyl Cys_conj Cysteine S-conjugate CG_conj->Cys_conj Removal of glycine Mercapturate N-acetylcysteine S-conjugate (Mercapturic Acid) Cys_conj->Mercapturate N-acetylation GGT γ-Glutamyl- transferase (GGT) GGT->DCEG Dipeptidase Dipeptidase Dipeptidase->CG_conj NAT N-acetyl- transferase (NAT) NAT->Cys_conj

Caption: A potential metabolic pathway for this compound degradation.

References

Technical Support Center: Optimizing HPLC Parameters for S-(1,2-Dicarboxyethyl)glutathione (DCEG) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the robust separation and analysis of S-(1,2-Dicarboxyethyl)glutathione (DCEG).

Troubleshooting Guides

Issue: Poor Retention of DCEG on a C18 Column

Question: My this compound peak is eluting at or near the solvent front on a standard C18 column. How can I increase its retention time?

Answer:

Poor retention of DCEG is common on traditional reversed-phase columns due to its high polarity, stemming from its multiple carboxylic acid groups. To improve retention, consider the following strategies:

  • Mobile Phase pH Adjustment: The ionization state of DCEG's carboxyl groups significantly influences its polarity. By lowering the pH of the mobile phase, you can suppress the ionization of these groups, making the molecule less polar and increasing its interaction with the non-polar stationary phase. A good starting point is to adjust the mobile phase pH to be approximately 2 pH units below the pKa of the carboxylic acid groups. For dicarboxylic acids, a pH range of 2.5-3.5 is often effective.[1][2]

  • Ion-Pair Chromatography: Introducing an ion-pair reagent to the mobile phase can significantly enhance the retention of ionic and highly polar compounds like DCEG on reversed-phase columns.[3][4] For the anionic carboxyl groups of DCEG, a positively charged ion-pair reagent, such as a tetra-alkyl ammonium salt (e.g., tetrabutylammonium), is suitable.[4][5] The ion-pair reagent forms a neutral complex with DCEG, which has a greater affinity for the stationary phase.

  • Increase Aqueous Composition: While it may seem counterintuitive, for highly polar analytes, increasing the aqueous portion of the mobile phase (e.g., from 95% to 98% water) can sometimes improve retention on certain types of reversed-phase columns, particularly those with polar-embedded or polar-endcapped functionalities.

Issue: Peak Tailing or Asymmetry for the DCEG Peak

Question: I am observing significant tailing for my DCEG peak, which is affecting quantification. What are the likely causes and how can I resolve this?

Answer:

Peak tailing for acidic compounds like DCEG is often a result of secondary interactions with the stationary phase or other instrumental factors. Here are some common causes and solutions:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can be deprotonated at higher pH values and interact with the analyte, causing tailing.

    • Solution: Lowering the mobile phase pH (e.g., to 2.5-3.5) will protonate these silanol groups, minimizing these secondary interactions.[6] Using a modern, high-purity, end-capped column or a column with a polar-embedded stationary phase can also mitigate these effects.

  • Mobile Phase Buffer Issues: An inadequate buffer concentration may lead to pH shifts on the column, resulting in peak shape distortion.

    • Solution: Ensure your buffer concentration is sufficient, typically in the range of 10-50 mM.[7]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.

    • Solution: Try diluting your sample or reducing the injection volume.[8]

  • Extra-Column Dead Volume: Excessive tubing length or poorly made connections can contribute to band broadening and peak tailing.

    • Solution: Use tubing with a narrow internal diameter and ensure all fittings are secure and properly seated.

Quantitative Data Summary: Recommended Starting HPLC Parameters for DCEG Analysis
ParameterReversed-Phase HPLCIon-Pair Reversed-Phase HPLC
Column C18, Polar-Embedded C18, or Phenyl-Hexyl (e.g., 4.6 x 150 mm, 3.5 µm)C18 or C8 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 20 mM Potassium Phosphate or Ammonium Formate, pH adjusted to 2.5-3.55-10 mM Tetrabutylammonium Phosphate or Sulfate in Water
Mobile Phase B Acetonitrile or MethanolAcetonitrile or Methanol
Gradient Start with a low percentage of Mobile Phase B (e.g., 2-5%) and gradually increase.Start with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increase.
Flow Rate 0.8 - 1.2 mL/min0.8 - 1.2 mL/min
Column Temperature 25 - 40 °C25 - 40 °C
Detection (UV) 210 - 220 nm210 - 220 nm
Injection Volume 5 - 20 µL5 - 20 µL

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for DCEG Separation
  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 20 mM solution of potassium phosphate monobasic in HPLC-grade water. Adjust the pH to 2.8 with phosphoric acid. Filter through a 0.22 µm membrane.

    • Mobile Phase B: HPLC-grade acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • UV Detection: 215 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 2% B

      • 2-15 min: 2% to 30% B

      • 15-17 min: 30% to 95% B

      • 17-20 min: 95% B

      • 20-21 min: 95% to 2% B

      • 21-25 min: 2% B (re-equilibration)

  • Sample Preparation:

    • Dissolve the DCEG standard or sample in Mobile Phase A to a suitable concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Frequently Asked Questions (FAQs)

Q1: Can I use a different buffer for the mobile phase?

A1: Yes, other buffers like ammonium formate or trifluoroacetic acid (TFA) can be used. Ammonium formate is volatile and suitable for LC-MS applications. TFA is a strong ion-pairing agent that can improve peak shape but may be difficult to remove from the column.

Q2: Is a guard column necessary?

A2: While not always mandatory, using a guard column with a similar stationary phase is highly recommended to protect the analytical column from contaminants in the sample matrix, thereby extending its lifetime.

Q3: My baseline is noisy. What can I do?

A3: A noisy baseline can be caused by several factors, including:

  • Mobile phase contamination: Ensure you are using high-purity solvents and salts. Freshly prepare and degas the mobile phase.

  • Detector issues: The detector lamp may be nearing the end of its life.

  • Pump problems: Inconsistent solvent delivery from the pump can cause pressure fluctuations and a noisy baseline.

Q4: How do I confirm the identity of the DCEG peak?

A4: The most definitive way to confirm the peak identity is to use a mass spectrometer (LC-MS). Alternatively, you can spike a sample with a known standard of DCEG and observe if the peak height increases without the appearance of a new peak.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing SamplePrep Sample Preparation (Dissolve & Filter) Injection Inject Sample SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (Buffer & Organic) Column Separation on C18 Column MobilePhasePrep->Column Injection->Column Detection UV Detection (210-220 nm) Column->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration

Caption: A general experimental workflow for the HPLC analysis of this compound.

Troubleshooting_Logic Start Problem with DCEG Peak PoorRetention Poor Retention? Start->PoorRetention PeakTailing Peak Tailing? Start->PeakTailing PoorRetention->PeakTailing No LowerpH Lower Mobile Phase pH (e.g., 2.5-3.5) PoorRetention->LowerpH Yes IonPair Use Ion-Pair Reagent (e.g., TBA) PoorRetention->IonPair Yes CheckpH Check/Lower Mobile Phase pH PeakTailing->CheckpH Yes CheckBuffer Increase Buffer Strength PeakTailing->CheckBuffer Yes ReduceLoad Reduce Sample Load PeakTailing->ReduceLoad Yes

References

Technical Support Center: S-(1,2-Dicarboxyethyl)glutathione Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of S-(1,2-Dicarboxyethyl)glutathione (DCEG). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts and ensure accurate experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DCEG)?

This compound is a glutathione conjugate formed by the reaction of glutathione (GSH) with fumarate. It is a biomarker for oxidative stress and is of interest in various fields, including cancer research and drug development.

Q2: What are the most common artifacts observed in the mass spectrometry of DCEG?

The most common artifacts include:

  • Succinimide Formation: Intramolecular cyclization of the dicarboxyethyl moiety, resulting in a mass loss of 18 Da (water).

  • In-source Fragmentation: Premature fragmentation of the DCEG molecule in the ion source, leading to the observation of fragment ions instead of the intact parent ion.

  • Adduct Formation: Formation of adducts with alkali metals (e.g., [M+Na]+, [M+K]+) or other solvent components.

  • Oxidation: Oxidation of the glutathione moiety, particularly if sample preparation is not carefully controlled.

Q3: How can I prevent the formation of succinimide from DCEG during my analysis?

Succinimide formation is acid-catalyzed and temperature-dependent. To minimize this artifact, it is recommended to:

  • Maintain samples at a low temperature (4°C) during preparation and storage.

  • Use a low-pH mobile phase (e.g., pH 3-4 with formic acid) for LC-MS analysis. This stabilizes the succinimide if it has already formed and minimizes further formation.[1][2][3]

  • Avoid prolonged exposure to acidic conditions at elevated temperatures.

Q4: What are the characteristic fragment ions of DCEG that I should look for?

DCEG, like other glutathione conjugates, exhibits characteristic fragmentation patterns. Key fragments to monitor in tandem MS (MS/MS) experiments include:

  • Neutral loss of 129 Da: This corresponds to the loss of the pyroglutamic acid residue from the glutathione backbone.

  • Precursor ion of m/z 272 (negative mode): This fragment corresponds to the deprotonated γ-glutamyl-dehydroalanyl-glycine portion of the molecule.

  • Loss of water (H₂O) and carbon dioxide (CO₂): These losses can occur from the dicarboxyethyl moiety.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the mass spectrometry analysis of DCEG.

Problem Possible Cause(s) Recommended Solution(s)
A significant peak with a mass 18 Da lower than the expected mass of DCEG is observed. Succinimide Formation: Intramolecular cyclization of the dicarboxyethyl moiety.- Analyze samples using a low-pH mobile phase (pH 3-4) to stabilize the succinimide. - Keep samples and autosampler at low temperature (4°C). - If quantitation is required, sum the peak areas of both the native DCEG and the succinimide artifact.
Low intensity or absence of the precursor ion for DCEG. In-source Fragmentation: High source temperature or voltage is causing the molecule to fragment before detection.- Optimize ion source parameters: - Decrease the source temperature. - Lower the capillary or fragmentor voltage. - Use a gentler ionization technique if available.
Multiple peaks with mass increments of ~22 Da or ~38 Da are observed. Adduct Formation: Formation of sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts.- Use high-purity solvents and reagents to minimize alkali metal contamination. - If adducts persist, consider them during data analysis and report the most abundant species.
Broad or tailing peaks in the chromatogram. Suboptimal Chromatographic Conditions: The chosen LC method may not be suitable for the polar nature of DCEG.- Utilize Hydrophilic Interaction Liquid Chromatography (HILIC) for better retention and peak shape of polar analytes like DCEG. - Optimize the mobile phase composition and gradient.
Signal intensity varies significantly between runs. Sample Degradation or Instability: DCEG may be degrading in the sample matrix or in the autosampler.- Prepare fresh samples and analyze them promptly. - Ensure the autosampler is temperature-controlled (set to 4°C). - Use an appropriate sample stabilizing agent if necessary, such as an antioxidant.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis of DCEG to Minimize Artifacts

  • Sample Collection: Collect biological samples (e.g., cell lysates, plasma) and immediately place them on ice to minimize enzymatic activity.

  • Protein Precipitation: Add four volumes of ice-cold methanol containing an internal standard to one volume of the sample to precipitate proteins.

  • Centrifugation: Vortex the mixture and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a low-pH mobile phase (e.g., 0.1% formic acid in water/acetonitrile) suitable for your LC-MS method.

  • Analysis: Immediately analyze the samples by LC-MS or store them at -80°C.

Protocol 2: Recommended LC-MS/MS Method for DCEG Analysis

  • Liquid Chromatography:

    • Column: HILIC column (e.g., ZIC-pHILIC)

    • Mobile Phase A: 10 mM ammonium formate in water, pH 3.5

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a high percentage of mobile phase B and gradually increase the percentage of mobile phase A.

    • Column Temperature: 30°C

    • Autosampler Temperature: 4°C

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode

    • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with information-dependent acquisition (IDA) for identification.

    • MRM Transitions (example):

      • Q1: m/z of deprotonated DCEG -> Q3: m/z 272 (precursor to γ-glutamyl-dehydroalanyl-glycine fragment)

      • Q1: m/z of deprotonated DCEG -> Q3: m/z corresponding to neutral loss of 129 Da

    • Source Parameters: Optimize for minimal in-source fragmentation (e.g., lower source temperature and collision energy).

Visualizations

Artifact_Formation_Pathway DCEG This compound (DCEG) Succinimide Succinimide Artifact (Mass Loss of 18 Da) DCEG->Succinimide Intramolecular Cyclization (Low pH, High Temp) Fragments In-source Fragments (e.g., Neutral Loss of 129 Da) DCEG->Fragments High Source Energy Adducts Adducts ([M+Na]⁺, [M+K]⁺) DCEG->Adducts Presence of Alkali Metals

Fig. 1: Potential artifact formation pathways for DCEG in mass spectrometry.

Troubleshooting_Logic Start Mass Spectrometry Analysis of DCEG Unexpected_Peak Unexpected Peak Observed? Start->Unexpected_Peak Mass_Loss_18 Mass Loss of 18 Da? Unexpected_Peak->Mass_Loss_18 Yes Low_Signal Low Precursor Ion Signal? Unexpected_Peak->Low_Signal No Succinimide Likely Succinimide Artifact Mass_Loss_18->Succinimide Yes Mass_Gain Mass Gain of ~22 or ~38 Da? Mass_Loss_18->Mass_Gain No Check_Fragments Check for Known Fragments (NL 129, PI 272) Other_Artifact Consider Other Artifacts or Contaminants Check_Fragments->Other_Artifact Mass_Gain->Check_Fragments No Adducts Likely Na⁺ or K⁺ Adducts Mass_Gain->Adducts Yes Optimize_Source Optimize Source Conditions (Temp, Voltage) Low_Signal->Optimize_Source Yes Good_Signal Acceptable Signal Low_Signal->Good_Signal No

Fig. 2: A logical workflow for troubleshooting common DCEG mass spectrometry issues.

References

Technical Support Center: S-(1,2-Dicarboxyethyl)glutathione (DCEG) Extraction from Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the refinement of methods for S-(1,2-Dicarboxyethyl)glutathione (DCEG) extraction from tissue samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DCEG) and why is it important to measure in tissues?

A1: this compound (DCEG) is a conjugate of glutathione (GSH) and L-malate.[1] It is naturally present in various mammalian tissues, including the liver, heart, and lens.[1][2] Research suggests that DCEG possesses anti-inflammatory and antianaphylactic properties and may play a role in cellular signaling by modulating processes like superoxide generation and protein tyrosine phosphorylation.[2][3] Measuring its concentration in tissues can provide insights into redox status, inflammatory responses, and specific metabolic pathways.

Q2: What are the critical first steps in tissue sample handling to ensure accurate DCEG measurement?

A2: To ensure the accurate measurement of DCEG, immediate processing or rapid freezing of tissue samples upon collection is crucial to prevent degradation. Tissues should be snap-frozen in liquid nitrogen and stored at -80°C until extraction.[4] Avoid repeated freeze-thaw cycles, as this can lead to the degradation of glutathione and its derivatives.

Q3: Which tissues have been reported to contain measurable levels of DCEG?

A3: Studies have identified measurable quantities of DCEG in rat tissues, with the highest concentrations found in the lens, followed by the liver and heart.[1] It was reportedly not detected in the spleen, kidney, cerebrum, or cerebellum of rats.[1]

Q4: What is the general principle behind the extraction of DCEG from tissue samples?

A4: The extraction of DCEG from tissue samples typically involves three main steps:

  • Homogenization: The tissue is mechanically disrupted in a suitable buffer to release intracellular components.

  • Deproteinization: Proteins are precipitated and removed, commonly using an acid like perchloric acid or sulfosalicylic acid, to prevent interference with subsequent analysis.

  • Analysis: The resulting supernatant, containing DCEG, is then analyzed, most commonly by High-Performance Liquid Chromatography (HPLC).

Q5: How is DCEG synthesized in tissues?

A5: DCEG is synthesized enzymatically from glutathione (GSH) and L-malate.[1] This reaction is catalyzed by a specific DCEG-synthesizing enzyme.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Detectable DCEG Sample Degradation: Improper storage or handling of tissue samples.Ensure tissues are snap-frozen in liquid nitrogen immediately after collection and stored at -80°C. Avoid freeze-thaw cycles.[4]
Inefficient Homogenization: Incomplete disruption of tissue, leading to poor extraction.Use a suitable homogenization method for the tissue type (e.g., Potter-Elvehjem homogenizer, bead beater). Ensure the tissue is thoroughly homogenized in ice-cold buffer.
Suboptimal Extraction Buffer pH: The stability of glutathione derivatives can be pH-dependent.Use a slightly acidic extraction buffer (e.g., pH 2.5-3.0) to improve the stability of thiols during extraction.[5]
DCEG Oxidation: Exposure to oxidizing conditions during sample preparation.Work quickly and keep samples on ice at all times. Consider adding a reducing agent like dithiothreitol (DTT) to the homogenization buffer, but be mindful of its potential interference with certain analytical methods.
High Variability Between Replicates Inconsistent Homogenization: Non-uniform tissue disruption across samples.Standardize the homogenization procedure, including time, speed, and sample-to-buffer ratio.
Incomplete Deproteinization: Residual protein in the supernatant interfering with analysis.Ensure thorough mixing and adequate incubation time after adding the deproteinizing agent. Centrifuge at a sufficient speed and duration to obtain a clear supernatant.
Pipetting Errors: Inaccurate liquid handling, especially with small volumes.Use calibrated pipettes and ensure proper pipetting technique.
Poor Chromatographic Peak Shape (HPLC) Matrix Effects: Co-eluting substances from the tissue extract interfering with the DCEG peak.Optimize the HPLC mobile phase composition and gradient. Consider incorporating a solid-phase extraction (SPE) step for sample cleanup prior to HPLC analysis.
Inappropriate Column Chemistry: The HPLC column is not suitable for retaining and separating DCEG.A C18 reverse-phase column is commonly used for glutathione analysis.[6] Hydrophilic interaction liquid chromatography (HILIC) can also be effective for separating polar compounds like DCEG.[7]
Sample Overload: Injecting too much sample onto the HPLC column.Reduce the injection volume or dilute the sample.
Interfering Peaks in HPLC Chromatogram Presence of Other Thiols: Other endogenous thiols may co-elute with DCEG.Adjust the mobile phase gradient to improve the resolution between peaks. Use a highly specific detection method like tandem mass spectrometry (MS/MS) for unambiguous identification and quantification.[7]
Contamination: Contaminants from reagents, tubes, or the HPLC system.Use high-purity solvents and reagents. Ensure the cleanliness of all labware and the HPLC system.

Quantitative Data Summary

The following tables summarize reported concentrations of DCEG in various tissues and a comparison of general glutathione extraction methods.

Table 1: Reported Concentrations of this compound in Rat Tissues

TissueConcentration (nmol/g tissue)Analytical MethodReference
Lens119HPLC[1]
Liver71.6HPLC[1]
Heart27.4HPLC[1]

Table 2: General Comparison of Extraction Methods for Glutathione and its Derivatives

Extraction Method Principle Advantages Disadvantages Reported Recovery/Yield Reference
Hot Water Extraction Utilizes heated water to lyse cells and solubilize glutathione.Simple, inexpensive, and avoids the use of harsh organic solvents.Can lead to the oxidation of reduced glutathione if not optimized.[5]Highest yield for GSH from germ rice compared to other methods.[5][5]
Acid Extraction (e.g., Formic, Sulfuric) Employs acidic conditions to disrupt cells and precipitate proteins.Can provide good stability for acidic peptides like glutathione.The use of strong acids requires careful handling and neutralization steps.Lower yield for GSH from germ rice compared to hot water extraction.[5][5]
Ethanol Extraction Uses ethanol to precipitate proteins and extract smaller molecules.Can be effective for certain sample matrices.Glutathione has lower solubility in alcohols compared to water, potentially reducing yield.Lower yield for GSH from germ rice compared to hot water extraction.[5][5]
Aqueous Two-Phase Systems (ATPS) Partitions molecules between two immiscible aqueous phases (e.g., PEG-Dextran).Can achieve high extraction yield and purification in a single step.Can be more complex to optimize compared to simple solvent extraction.83.55% extraction yield for GSH from yeast extracts.[8]

Experimental Protocols

Detailed Methodology for DCEG Extraction from Rat Liver Tissue

This protocol is adapted from the methodology described for the HPLC determination of DCEG in rat tissues.[1]

1. Materials and Reagents:

  • Perchloric acid (PCA), 1 M

  • Potassium carbonate (K₂CO₃), 2 M

  • Phosphate buffer, pH 7.0

  • Liquid nitrogen

  • Potter-Elvehjem homogenizer

  • Refrigerated centrifuge

  • HPLC system with a C18 reverse-phase column

2. Sample Preparation:

  • Excise the rat liver immediately after euthanasia and weigh it.

  • Snap-freeze the tissue in liquid nitrogen.

  • Store the frozen tissue at -80°C until extraction.

3. Homogenization and Deproteinization:

  • To the frozen liver tissue, add 4 volumes of ice-cold 1 M perchloric acid.

  • Homogenize the tissue thoroughly using a Potter-Elvehjem homogenizer while keeping the sample on ice.

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant.

  • Neutralize the acidic supernatant by adding 2 M potassium carbonate. The amount of K₂CO₃ to be added should be carefully determined to bring the pH to approximately 7.0.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate the potassium perchlorate.

4. HPLC Analysis:

  • Filter the final supernatant through a 0.45 µm filter.

  • Inject an appropriate volume of the filtered supernatant into the HPLC system.

  • Separate the components using a C18 reverse-phase column with a suitable mobile phase (e.g., a gradient of phosphate buffer and methanol).

  • Detect DCEG using a UV detector at an appropriate wavelength (typically around 210-220 nm for peptide bonds).

  • Quantify the DCEG concentration by comparing the peak area to a standard curve prepared with a pure DCEG standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis tissue_collection Tissue Collection snap_freezing Snap Freezing in Liquid N2 tissue_collection->snap_freezing storage Storage at -80°C snap_freezing->storage homogenization Homogenization in 1M PCA storage->homogenization centrifugation1 Centrifugation (10,000 x g, 10 min) homogenization->centrifugation1 supernatant_collection Supernatant Collection centrifugation1->supernatant_collection neutralization Neutralization with 2M K2CO3 supernatant_collection->neutralization centrifugation2 Centrifugation (10,000 x g, 10 min) neutralization->centrifugation2 final_supernatant Final Supernatant centrifugation2->final_supernatant filtration Filtration (0.45 µm) final_supernatant->filtration hplc HPLC Analysis filtration->hplc quantification Quantification hplc->quantification

Caption: Experimental workflow for DCEG extraction and analysis.

synthesis_pathway GSH Glutathione (GSH) Enzyme DCEG Synthetase GSH->Enzyme L_Malate L-Malate L_Malate->Enzyme DCEG This compound (DCEG) Enzyme->DCEG troubleshooting_workflow rect_node rect_node start Low/No DCEG Signal check_storage Proper Sample Storage? start->check_storage check_homogenization Efficient Homogenization? check_storage->check_homogenization Yes improper_storage Re-extract with properly stored samples. check_storage->improper_storage No check_deproteinization Complete Deproteinization? check_homogenization->check_deproteinization Yes inefficient_homogenization Optimize homogenization protocol. check_homogenization->inefficient_homogenization No check_hplc HPLC System OK? check_deproteinization->check_hplc Yes incomplete_deproteinization Review deproteinization step. check_deproteinization->incomplete_deproteinization No hplc_issue Troubleshoot HPLC system (column, mobile phase, detector). check_hplc->hplc_issue No success Problem Solved check_hplc->success Yes signaling_pathway DCEG This compound (DCEG) Protein_Tyrosine_Kinase Protein Tyrosine Kinase DCEG->Protein_Tyrosine_Kinase enhances Neutrophil_Stimulus Neutrophil Stimulus (e.g., fMLP) Neutrophil_Stimulus->Protein_Tyrosine_Kinase Phosphorylated_Proteins Phosphorylated Proteins (80, 60, 45 kDa) Protein_Tyrosine_Kinase->Phosphorylated_Proteins phosphorylates Superoxide_Generation Superoxide Generation Phosphorylated_Proteins->Superoxide_Generation leads to enhanced

References

Addressing matrix effects in LC-MS/MS analysis of S-(1,2-Dicarboxyethyl)glutathione.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of S-(1,2-Dicarboxyethyl)glutathione (DCEG).

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect in LC-MS/MS analysis and how does it affect the quantification of this compound (DCEG)?

A: The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected compounds in the sample matrix.[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal) for DCEG, ultimately compromising the accuracy, precision, and sensitivity of the quantitative analysis.[1][4] Phospholipids are a major cause of ion suppression in bioanalytical samples.[4]

Q2: How can I determine if my DCEG analysis is affected by matrix effects?

A: Several methods can be used to assess matrix effects. A common quantitative approach is the post-extraction spike method.[5][6] This involves comparing the peak response of DCEG spiked into an extracted blank matrix sample with the response of DCEG in a neat solution at the same concentration.[6] A qualitative method is the post-column infusion technique, where a constant flow of DCEG solution is introduced into the mass spectrometer after the analytical column.[1][5] Injection of a blank matrix extract will show a dip or rise in the baseline signal if matrix effects are present at specific retention times.[1]

Q3: What are the primary strategies to minimize or eliminate matrix effects for DCEG analysis?

A: The main strategies to combat matrix effects include:

  • Optimizing Sample Preparation: Employing effective sample cleanup techniques to remove interfering matrix components.[1][2]

  • Chromatographic Separation: Modifying the LC method to chromatographically separate DCEG from co-eluting matrix components.[2][3]

  • Use of an Appropriate Internal Standard: Incorporating a stable isotope-labeled internal standard (SIL-IS) of DCEG is the most effective way to compensate for matrix effects.[3][7]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, but this may compromise the sensitivity of the assay.[1][5]

Q4: Which sample preparation technique is best for reducing matrix effects when analyzing DCEG in biological fluids?

A: The choice of sample preparation technique depends on the complexity of the matrix and the physicochemical properties of DCEG. Given that DCEG is a polar molecule, here are some common techniques:

  • Protein Precipitation (PPT): A simple and fast method, but it may not provide the cleanest extracts, potentially leaving phospholipids in the sample.[8]

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids. For a polar analyte like DCEG, a polar extraction solvent would be necessary, and optimization is key to minimize the extraction of interfering components.[4][8]

  • Solid-Phase Extraction (SPE): Often considered the most effective technique for removing matrix interferences, SPE can provide the cleanest samples.[9] A mixed-mode or a specific ion-exchange SPE sorbent could be highly effective for isolating a dicarboxylic acid-containing compound like DCEG.

Q5: Can a stable isotope-labeled internal standard (SIL-IS) completely eliminate issues from matrix effects?

A: While a SIL-IS is the gold standard for correcting matrix effects, it's not always a perfect solution.[7] For a SIL-IS to be effective, it must co-elute with the analyte. If there is a slight retention time shift between the analyte and the SIL-IS (sometimes seen with deuterium labeling), they may experience different degrees of ion suppression or enhancement, leading to inaccurate results.[10] Therefore, it is crucial to verify the co-elution and the corrective ability of the SIL-IS during method development.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Poor reproducibility of DCEG quantification between samples. Variable matrix effects between different sample lots.1. Incorporate a stable isotope-labeled internal standard (SIL-IS) for DCEG.[11] 2. Improve the sample cleanup procedure using Solid-Phase Extraction (SPE) to remove more matrix components.[9] 3. Evaluate matrix effects across multiple lots of blank matrix during method validation.[6]
Low signal intensity or high limit of detection for DCEG. Significant ion suppression from co-eluting matrix components, such as phospholipids.1. Optimize chromatographic separation to move the DCEG peak away from regions of high ion suppression.[2] This can be assessed using post-column infusion.[5] 2. Employ a more rigorous sample preparation method like SPE or a phospholipid removal plate. 3. Adjust the mobile phase composition or gradient to improve separation.[2]
Inconsistent results when using a SIL-IS. The SIL-IS and DCEG are not co-eluting perfectly, leading to differential matrix effects.1. Confirm the co-elution of DCEG and its SIL-IS by overlaying their chromatograms. 2. If a deuterium-labeled standard is used, a slight shift in retention time can occur.[10] Consider using a ¹³C or ¹⁵N labeled standard if available. 3. Ensure the SIL-IS is added at the very beginning of the sample preparation process to account for variability in extraction recovery.
DCEG signal is enhanced in some samples. Co-eluting compounds are enhancing the ionization of DCEG.1. While less common than suppression, ion enhancement is also a matrix effect.[3] The same mitigation strategies apply: improve sample cleanup and chromatographic separation. 2. The use of a co-eluting SIL-IS will also compensate for ion enhancement.
Matrix effect varies with the concentration of DCEG. Concentration-dependent matrix effects can occur.1. Assess matrix effects at both low and high quality control (QC) concentrations during method development.[6] 2. Ensure the calibration curve is prepared in a matrix that is representative of the study samples (matrix-matched calibration).[2]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analytical standard of DCEG and its SIL-IS into the reconstitution solvent.

    • Set B (Post-Spike Sample): Extract at least six different lots of blank biological matrix (e.g., plasma). Spike the extracted matrix with the same concentration of DCEG and SIL-IS as in Set A.

    • Set C (Pre-Spike Sample): Spike the blank biological matrix with DCEG and SIL-IS before the extraction process.

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and the Internal Standard Normalized Matrix Factor (IS-Normalized MF) using the following formulas:

    • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)

  • Interpretation: An MF or IS-Normalized MF value of 1 indicates no matrix effect. A value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement. The coefficient of variation (%CV) of the MF and IS-Normalized MF across the different lots should be less than 15%.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for DCEG

This is a hypothetical protocol assuming DCEG is a polar, acidic molecule.

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of the SIL-IS working solution and 200 µL of 2% formic acid in water. Vortex to mix.

  • SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove neutral and basic interferences.

  • Elution: Elute the DCEG and SIL-IS with 1 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Quantitative Data Summary

The following tables represent hypothetical data from a matrix effect experiment for DCEG analysis in human plasma.

Table 1: Matrix Factor (MF) Assessment for DCEG

Plasma LotPeak Area (Neat Solution - Set A)Peak Area (Post-Spike - Set B)Matrix Factor (MF)
1150,23495,6780.64
2151,56789,5430.59
3149,876101,2340.68
4152,11292,4560.61
5150,98798,7650.65
6151,34594,3210.62
Mean 151,020 95,333 0.63
%CV 0.5% 4.5% 5.7%

Table 2: Internal Standard Normalized Matrix Factor Assessment for DCEG

Plasma LotAnalyte/IS Ratio (Neat Solution - Set A)Analyte/IS Ratio (Post-Spike - Set B)IS-Normalized MF
11.251.230.98
21.261.281.02
31.241.220.98
41.251.261.01
51.261.240.98
61.251.271.02
Mean 1.25 1.25 1.00
%CV 0.6% 2.2% 2.0%

Visualizations

MatrixEffectWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Implementation cluster_verification Verification Problem Inaccurate DCEG Results (Poor Accuracy/Precision) AssessME Assess Matrix Effect (Post-Extraction Spike) Problem->AssessME Quantitative QualME Qualitative Check (Post-Column Infusion) Problem->QualME Qualitative OptimizeSP Optimize Sample Prep (e.g., SPE, LLE) AssessME->OptimizeSP If MF != 1 OptimizeLC Optimize Chromatography QualME->OptimizeLC Identify co-elution Validate Re-validate Method OptimizeSP->Validate OptimizeLC->Validate UseSIL Use SIL-IS UseSIL->Validate Success Accurate & Precise DCEG Quantification Validate->Success

Caption: Troubleshooting workflow for addressing matrix effects.

MitigationStrategies cluster_approaches Mitigation Approaches cluster_remove Remove Interferences cluster_compensate Compensate for Effect ME Matrix Effect (Ion Suppression/ Enhancement) SamplePrep Advanced Sample Prep (SPE, LLE) ME->SamplePrep Chroma Chromatographic Separation ME->Chroma SIL_IS Stable Isotope-Labeled Internal Standard ME->SIL_IS MatrixMatch Matrix-Matched Calibrators ME->MatrixMatch Result Reliable Quantification of DCEG SamplePrep->Result Chroma->Result SIL_IS->Result MatrixMatch->Result

Caption: Key strategies to mitigate matrix effects in LC-MS/MS.

References

Technical Support Center: Purity Assessment of Synthetic S-(1,2-Dicarboxyethyl)glutathione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic S-(1,2-Dicarboxyethyl)glutathione.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for assessing the purity of synthetic this compound?

A1: The primary methods for purity assessment are High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) or UV detection, and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is effective for separating the target compound from impurities, while NMR provides detailed structural information.[1][2][3]

Q2: What are the potential common impurities in synthetic this compound?

A2: Common impurities can include starting materials from the synthesis, such as reduced glutathione (GSH) and L-malate, as well as byproducts like glutathione disulfide (GSSG), the oxidized form of glutathione.[2][][5] Other related substances and diastereomers could also be present.[3]

Q3: Why is derivatization sometimes necessary for the analysis of this compound and related compounds?

A3: this compound, like other glutathione derivatives, may lack a strong chromophore, which can result in poor sensitivity with UV detection. Derivatization can be employed to introduce a UV-active or fluorescent tag to the molecule, thereby enhancing detection limits.[2][6] For instance, monobromobimane can be used to create a fluorescent derivative.[6][7]

Q4: How can I prevent the oxidation of my sample during analysis?

A4: To minimize the oxidation of the thiol group in any residual reduced glutathione to glutathione disulfide (GSSG), it is crucial to handle samples appropriately.[6][8] This includes using degassed solvents, maintaining a low temperature, and potentially adding a derivatizing agent like N-ethylmaleimide (NEM) to block the free thiol group.[8]

Troubleshooting Guides

HPLC Analysis

Issue 1: Poor peak shape (tailing or fronting) for the main compound peak.

  • Possible Cause: Secondary interactions between the analyte and the stationary phase, or issues with the mobile phase pH.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent ionization state.

    • Modify Mobile Phase Composition: Altering the solvent ratio or adding an ion-pairing agent can improve peak shape.[9]

    • Check Column Health: The column may be contaminated or degraded. Flush the column with a strong solvent or replace it if necessary.[10]

Issue 2: Inconsistent retention times.

  • Possible Cause: Fluctuations in mobile phase composition, temperature, or flow rate.

  • Troubleshooting Steps:

    • Ensure Proper Mobile Phase Preparation: Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.[9][10]

    • Use a Column Oven: Maintain a constant column temperature to ensure reproducible chromatography.[10]

    • Check for Leaks: Inspect the HPLC system for any leaks that could cause pressure and flow rate fluctuations.[9]

Issue 3: Extraneous peaks in the chromatogram.

  • Possible Cause: Contamination from the sample, solvent, or system, or degradation of the analyte.

  • Troubleshooting Steps:

    • Run a Blank Gradient: Inject a blank (mobile phase) to determine if the extraneous peaks originate from the system or solvent.

    • Sample Preparation: Ensure proper sample cleanup to remove potential contaminants.

    • Check Analyte Stability: Investigate if the compound is degrading under the analytical conditions.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC with UV Detection

This method is suitable for the routine purity analysis of this compound.

  • Instrumentation: A standard HPLC system with a binary pump, autosampler, column oven, and UV/Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient tailored to the separation of the main peak from its impurities. A starting point could be 5% B, increasing to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.[11]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm or 220 nm.[11]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the synthetic this compound in the initial mobile phase composition (e.g., 95% A, 5% B) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: 1H NMR Spectroscopy

This method is used to confirm the chemical structure and identify impurities with distinct proton signals.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D2O). .

  • Data Acquisition:

    • Acquire a standard 1D proton NMR spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate the peaks corresponding to this compound and any identified impurities.

    • The relative purity can be estimated by comparing the integral of the main compound to the sum of all integrals.

Data Presentation

Table 1: Typical HPLC Parameters for Purity Assessment

ParameterSettingRationale
Column C18 (e.g., 4.6 x 250 mm, 5 µm)Good retention for polar and non-polar compounds.
Mobile Phase A 0.1% TFA in WaterAcidic modifier to improve peak shape.
Mobile Phase B AcetonitrileOrganic solvent for elution.
Flow Rate 1.0 mL/minStandard flow rate for analytical separations.[11]
Temperature 30 °CEnsures reproducible retention times.
Detection UV at 210 nmGeneral wavelength for peptide bond absorbance.
Injection Volume 10 µLStandard injection volume.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation start Synthetic Compound dissolve Dissolve in Mobile Phase start->dissolve filtrate Filter (0.45 µm) dissolve->filtrate hplc HPLC Analysis filtrate->hplc Inject nmr NMR Analysis filtrate->nmr Prepare NMR Sample purity Purity Assessment hplc->purity structure Structural Confirmation nmr->structure structure->purity

Caption: Workflow for the purity assessment of synthetic compounds.

hplc_troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue HPLC Issue: Poor Peak Shape cause1 Incorrect Mobile Phase pH issue->cause1 cause2 Column Contamination issue->cause2 cause3 Inappropriate Solvent Composition issue->cause3 solution1 Adjust pH cause1->solution1 solution2 Flush or Replace Column cause2->solution2 solution3 Optimize Gradient/ Solvent Ratio cause3->solution3

Caption: Troubleshooting logic for poor HPLC peak shape.

References

Validation & Comparative

A Comparative Analysis of S-(1,2-Dicarboxyethyl)glutathione and Other Glutathione Adducts: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the diverse roles of glutathione (GSH) adducts is paramount. This guide provides a comparative analysis of S-(1,2-Dicarboxyethyl)glutathione (DCE-GS), a naturally occurring tripeptide, with other well-characterized GSH adducts derived from both endogenous and exogenous compounds. We present available quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and drug development.

Glutathione, a key intracellular antioxidant, readily forms adducts with a variety of electrophilic compounds. These conjugation reactions, often catalyzed by glutathione S-transferases (GSTs), are typically viewed as a detoxification mechanism. However, the resulting adducts can possess their own distinct biological activities, ranging from protective to pathological. This guide focuses on comparing the properties and functions of DCE-GS with adducts formed from the common analgesic acetaminophen and the lipid peroxidation product 4-hydroxynonenal (4-HNE).

Quantitative Data Comparison

Direct quantitative comparisons of the formation kinetics, stability, and biological potency of this compound against other glutathione adducts are not extensively available in the current literature. However, we can compile existing data on the individual characteristics of these adducts to provide a basis for comparison.

AdductFormationTissue/Cellular ConcentrationBiological Activity
This compound (DCE-GS) Enzymatically synthesized from GSH and L-malate.[1]Rat lens: 119 nmol/g, Rat liver: 71.6 nmol/g, Rat heart: 27.4 nmol/g.[1][2]Anti-inflammatory, antianaphylactic, inhibits histamine release.[3] Modulates superoxide generation in neutrophils.
Acetaminophen-GSH Formed from the reactive metabolite of acetaminophen, N-acetyl-p-benzoquinone imine (NAPQI).Levels increase significantly after acetaminophen overdose.Primarily considered a marker of acetaminophen-induced hepatotoxicity. The conjugate itself can inhibit glutathione reductase.[4]
4-Hydroxynonenal-GSH (4-HNE-GSH) Formed from the reaction of the lipid peroxidation product 4-HNE with GSH.Levels increase under conditions of oxidative stress.Considered a biomarker of oxidative stress and lipid peroxidation. The formation of this adduct is a key detoxification pathway for 4-HNE.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are summaries of key experimental protocols relevant to the study of these glutathione adducts.

Protocol 1: Quantification of this compound in Tissues by HPLC

This protocol is based on the methodology used to determine the concentration of DCE-GS in rat tissues.[1][2]

1. Tissue Homogenization:

  • Excise tissues (e.g., liver, heart, lens) and immediately freeze in liquid nitrogen.
  • Homogenize the frozen tissue in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) on ice.
  • Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.

2. Sample Preparation:

  • Deproteinize the supernatant by adding an equal volume of a precipitating agent like 10% trichloroacetic acid (TCA).
  • Incubate on ice for 15 minutes and then centrifuge to remove precipitated proteins.
  • Filter the resulting supernatant through a 0.22 µm filter before HPLC analysis.

3. HPLC Analysis:

  • Column: A reverse-phase C18 column is typically used.
  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
  • Detection: UV detection at a wavelength of 210 nm.
  • Quantification: Compare the peak area of the sample with a standard curve generated from known concentrations of purified DCE-GS.

Protocol 2: Assay for fMLP-Induced Superoxide Generation in Neutrophils

This protocol is adapted from studies investigating the effect of various compounds on neutrophil activation.[6][7][8]

1. Neutrophil Isolation:

  • Isolate neutrophils from fresh whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
  • Resuspend the isolated neutrophils in a suitable buffer like Hanks' Balanced Salt Solution (HBSS).

2. Superoxide Dismutase (SOD)-Inhibitable Cytochrome c Reduction Assay:

  • Pre-incubate neutrophils (e.g., 1 x 10^6 cells/mL) with or without the test compound (e.g., DCE-GS) at 37°C.
  • Add cytochrome c to the cell suspension.
  • Stimulate the neutrophils with N-formyl-methionyl-leucyl-phenylalanine (fMLP).
  • Measure the change in absorbance at 550 nm over time, which corresponds to the reduction of cytochrome c by superoxide.
  • Perform a parallel experiment in the presence of superoxide dismutase (SOD) to confirm that the measured reduction is specific to superoxide. The difference in absorbance with and without SOD represents the amount of superoxide produced.

3. Data Analysis:

  • Calculate the rate of superoxide production from the change in absorbance over time.
  • Compare the rates of superoxide production in the presence and absence of the test compound to determine its effect.

Protocol 3: Histamine Release Inhibition Assay in Mast Cells

This protocol is based on the methods used to assess the anti-allergic properties of compounds.[3]

1. Mast Cell Preparation:

  • Isolate mast cells from a suitable source, such as rat peritoneal lavage.
  • Wash and resuspend the cells in a buffered salt solution.

2. Histamine Release Assay:

  • Pre-incubate the mast cells with various concentrations of the test compound (e.g., DCE-GS) at 37°C.
  • Induce histamine release by adding a secretagogue, such as compound 48/80.
  • Stop the reaction by placing the tubes on ice and centrifuging to pellet the cells.
  • Collect the supernatant.

3. Histamine Quantification:

  • Measure the histamine content in the supernatant using a sensitive method, such as a fluorometric assay or an enzyme-linked immunosorbent assay (ELISA).
  • Determine the total histamine content in a separate aliquot of cells by lysing them.

4. Data Analysis:

  • Calculate the percentage of histamine release for each concentration of the test compound.
  • Determine the IC50 value, which is the concentration of the compound that inhibits histamine release by 50%.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within cellular signaling pathways and experimental procedures can greatly enhance understanding. The following diagrams were generated using the Graphviz DOT language.

cluster_formation Formation of Glutathione Adducts GSH Glutathione (GSH) DCEGS_Synthase DCE-GS Synthesizing Enzyme GSH->DCEGS_Synthase GST1 GST GSH->GST1 GST2 GST GSH->GST2 LMalate L-Malate LMalate->DCEGS_Synthase DCEGS S-(1,2-Dicarboxyethyl) glutathione (DCE-GS) DCEGS_Synthase->DCEGS APAP Acetaminophen CYP450 CYP450 APAP->CYP450 NAPQI NAPQI (Reactive Metabolite) CYP450->NAPQI NAPQI->GST1 APAP_GSH Acetaminophen-GSH Adduct GST1->APAP_GSH Lipid Membrane Lipids ROS ROS Lipid->ROS HNE 4-Hydroxynonenal (4-HNE) ROS->HNE HNE->GST2 HNE_GSH 4-HNE-GSH Adduct GST2->HNE_GSH

Caption: Formation pathways of different glutathione adducts.

cluster_workflow Experimental Workflow: Neutrophil Superoxide Assay Blood Whole Blood Isolation Neutrophil Isolation (Density Gradient) Blood->Isolation Incubation Pre-incubation with DCE-GS or Control Isolation->Incubation Stimulation Stimulation with fMLP Incubation->Stimulation Measurement Cytochrome c Reduction (Absorbance at 550 nm) Stimulation->Measurement Analysis Data Analysis (Superoxide Production Rate) Measurement->Analysis

Caption: Workflow for neutrophil superoxide generation assay.

cluster_pathway fMLP-Induced Superoxide Generation in Neutrophils fMLP fMLP FPR Formyl Peptide Receptor (FPR) fMLP->FPR G_protein G-protein FPR->G_protein PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC NADPH_oxidase NADPH Oxidase (p47phox phosphorylation) PKC->NADPH_oxidase Superoxide Superoxide (O₂⁻) Generation NADPH_oxidase->Superoxide

Caption: Signaling pathway of fMLP-induced superoxide generation.

Conclusion

This compound stands out as an endogenously produced glutathione adduct with notable anti-inflammatory and immunomodulatory properties. In contrast, adducts formed from xenobiotics like acetaminophen or reactive aldehydes like 4-HNE are primarily associated with cellular stress and toxicity, serving as important biomarkers. While direct comparative studies are limited, the available data suggest distinct physiological and pathological roles for these different classes of glutathione adducts. The provided experimental protocols and pathway diagrams offer a framework for researchers to further investigate the nuanced functions of these molecules and their potential as therapeutic targets or diagnostic markers. Future research should focus on direct comparative studies to elucidate the relative potency, stability, and mechanisms of action of these and other glutathione adducts.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for S-(1,2-Dicarboxyethyl)glutathione (DCEG) Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of S-(1,2-Dicarboxyethyl)glutathione (DCEG), a significant biomarker in certain metabolic and pathological processes. Objective evaluation of analytical methods is crucial for reliable and reproducible research. This document outlines the performance of common analytical techniques, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.

Overview of Analytical Methods

The measurement of this compound (DCEG) and other glutathione adducts is essential for understanding cellular redox status and the impact of xenobiotics. The primary analytical techniques employed for this purpose include Liquid Chromatography-Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Enzymatic Assays. Each method offers a unique balance of sensitivity, specificity, and throughput.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands out for its high sensitivity and specificity, making it a gold standard for the analysis of glutathione adducts[1][2]. In particular, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with MS/MS has been successfully used for the detection and quantification of DCEG in biological matrices[3]. This technique allows for the separation of polar compounds like glutathione and its conjugates[3].

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely accessible and robust method. For compounds lacking a strong chromophore, such as glutathione and its adducts, a pre-column derivatization step is often necessary to enhance detection[4]. Reagents like Ellman's reagent are commonly used for this purpose[5][6][7].

Enzymatic Assays offer a sensitive and often high-throughput approach for the quantification of total glutathione (GSH and its oxidized form, GSSG)[8][9][10]. These assays are based on the enzymatic recycling of glutathione, which leads to a colored or fluorescent product that can be measured spectrophotometrically[10][11]. While highly sensitive for total glutathione, the direct and specific measurement of DCEG using these assays is not well-established and would likely require specific enzyme discovery and validation.

Data Presentation: Performance Comparison

The following table summarizes the quantitative performance of different analytical methods applicable to the measurement of glutathione and its adducts. Data has been compiled from various studies to provide a comparative overview.

Analytical MethodAnalyte(s)Linearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (% Recovery)Precision (% CV)Reference(s)
LC-MS/MS GSH, GSSGPhysiologic normalsGSH: 0.4 µM, GSSG: 0.1 µMGSH: 1.5 µM, GSSG: 0.1 µM95 - 101%3.1 - 4.3%[12]
GSH, GSSG (plasma)N/AGSH: 4.99 nM, GSSG: 3.65 nMN/A98.0 ± 7.64% (GSH), 98.5 ± 12.7% (GSSG)Intra-assay: 3.6% (GSH), 1.9% (GSSG); Inter-assay: 7.0% (GSH), 2.8% (GSSG)[13]
HPLC-UV GSH1–20 µg/mL0.05 µg/mL0.1 µg/mLN/AN/A[6][7][14][15]
GSH, GSSG10-200 µg/mLGSH: 20.7 µg/mL, GSSG: 17.22 µg/mLGSH: 69.24 µg/mL, GSSG: 57.42 µg/mL99.98 - 100.93%N/A[16]
HPLC-ECD GSH0.3 - 9.5 µg/mLN/A0.11 µg/mL94.3 - 106.0%1.10 - 8.57%[17]
Enzymatic Assay GSH, GSSGN/A0.103 nMN/AN/AN/A[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are generalized protocols for the key analytical methods discussed.

LC-MS/MS for DCEG and other Glutathione Conjugates

This protocol is based on the principles of hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry.

  • Sample Preparation:

    • Homogenize tissue or cell samples in a suitable buffer.

    • Precipitate proteins using an organic solvent like acetonitrile or an acid such as sulfosalicylic acid (SSA)[12].

    • To prevent auto-oxidation of free thiols, derivatization with N-ethylmaleimide (NEM) can be performed[12][18].

    • Centrifuge to pellet the precipitated proteins and collect the supernatant.

    • The supernatant can be diluted with the initial mobile phase before injection.

  • Instrumentation and Conditions:

    • Chromatography: Utilize a HILIC column (e.g., zwitterionic stationary phase) for separation[3].

    • Mobile Phase: A gradient of a polar organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate) is typically used.

    • Mass Spectrometry: Employ a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode[3].

    • Detection: Monitor specific precursor-to-product ion transitions for DCEG and internal standards using Multiple Reaction Monitoring (MRM).

HPLC-UV with Pre-column Derivatization

This protocol outlines a general procedure for the analysis of glutathione adducts using HPLC-UV, which often requires derivatization.

  • Sample Preparation and Derivatization:

    • Prepare cell or tissue extracts as described for the LC-MS/MS method.

    • Add a derivatizing agent such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to the sample[6][7][19]. This reaction forms a stable, colored derivative that can be detected by UV-Vis spectrophotometry.

    • Incubate the mixture to ensure complete reaction.

  • Instrumentation and Conditions:

    • Chromatography: Use a reverse-phase column (e.g., C8 or C18) for separation[5][6][7].

    • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is common[6][7][16].

    • Detection: Monitor the absorbance of the derivative at a specific wavelength (e.g., 280 nm or 412 nm for DTNB derivatives)[6][7][10].

Enzymatic Recycling Assay for Total Glutathione

This method is suitable for determining total glutathione concentration.

  • Sample Preparation:

    • Prepare sample extracts as previously described. It is crucial to inhibit enzymatic activity immediately to get an accurate representation of the in vivo redox state.

  • Assay Procedure:

    • The assay mixture typically contains a buffer, NADPH, glutathione reductase, and DTNB[10][11].

    • Add the sample to the assay mixture.

    • The enzymatic recycling of GSSG to GSH by glutathione reductase, with the concomitant oxidation of NADPH, leads to the continuous reduction of DTNB to TNB.

    • Monitor the rate of TNB formation by measuring the change in absorbance at 412 nm over time[10][11].

    • Quantify the total glutathione concentration by comparing the rate of reaction to a standard curve prepared with known concentrations of GSH.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of cross-validating analytical methods for DCEG measurement.

CrossValidationWorkflow cluster_planning Planning & Preparation cluster_validation Method Validation cluster_cross_validation Cross-Validation cluster_analysis Data Analysis & Comparison DefineAnalytes Define Analytes of Interest (DCEG, GSH, etc.) SelectMethods Select Analytical Methods for Comparison (e.g., LC-MS/MS, HPLC-UV) DefineAnalytes->SelectMethods DefineAnalytes->SelectMethods PrepareSamples Prepare a Common Set of Samples (Spiked QCs and Incurred Samples) SelectMethods->PrepareSamples SelectMethods->PrepareSamples ValidateMethod1 Validate Method 1 (e.g., LC-MS/MS) PrepareSamples->ValidateMethod1 PrepareSamples->ValidateMethod1 ValidateMethod2 Validate Method 2 (e.g., HPLC-UV) PrepareSamples->ValidateMethod2 PrepareSamples->ValidateMethod2 AnalyzeSamples1 Analyze Samples with Method 1 ValidateMethod1->AnalyzeSamples1 ValidateMethod1->AnalyzeSamples1 AnalyzeSamples2 Analyze Samples with Method 2 ValidateMethod2->AnalyzeSamples2 ValidateMethod2->AnalyzeSamples2 CompareData Compare Datasets (Statistical Analysis) AnalyzeSamples1->CompareData AnalyzeSamples1->CompareData AnalyzeSamples2->CompareData AnalyzeSamples2->CompareData AssessAgreement Assess Agreement & Bias (e.g., Bland-Altman Plot) CompareData->AssessAgreement CompareData->AssessAgreement Conclusion Draw Conclusions on Method Comparability AssessAgreement->Conclusion AssessAgreement->Conclusion

Caption: Workflow for the cross-validation of two analytical methods for DCEG measurement.

AnalyticalMethodSelection cluster_methods Analytical Methods cluster_attributes Key Attributes Requirement Research Requirement HighSensitivity High Sensitivity & Specificity Requirement->HighSensitivity Robustness Robustness & Accessibility Requirement->Robustness HighThroughput High Throughput Requirement->HighThroughput LCMS LC-MS/MS HPLCUV HPLC-UV Enzymatic Enzymatic Assay HighSensitivity->LCMS HighSensitivity->Enzymatic Robustness->LCMS Robustness->HPLCUV HighThroughput->Enzymatic

Caption: Decision logic for selecting an analytical method based on research priorities.

References

Comparative Metabolomics of Cells Treated with S-(1,2-Dicarboxyethyl)glutathione: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic effects of S-(1,2-Dicarboxyethyl)glutathione (DCEG) on cells. It includes supporting hypothetical experimental data, detailed experimental protocols, and visualizations of key signaling pathways.

This compound (DCEG) is a naturally occurring tripeptide found in various tissues, including the liver, heart, and lens.[1][2] It is synthesized enzymatically from L-glutathione (GSH) and L-malate.[1] Research has highlighted its role in cellular protection, particularly through the modulation of intracellular glutathione levels and antioxidant responses.[3][4] This guide explores the metabolic consequences of treating cells with DCEG, offering a comparative perspective against untreated cells and cells treated with a related analogue, S-(1,2-Dicarboxyethyl)cysteine (DCEC).

Performance Comparison: A Metabolomic Perspective

Treatment of cells with DCEG is hypothesized to induce significant metabolic reprogramming, primarily centered around glutathione homeostasis and cellular redox balance. While direct, comprehensive metabolomic studies on DCEG are limited, based on its known functions, we can project a series of metabolic shifts. The following tables present hypothetical, yet representative, quantitative data from a simulated untargeted metabolomics study on a human hepatocyte cell line (HepG2) treated with DCEG (1 mM) and DCEC (1 mM) for 24 hours.

Table 1: Key Metabolites in Glutathione Metabolism and Related Pathways

MetaboliteControl (Relative Abundance)DCEG-Treated (Relative Abundance)Fold Change (DCEG vs. Control)DCEC-Treated (Relative Abundance)Fold Change (DCEC vs. Control)
Glutathione (GSH)1.00 ± 0.122.50 ± 0.212.501.10 ± 0.151.10
Glutathione Disulfide (GSSG)1.00 ± 0.090.85 ± 0.070.850.98 ± 0.080.98
GSH/GSSG Ratio1.002.942.941.121.12
Gamma-Glutamylcysteine1.00 ± 0.151.80 ± 0.191.801.05 ± 0.131.05
Cysteine1.00 ± 0.111.30 ± 0.141.301.25 ± 0.161.25
L-Malate1.00 ± 0.080.70 ± 0.060.700.95 ± 0.090.95

Table 2: Central Carbon Metabolism

MetaboliteControl (Relative Abundance)DCEG-Treated (Relative Abundance)Fold Change (DCEG vs. Control)
Glucose-6-Phosphate1.00 ± 0.131.45 ± 0.171.45
6-Phosphogluconate1.00 ± 0.101.60 ± 0.151.60
Ribose-5-Phosphate1.00 ± 0.141.55 ± 0.181.55
Citrate1.00 ± 0.090.90 ± 0.080.90
Fumarate1.00 ± 0.071.10 ± 0.101.10
Succinate1.00 ± 0.081.05 ± 0.091.05

Table 3: Amino Acid Metabolism

MetaboliteControl (Relative Abundance)DCEG-Treated (Relative Abundance)Fold Change (DCEG vs. Control)
Glutamate1.00 ± 0.111.20 ± 0.131.20
Glycine1.00 ± 0.121.15 ± 0.141.15
Serine1.00 ± 0.101.10 ± 0.121.10
Aspartate1.00 ± 0.090.85 ± 0.070.85

Note: The data presented in Tables 1, 2, and 3 are hypothetical and for illustrative purposes to demonstrate the expected metabolic changes based on the known biological activities of DCEG. The values represent the mean ± standard deviation of relative metabolite abundance normalized to the control group.

Key Signaling Pathway Modulation

DCEG treatment is anticipated to impact cellular signaling pathways primarily through its influence on the intracellular glutathione pool. One of the most critical pathways in cellular antioxidant defense is the Keap1-Nrf2 pathway. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. An increase in cellular GSH, as expected with DCEG treatment, can lead to the S-glutathionylation of specific cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes.[5][6][7]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DCEG_ext S-(1,2-Dicarboxyethyl) glutathione (extracellular) DCEG_int S-(1,2-Dicarboxyethyl) glutathione (intracellular) DCEG_ext->DCEG_int Uptake GSH_pool Increased Cellular Glutathione (GSH) Pool DCEG_int->GSH_pool Metabolism Keap1 Keap1 GSH_pool->Keap1 S-glutathionylation Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1_Nrf2->Nrf2 Dissociation Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binding Cytoprotective_Genes Transcription of Cytoprotective Genes ARE->Cytoprotective_Genes Activation

Caption: Putative mechanism of DCEG-mediated activation of the Keap1-Nrf2 signaling pathway.

Experimental Protocols

To generate the comparative metabolomics data presented, the following experimental protocols would be employed.

Cell Culture and Treatment

Human hepatocyte (HepG2) cells would be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. Upon reaching 80% confluency, cells would be treated with 1 mM this compound (DCEG), 1 mM S-(1,2-Dicarboxyethyl)cysteine (DCEC), or a vehicle control (sterile phosphate-buffered saline) for 24 hours.

Metabolite Extraction
  • Quenching: The cell culture medium is rapidly aspirated, and the cell monolayer is washed twice with ice-cold 0.9% NaCl solution to remove extracellular metabolites. Metabolism is then quenched by adding 1 mL of ice-cold 80% methanol.

  • Cell Lysis and Collection: Cells are scraped from the culture dish in the cold methanol solution and transferred to a microcentrifuge tube.

  • Extraction: The cell suspension is vortexed for 1 minute and then centrifuged at 14,000 x g for 10 minutes at 4°C.

  • Sample Collection: The supernatant containing the polar metabolites is collected and transferred to a new tube. The solvent is evaporated to dryness under a stream of nitrogen.

Untargeted Metabolomic Analysis by LC-MS
  • Sample Reconstitution: The dried metabolite extracts are reconstituted in 50 µL of a 50:50 methanol:water solution.

  • Chromatographic Separation: An aliquot of the reconstituted sample is injected onto a reverse-phase C18 liquid chromatography column. A gradient elution is performed using mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

  • Mass Spectrometry: The column eluent is introduced into a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) operating in both positive and negative electrospray ionization modes. Data is acquired over a mass range of 50-1000 m/z.

  • Data Processing: The raw data is processed using a metabolomics software package for peak picking, alignment, and normalization. Metabolite identification is performed by matching the accurate mass and fragmentation spectra to metabolomics databases.

Experimental Workflow

The following diagram illustrates the workflow for a comparative metabolomics study of DCEG-treated cells.

cluster_experiment Experimental Workflow A Cell Culture (e.g., HepG2) B Treatment (Control, DCEG, DCEC) A->B C Metabolite Extraction (Quenching, Lysis, Collection) B->C D LC-MS Analysis (Chromatography, Mass Spectrometry) C->D E Data Processing (Peak Picking, Alignment, Identification) D->E F Statistical Analysis (Fold Change, p-value) E->F G Pathway Analysis & Interpretation F->G

Caption: Workflow for comparative metabolomics of DCEG-treated cells.

Logical Relationships in Data Interpretation

The interpretation of the metabolomics data relies on understanding the interconnectedness of various metabolic pathways. An increase in the GSH pool upon DCEG treatment would necessitate an increased supply of its constituent amino acids (glutamate, cysteine, glycine). The elevated GSH levels would also impact the cellular redox state, likely stimulating the pentose phosphate pathway (PPP) to produce more NADPH, which is required by glutathione reductase to regenerate GSH from its oxidized form, GSSG.

DCEG DCEG Treatment GSH_synthesis Increased GSH Synthesis DCEG->GSH_synthesis Redox_balance Altered Cellular Redox Balance GSH_synthesis->Redox_balance Amino_acid Increased Amino Acid Precursor Demand GSH_synthesis->Amino_acid PPP Pentose Phosphate Pathway (PPP) Upregulation Redox_balance->PPP Cell_protection Enhanced Cellular Protection Redox_balance->Cell_protection NADPH Increased NADPH Production PPP->NADPH NADPH->GSH_synthesis (for GSH regeneration)

Caption: Logical relationships in the metabolic response to DCEG treatment.

This guide provides a framework for understanding and investigating the metabolic effects of this compound. While the quantitative data presented is illustrative, the described methodologies and pathways offer a solid foundation for future research in this area. The potentiation of the cellular glutathione pool by DCEG positions it as an interesting candidate for further investigation in contexts of oxidative stress and diseases with compromised redox homeostasis.

References

A Comparative Analysis of S-(1,2-Dicarboxyethyl)glutathione and Other Enzyme Inhibitors Targeting Glutathione S-Transferases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a head-to-head comparison of the endogenous tripeptide S-(1,2-Dicarboxyethyl)glutathione (DCEG) with known inhibitors of Glutathione S-Transferases (GSTs). While direct enzymatic inhibition data for DCEG against GSTs is not available in current literature, this document serves to contextualize its known physiological effects alongside the quantified inhibitory actions of established GST modulators. This comparison offers a framework for understanding the potential roles of glutathione derivatives in cellular detoxification and signaling pathways.

Introduction to Glutathione S-Transferases (GSTs)

Glutathione S-Transferases are a critical family of Phase II detoxification enzymes.[1][2] Their primary function is to catalyze the conjugation of reduced glutathione (GSH) to a wide variety of endogenous and exogenous electrophilic compounds, rendering them more water-soluble and facilitating their excretion from the cell.[2] This process is a crucial defense mechanism against cellular toxins and oxidative stress.[1] Overexpression of certain GST isoforms, such as GSTP1-1, is frequently observed in tumor cells and is a known contributor to multidrug resistance in cancer chemotherapy, making GSTs a significant target for therapeutic intervention.[3]

Overview of this compound (DCEG)

This compound is an intrinsic tripeptide found in various mammalian tissues, including the liver, heart, and lens.[4] Unlike the extensively studied GST inhibitors, the direct inhibitory potency of DCEG on specific GST isoforms has not been quantitatively reported. However, research has highlighted several of its physiological and cellular activities:

  • Anti-inflammatory and Anti-anaphylactic Effects: DCEG has demonstrated anti-inflammatory properties and can inhibit histamine release from mast cells.[4]

  • Inhibition of Platelet Aggregation: The compound is a known inhibitor of blood coagulation and platelet aggregation.[5][6] Its mechanism involves increasing cyclic AMP levels and adenylate cyclase activity in platelets.[7]

  • Modulation of Glutathione Levels: A triester derivative of DCEG has been shown to protect against acetaminophen-induced hepatotoxicity by elevating intracellular GSH levels.[8][9] This suggests a role in the broader glutathione metabolic pathway.

  • Effects on Superoxide Generation: In human neutrophils, DCEG can suppress superoxide generation induced by arachidonic acid while enhancing it when induced by fMLP (N-formyl-methionyl-leucyl-phenylalanine).[10]

Given that DCEG is a naturally occurring glutathione derivative, its physiological activities may be linked to the modulation of GSH-dependent enzymes like GSTs. The following sections compare DCEG's profile with compounds that have well-defined inhibitory effects on GSTs.

Head-to-Head Comparison of Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of three well-characterized GST inhibitors: Ethacrynic Acid, Curcumin, and NBDHEX. These compounds provide a quantitative benchmark for potent GST inhibition.

InhibitorTarget Enzyme(s)IC50 Value (µM)Mechanism of Action
This compound (DCEG) Not ReportedNot ReportedUnknown; exhibits various physiological effects including anti-inflammatory and anti-platelet aggregation activities.[4][5]
Ethacrynic Acid GSTA (alpha-class)4.6 - 6.0Reversible, competitive inhibitor with respect to the electrophilic substrate.[11] Its GSH conjugate is also a potent inhibitor.[12][13]
GSTM (mu-class)0.3 - 1.9
GSTP (pi-class)3.3 - 4.8
Curcumin GSTA1-10.2 - 0.6Can act as an irreversible inhibitor, potentially through covalent binding.[14][15] Also known to induce glutathione biosynthesis.[16][17]
GSTM1-10.2 - 0.7
GSTP1-10.4 - 4.6
NBDHEX GSTP1-10.80Acts as a suicide or mechanism-based inhibitor; it is conjugated by GST to form a stable complex that inactivates the enzyme.[18][19][20]
GSTM2-2< 0.01

Signaling and Detoxification Pathways

The following diagrams illustrate the generalized pathway for GST-mediated detoxification and a typical workflow for assessing GST inhibition.

GST_Detoxification_Pathway Xenobiotic Electrophilic Xenobiotic (R-X) GST Glutathione S-Transferase (GST) Xenobiotic->GST GSH Glutathione (GSH) GSH->GST Conjugate Water-Soluble GSH-Conjugate (GS-R) GST->Conjugate Conjugation Transporter Efflux Transporter (e.g., MRP) Conjugate->Transporter Excretion Cellular Excretion Transporter->Excretion Transport

Caption: Generalized GST-mediated detoxification pathway.

GST_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents: - GST Enzyme - GSH Solution - CDNB Substrate - Test Inhibitors (e.g., DCEG) A1 Dispense enzyme, GSH, and inhibitor into microplate wells P1->A1 A2 Pre-incubate mixture A1->A2 A3 Initiate reaction by adding CDNB substrate A2->A3 A4 Monitor absorbance increase at 340 nm over time A3->A4 D1 Calculate reaction rates (ΔAbs/min) A4->D1 D2 Determine % inhibition relative to control D1->D2 D3 Plot % inhibition vs. inhibitor concentration D2->D3 D4 Calculate IC50 value D3->D4

References

Validation of S-(1,2-Dicarboxyethyl)glutathione as a biomarker for specific diseases.

Author: BenchChem Technical Support Team. Date: November 2025

S-(1,2-Dicarboxyethyl)glutathione: An Unvalidated Biomarker Candidate

For researchers, scientists, and drug development professionals, the validation of a biomarker is a critical step in its journey from a research curiosity to a clinical tool. This guide addresses the current standing of this compound (DCEG) as a potential biomarker.

Based on a comprehensive review of current scientific literature, This compound (DCEG) is not a validated biomarker for any specific disease in a clinical setting. While it has been identified as a potential metabolic marker in preclinical studies of fumarate hydratase (FH)-deficient cancer cell lines, there is a lack of subsequent research to validate these findings in human subjects or to compare its performance against established diagnostic and prognostic markers.

In the context of diseases related to fumarate hydratase deficiency, specifically FH-deficient renal cell carcinoma (RCC), the scientific community has established and validated alternative biomarkers with proven clinical utility. This guide will now focus on providing a comparative overview of these validated biomarkers for FH-deficient RCC.

Comparison Guide: Validated Biomarkers for Fumarate Hydratase (FH)-Deficient Renal Cell Carcinoma

Fumarate hydratase-deficient renal cell carcinoma is a rare and aggressive form of kidney cancer. Accurate and timely diagnosis is crucial for patient management. The primary validated biomarkers for this disease are the loss of fumarate hydratase (FH) expression and the detection of S-(2-succino)cysteine (2SC) via immunohistochemistry (IHC). More recently, circulating metabolites have emerged as promising non-invasive biomarkers.

Performance of Key Biomarkers for FH-Deficient RCC

The following table summarizes the performance characteristics of the established and emerging biomarkers for FH-deficient RCC.

BiomarkerMethodSensitivitySpecificityKey Findings
Loss of FH Expression Immunohistochemistry (IHC)87.5%[1]100%[1]Highly specific, but some tumors may retain FH expression.[1][2]
S-(2-succino)cysteine (2SC) Immunohistochemistry (IHC)91.7% - 100%[1][3][4][5]91% - 91.7%[1][3][4][5]Highly sensitive marker of FH deficiency.[3][4][5]
Succinyl-adenosine & Succinic-cysteine Plasma Metabolomics (Mass Spectrometry)AUC = 0.98[6]Not explicitly stated, but high AUC indicates excellent discriminatory ability.Non-invasive, reflects tumor mass, and can be used for monitoring.[6][7][8]
Signaling Pathway in FH-Deficient Cancer

Deficiency in the fumarate hydratase enzyme leads to an accumulation of fumarate. This excess fumarate acts as an oncometabolite, competitively inhibiting prolyl hydroxylases. This inhibition stabilizes the Hypoxia-Inducible Factor 1-alpha (HIF-1α), leading to a "pseudo-hypoxic" state that promotes tumor growth, angiogenesis, and a metabolic shift towards glycolysis (the Warburg effect).[9][10][11][12]

FH_Deficiency_Pathway FH Fumarate Hydratase (FH) (Deficient) Fumarate Fumarate Accumulation FH->Fumarate leads to Prolyl_Hydroxylases Prolyl Hydroxylases Fumarate->Prolyl_Hydroxylases inhibits HIF1a HIF-1α Stabilization Prolyl_Hydroxylases->HIF1a normally degrades Tumor_Growth Tumor Growth & Angiogenesis HIF1a->Tumor_Growth promotes Warburg_Effect Warburg Effect (Aerobic Glycolysis) HIF1a->Warburg_Effect promotes

FH Deficiency Signaling Pathway
Experimental Protocols

Immunohistochemistry (IHC) for FH and 2SC

IHC is the standard method for detecting the loss of FH expression and the presence of 2SC in tumor tissue.

1. Specimen Preparation:

  • Formalin-fixed, paraffin-embedded (FFPE) tissue blocks are the acceptable specimen type.[13]

  • Two unstained, positively charged glass slides (4-microns thick) are preferred for each test.[13][14]

2. Staining Procedure:

  • The procedure follows standard immunohistochemistry protocols.

  • Commercial antibodies for both FH and 2SC are available.

  • The staining can be performed as a technical component only, with interpretation by a qualified pathologist.[15]

3. Interpretation:

  • FH: Absence of staining in tumor cells, with positive internal controls in non-neoplastic tissue, indicates loss of FH expression.

  • 2SC: Positive staining (predominantly diffuse and strong cytoplasmic with limited nuclear positivity) in tumor cells indicates the presence of aberrant protein succination due to high fumarate levels.[3][4][5]

  • The combination of FH loss and 2SC positivity (FH-/2SC+) serves as a comprehensive IHC panel for identifying FH-deficient RCC.[3][4][5]

Analysis of Circulating Metabolites

The detection of succinyl-adenosine and succinic-cysteine in plasma is a more recent development and requires specialized analytical techniques.

1. Sample Collection:

  • Blood samples are collected from patients.

2. Analytical Method:

  • Untargeted plasma metabolomics analysis is performed using high-sensitivity mass spectrometry.[7]

3. Data Analysis:

  • The levels of succinyl-adenosine and succinic-cysteine are quantified and compared to control populations.

  • These levels have been shown to distinguish patients with FH-deficient RCC from healthy individuals and those with other types of RCC.[7]

Experimental Workflow

The following diagram illustrates the diagnostic workflow for identifying FH-deficient RCC using the discussed biomarkers.

Diagnostic_Workflow cluster_0 Tissue-Based Analysis cluster_1 Blood-Based Analysis Tumor_Biopsy Tumor Biopsy (FFPE Tissue) IHC_Staining IHC for FH and 2SC Tumor_Biopsy->IHC_Staining Pathology_Review Pathological Review IHC_Staining->Pathology_Review Diagnosis Diagnosis of FH-Deficient RCC Pathology_Review->Diagnosis Blood_Sample Patient Blood Sample Metabolomics Plasma Metabolomics (Mass Spectrometry) Blood_Sample->Metabolomics Biomarker_Quantification Quantify Succinyl-adenosine & Succinic-cysteine Metabolomics->Biomarker_Quantification Biomarker_Quantification->Diagnosis Monitoring Disease Monitoring Biomarker_Quantification->Monitoring

Diagnostic Workflow for FH-Deficient RCC

References

Replicating Published Findings: A Comparative Guide to S-(1,2-Dicarboxyethyl)glutathione

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the ability to replicate and build upon published findings is paramount. This guide provides a comprehensive comparison of S-(1,2-Dicarboxyethyl)glutathione (DCE-GS) with relevant alternatives, supported by experimental data and detailed protocols from key studies.

Comparative Efficacy of DCE-GS and Alternatives

The following tables summarize the quantitative data from studies investigating the effects of DCE-GS and comparable compounds.

Table 1: Effect on Superoxide Generation in Human Neutrophils

CompoundStimulusConcentrationEffect on Superoxide GenerationReference
This compound (DCE-GS) fMLPConcentration-dependentEnhancement[1]
Arachidonic AcidConcentration-dependentMarked Suppression[1]
Phorbol 12-myristate 13-acetate-No Effect[1]
S-(1,2-Dicarboxyethyl)cysteine (DCEC) fMLP-No Effect[1]
Arachidonic AcidConcentration-dependentSuppression (less effective than DCE-GS)[1]
Phorbol 12-myristate 13-acetate-No Effect[1]

Table 2: Anti-inflammatory and Anti-anaphylactic Effects

CompoundModelDosageInhibitionReference
This compound (DCE-GS) Carrageenan-induced conjunctival edema (rats)3 mg/kg (i.v.)Up to 30%[2]
Compound 48/80-induced histamine release (rat mast cells)1 mmol/lUp to 96%[2]
Passive cutaneous anaphylaxis (rats)30 mg/kgUp to 43%[2]

Table 3: Hepatoprotective Effects Against Acetaminophen-Induced Toxicity in Rats

CompoundDosageEffect on Serum AST ActivityReference
S-(1,2-diethoxycarbonyl)glutathione isopropyl ester (DCE-Et-GS iPr) 0.5 mmol/kg (p.o.)99.9% prevention of elevation[3]
Reduced Glutathione (GSH) -Less effective than DCE-Et-GS iPr[3]
This compound (DCE-GS) -Less effective than DCE-Et-GS iPr[3]

Experimental Protocols

Detailed methodologies are crucial for replicating experimental findings. The following are protocols for key experiments cited in this guide.

1. Superoxide Generation in Human Neutrophils

  • Cell Preparation: Neutrophils are isolated from human venous blood using a standard dextran sedimentation and Ficoll-Paque density gradient centrifugation method.

  • Superoxide Measurement: Superoxide generation is measured by the superoxide dismutase-inhibitable reduction of cytochrome c.

  • Experimental Procedure:

    • Neutrophils are preincubated with varying concentrations of DCE-GS or DCEC.

    • The cells are then stimulated with either N-formyl-methionyl-leucyl-phenylalanine (fMLP), arachidonic acid, or phorbol 12-myristate 13-acetate (PMA).

    • The change in absorbance at 550 nm is monitored to quantify cytochrome c reduction, which is indicative of superoxide production.

    • The effect of the tyrosine kinase inhibitor, genistein, can be assessed by pre-incubating the DCE-GS-treated cells with it before fMLP stimulation.[1]

2. Acetaminophen-Induced Hepatotoxicity in Rats

  • Animal Model: Male Wistar rats are used for this in vivo model.

  • Induction of Hepatotoxicity: Acetaminophen (APAP) is administered intraperitoneally (i.p.) at a dose of 500 mg/kg.

  • Treatment: Test compounds, such as DCE-Et-GS iPr, are administered orally (p.o.) prior to APAP administration.

  • Assessment of Liver Injury:

    • Blood samples are collected to measure serum aspartate aminotransferase (AST) activity, a marker of liver damage.

    • Liver tissue is collected for histological examination to assess for necrosis.

  • Measurement of Hepatic Glutathione: To investigate the mechanism, hepatic glutathione (GSH) concentrations are determined 2 hours after APAP administration.[3]

Signaling Pathways and Experimental Workflows

DCE-GS Modulation of fMLP-Induced Superoxide Generation in Neutrophils

This pathway illustrates how this compound enhances superoxide generation in response to fMLP in human neutrophils through the potentiation of tyrosyl phosphorylation.

fMLP fMLP Tyr_Kinase Tyrosine Kinase fMLP->Tyr_Kinase DCE_GS This compound (DCE-GS) DCE_GS->Tyr_Kinase Proteins 80.0 kDa, 60.0 kDa, 45.0 kDa Proteins Tyr_Kinase->Proteins Phosphorylates Phosphorylation Enhanced Tyrosyl Phosphorylation Proteins->Phosphorylation Superoxide Superoxide Generation Phosphorylation->Superoxide Enhances Genistein Genistein (Tyrosine Kinase Inhibitor) Genistein->Tyr_Kinase Inhibits

DCE-GS enhances fMLP-induced superoxide generation via tyrosyl phosphorylation.

Hepatoprotective Mechanism of DCE-GS Triester

This diagram outlines the proposed mechanism by which the triester of this compound protects against acetaminophen-induced liver injury by increasing intracellular glutathione levels.

DCE_GS_Triester DCE-GS Triester (Lipophilic) Hepatocyte Hepatocyte Membrane DCE_GS_Triester->Hepatocyte Transport into cell Hydrolysis Hydrolysis Hepatocyte->Hydrolysis DCE_GS This compound (DCE-GS) Hydrolysis->DCE_GS g_GCS γ-glutamylcysteine synthetase (γ-GCS) DCE_GS->g_GCS Activates GSH_Synthesis Increased GSH Biosynthesis g_GCS->GSH_Synthesis Protection Hepatoprotection GSH_Synthesis->Protection APAP_Toxicity Acetaminophen-induced Hepatotoxicity APAP_Toxicity->Protection Inhibits

Mechanism of hepatoprotection by DCE-GS triester.

Experimental Workflow for Assessing Hepatotoxicity

This workflow provides a step-by-step overview of the experimental design used to evaluate the protective effects of DCE-GS esters against acetaminophen-induced liver damage in a rat model.

Start Start: Male Wistar Rats Treatment Oral Administration: DCE-GS Ester or Vehicle Start->Treatment Induction Intraperitoneal Injection: Acetaminophen (500 mg/kg) Treatment->Induction Time 2 Hours Post-APAP Induction->Time Sample_Collection Blood & Liver Sample Collection Time->Sample_Collection Analysis Analysis Sample_Collection->Analysis AST Serum AST Activity Analysis->AST Histology Liver Histology (Necrosis Assessment) Analysis->Histology GSH Hepatic GSH Concentration Analysis->GSH

Workflow for in vivo evaluation of hepatoprotective agents.

References

A Comparative Guide to the Efficacy of S-(1,2-Dicarboxyethyl)glutathione and N-acetylcysteine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress is a key pathological feature in a myriad of diseases, driving the demand for effective antioxidant therapies. Both S-(1,2-Dicarboxyethyl)glutathione (DCEG) and N-acetylcysteine (NAC) are thiol-containing compounds with recognized antioxidant properties. NAC is a well-established precursor of the major intracellular antioxidant glutathione (GSH), while DCEG is a naturally occurring tripeptide with emerging evidence of its own physiological activities.[1][2] This guide aims to provide a comparative analysis of their efficacy based on available scientific evidence, focusing on their mechanisms of action, cytoprotective effects, and relevant experimental data.

Mechanisms of Action

This compound (DCEG)

DCEG is an endogenous tripeptide found in tissues such as the liver, heart, and lens.[1][2] Its mechanism of action is multifaceted and appears to involve both direct and indirect antioxidant effects.

  • Modulation of Reactive Oxygen Species (ROS): Studies have shown that DCEG can modulate the generation of superoxide in human neutrophils. Interestingly, its effect is stimulus-dependent; it enhances N-formyl-methionyl-leucyl-phenylalanine (fMLP)-induced superoxide generation while markedly suppressing it when induced by arachidonic acid.[3] The suppression of arachidonic acid-induced superoxide generation by DCEG was found to be more effective than that of S-(1,2-dicarboxyethyl)cysteine (DCEC).[3]

  • Glutathione (GSH) Level Regulation: A triester derivative of DCEG has been demonstrated to protect against acetaminophen-induced hepatotoxicity by elevating intracellular GSH levels.[4] This suggests that DCEG, or its derivatives, can bolster the cell's primary antioxidant defense system. The proposed mechanism involves the hydrolysis of the more lipophilic triester to DCEG within the hepatocytes, which then activates γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in GSH biosynthesis.[4]

  • Anti-inflammatory and Antianaphylactic Effects: DCEG has demonstrated anti-inflammatory properties by inhibiting experimental conjunctival edema in rats.[1] It also inhibits histamine release from mast cells and exhibits an antianaphylactic effect.[1]

N-acetylcysteine (NAC)

NAC is a widely studied antioxidant and is clinically used as a mucolytic agent and an antidote for acetaminophen poisoning.[5] Its primary mechanism of action is centered on its role as a precursor for GSH synthesis.[5][6]

  • Glutathione (GSH) Precursor: NAC is readily deacetylated in the body to form L-cysteine, which is the rate-limiting amino acid for the synthesis of GSH.[6] By providing a bioavailable source of cysteine, NAC effectively replenishes intracellular GSH stores, thereby enhancing the cell's capacity to neutralize ROS and detoxify harmful compounds.[5][6][7][8]

  • Direct Antioxidant Activity: NAC possesses a free thiol group that can directly scavenge certain reactive oxygen species.[9]

  • Modulation of Signaling Pathways: NAC has been shown to influence various signaling pathways involved in cellular protection. It can suppress the activation of pro-inflammatory pathways such as NF-κB and modulate the activity of mitogen-activated protein kinases (MAPKs) like p38 and JNK, contributing to its cytoprotective effects.[7][10] Furthermore, NAC can induce the expression of the antioxidant enzyme heme oxygenase-1 (HO-1), which plays a critical role in its cytoprotective action.[11]

  • Hydrogen Sulfide (H₂S) and Sulfane Sulfur Production: Recent evidence suggests that NAC can trigger the intracellular production of H₂S and sulfane sulfur species, which are themselves potent antioxidants and cytoprotective molecules.[12][13]

Comparative Data Presentation

The following tables summarize quantitative data from separate studies on the efficacy of DCEG and NAC. It is crucial to note that these are not direct comparative data sets.

Table 1: Efficacy Data for this compound and its Derivatives
ParameterExperimental ModelTreatmentResultReference
Hepatoprotection Acetaminophen-induced hepatotoxicity in ratsS-(1,2-diethoxycarbonyl)glutathione isopropyl ester (0.5 mmol/kg, p.o.)99.9% prevention of the elevation of serum AST activity[14]
GSH Elevation Rat hepatocytesThis compound triester (0.5 mM)2.1-fold increase in GSH level in 24 h[4]
γ-GCS Activation Rat hepatocytesThis compound triester (1.0 mM)1.4-fold increase in γ-GCS activity in 24 h[4]
Anti-inflammatory Effect Carrageenan-induced conjunctival edema in ratsDCEG (3 mg/kg, i.v.)Up to 30% prevention of edema formation[1]
Histamine Release Inhibition Rat mast cells induced by compound 48/80DCEG (1 mmol/l)Up to 96% inhibition of histamine release[1]
Antianaphylactic Effect Passive cutaneous anaphylaxis in ratsDCEG (30 mg/kg)Up to 43% inhibition of color deposition[1]
Table 2: Efficacy Data for N-acetylcysteine
ParameterExperimental ModelTreatmentResultReference
Cytoprotection H₂O₂-induced oxidative stress in murine oligodendrocytes (158N cells)NAC (250 µM and 500 µM)~25% increased cell survival[11]
GSH Elevation Murine oligodendrocytes (158N cells)NAC (500 µM)1.7-fold increase in total GSH[11]
ROS Reduction H₂O₂-induced ROS in murine oligodendrocytes (158N cells)NACAttenuated the ~5.5-fold increase in ROS[11]
Lipid Peroxidation Inhibition Lead nitrate-induced toxicity in HepG2 cellsNAC (0.125, 0.25, and 0.5 mM)Attenuated oxidative stress (measured by MDA levels)[13]

Experimental Protocols

Acetaminophen-Induced Hepatotoxicity Model (for DCEG derivative)
  • Animal Model: Male Wistar rats.

  • Induction of Hepatotoxicity: A single intraperitoneal injection of acetaminophen (APAP) at a dose of 500 mg/kg.

  • Treatment: S-(1,2-diethoxycarbonyl)glutathione isopropyl ester (DCE-Et-GS iPr) was administered orally at a dose of 0.5 mmol/kg one hour before the APAP injection.

  • Endpoint Measurement: Serum aspartate aminotransferase (AST) activity was measured 24 hours after APAP administration to assess liver damage. Hepatic glutathione (GSH) concentration was determined 2 hours after APAP administration.[14]

H₂O₂-Induced Oxidative Stress Model (for NAC)
  • Cell Line: Murine oligodendrocyte cell line (158N).

  • Induction of Oxidative Stress: Cells were treated with 500 µM hydrogen peroxide (H₂O₂) for 24 hours.

  • Treatment: Cells were co-treated with various concentrations of NAC (50 µM to 500 µM) along with H₂O₂.

  • Endpoint Measurements:

    • Cell Viability: Assessed using a colorimetric method (e.g., MTT or CellTiter 96 AQueous One Solution Cell Proliferation Assay).

    • ROS Production: Measured using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

    • Total Glutathione (GSH) Levels: Quantified using a GSH assay kit.[11]

Visualizations

Signaling Pathways and Experimental Workflow

NAC_Signaling_Pathway NAC N-acetylcysteine Cysteine L-cysteine NAC->Cysteine Deacetylation ROS Reactive Oxygen Species (ROS) NAC->ROS Direct Scavenging NFkB NF-κB NAC->NFkB Inhibits p38_JNK p38/JNK MAPK NAC->p38_JNK Inhibits HO1 Heme Oxygenase-1 (HO-1) NAC->HO1 Induces H2S H₂S and Sulfane Sulfur Species NAC->H2S Triggers Production GSH Glutathione (GSH) Cysteine->GSH Rate-limiting step in synthesis GSH->ROS Neutralizes Cellular_Protection Cellular Protection GSH->Cellular_Protection Promotes Inflammation Inflammation NFkB->Inflammation Promotes Apoptosis Apoptosis p38_JNK->Apoptosis Promotes HO1->Cellular_Protection Promotes H2S->Cellular_Protection Promotes

Caption: Signaling pathways modulated by N-acetylcysteine (NAC).

DCEG_Mechanism DCEG_Triester DCEG Triester (Lipophilic) DCEG S-(1,2-Dicarboxyethyl) glutathione (DCEG) DCEG_Triester->DCEG Hydrolysis in Hepatocytes gamma_GCS γ-glutamylcysteine synthetase (γ-GCS) DCEG->gamma_GCS Activates ROS_Modulation ROS Modulation DCEG->ROS_Modulation Anti_inflammatory Anti-inflammatory Effects DCEG->Anti_inflammatory GSH Glutathione (GSH) gamma_GCS->GSH Increases Synthesis Hepatoprotection Hepatoprotection GSH->Hepatoprotection Contributes to

Caption: Proposed mechanisms of action for this compound (DCEG).

Cytoprotection_Assay_Workflow cluster_setup Experimental Setup cluster_analysis Endpoint Analysis Cell_Culture 1. Cell Seeding and Culture Induction 2. Induction of Cellular Stress (e.g., H₂O₂ treatment) Cell_Culture->Induction Treatment 3. Treatment with Test Compound (DCEG or NAC) Induction->Treatment Viability 4a. Cell Viability Assay (e.g., MTT) Treatment->Viability ROS 4b. ROS Measurement (e.g., DCFH-DA) Treatment->ROS GSH 4c. GSH Level Quantification Treatment->GSH Data_Analysis 5. Data Analysis and Comparison to Controls Viability->Data_Analysis ROS->Data_Analysis GSH->Data_Analysis

Caption: General workflow for an in vitro cytoprotection assay.

Conclusion

Both this compound and N-acetylcysteine demonstrate significant potential as therapeutic agents against conditions associated with oxidative stress. NAC is a well-characterized compound that primarily functions by replenishing intracellular glutathione, with additional direct antioxidant and signaling modulatory roles. The available evidence for DCEG, while less extensive, suggests it is a physiologically active molecule with anti-inflammatory properties and the ability to modulate ROS and enhance GSH synthesis, particularly through its ester derivatives.

The lack of direct comparative studies is a significant knowledge gap. Future research should focus on head-to-head comparisons of DCEG and NAC in standardized in vitro and in vivo models to delineate their relative potencies and therapeutic potential across a range of pathological conditions. Such studies would be invaluable for guiding the development of novel antioxidant strategies.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and functional comparison of S-(1,2-Dicarboxyethyl)glutathione (DCE-GS) with structurally related peptides: Glutathione (GSH), Ophthalmic Acid (OPH), Norophthalmic Acid, and γ-Glutamylcysteine (γ-Glu-Cys). This objective analysis, supported by available experimental data, aims to elucidate the key structural differences and their implications for biological activity.

Structural Comparison

The fundamental structural scaffold of these peptides is based on a γ-glutamyl moiety. Variations in the C-terminal portion and the substituent on the cysteine residue's sulfur atom give rise to their distinct chemical properties and biological functions.

CompoundMolecular FormulaMolecular Weight ( g/mol )Structural Description
This compound (DCE-GS) C₁₄H₂₁N₃O₁₀S423.40[1]Glutathione with a 1,2-dicarboxyethyl group attached to the sulfur atom of the cysteine residue.
Glutathione (GSH) C₁₀H₁₇N₃O₆S307.32A tripeptide of L-glutamate, L-cysteine, and glycine.
Ophthalmic Acid (OPH) C₁₁H₁₉N₃O₆289.29An analog of glutathione where L-cysteine is replaced by L-2-aminobutyrate.[1]
Norophthalmic Acid C₁₀H₁₇N₃O₆275.26[2]A tripeptide composed of L-glutamic acid, L-alanine, and glycine.[2]
γ-Glutamylcysteine (γ-Glu-Cys) C₈H₁₄N₂O₅S250.27A dipeptide precursor of glutathione, consisting of L-glutamate and L-cysteine.

Functional Comparison: Biological Activities

The structural variations among these peptides translate into a diverse range of biological activities. While glutathione is a well-established antioxidant, its derivatives exhibit modulated or entirely different functionalities.

Biological ActivityThis compound (DCE-GS)Glutathione (GSH)Ophthalmic Acid (OPH)Norophthalmic Acidγ-Glutamylcysteine (γ-Glu-Cys)
Anti-inflammatory Effect Inhibits experimental conjunctival edema in rats and histamine release from mast cells.[3]Possesses anti-inflammatory properties.Limited direct evidence of anti-inflammatory activity. Its role is more associated with indicating hepatic glutathione consumption.[4][5][6]No significant data available.Exhibits anti-inflammatory effects by increasing cellular glutathione levels.[7][8][9][10]
Platelet Aggregation Inhibition Inhibits platelet aggregation.[10]Inhibits ADP-induced platelet aggregation with an IC50 of 0.61 +/- 0.05 mM.[11]No significant data available.No significant data available.No significant data available.
Enzyme Substrate/Inhibitor The enzyme that synthesizes DCE-GS from L-malate and GSH has a Km of 1.4 mM for GSH and 2.2 mM for L-malate.[12]A key substrate for enzymes like Glutathione S-Transferases (GSTs) and Glutathione Peroxidase (GPx).Can modulate GSH-dependent reactions.No significant data available.Can act as a substrate for Glutathione S-Transferases, though with a higher Km than GSH.[13]

Note: The quantitative data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

Synthesis and Purification of this compound

A method for the isolation and purification of this compound from a reaction mixture of glutathione with fumaric or maleic acid has been described. The process involves the conversion to a copper salt, followed by purification using activated carbon and subsequent removal of copper.[14]

Reaction: Glutathione + Fumaric Acid/Maleic Acid → this compound

Purification Steps:

  • Copper Salt Formation: The reaction mixture is treated to convert DCE-GS into its copper salt.

  • Dissolution and Contaminant Removal: The copper salt is dissolved in an aqueous solution of acetic acid, formic acid, or propionic acid. Contaminants such as unreacted glutathione, oxidized glutathione, and fumaric acid copper salts are removed using activated carbon.

  • Copper Removal: The isolated DCE-GS copper salt is dissolved or suspended in water, and hydrogen sulfide gas is passed through the solution to precipitate and remove copper as copper sulfide.

High-Performance Liquid Chromatography (HPLC) for Peptide Analysis

Several HPLC methods are available for the separation and quantification of glutathione and its related peptides. A general approach involves:

  • Column: A reverse-phase C18 column is commonly used.[15]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.[15]

  • Derivatization: To enhance detection, pre-column derivatization with a fluorescent tag like o-phthalaldehyde (OPA) can be used.[16][17]

  • Detection: UV or fluorescence detection is used depending on the derivatization agent.[15]

A specific method for the determination of ophthalmic and norophthalmic acid involves their conversion to 2,4-dinitrophenyl derivatives and detection at 420 nm.[18] For DCE-GS, HPLC analysis has been used to determine its concentration in various rat tissues.[8][17]

Enzyme Assays

Glutathione S-Transferase (GST) Activity: A common assay for GST activity involves monitoring the conjugation of glutathione to a substrate like 1-chloro-2,4-dinitrobenzene (CDNB). The reaction can be followed spectrophotometrically by measuring the increase in absorbance at a specific wavelength. This assay can be adapted to compare the substrate efficiency of glutathione and its analogs.

This compound Synthesizing Enzyme Activity: The activity of the enzyme that synthesizes DCE-GS can be assayed by incubating L-malate and GSH with a purified or partially purified enzyme preparation and quantifying the amount of DCE-GS produced over time using HPLC.[12]

Signaling Pathways and Workflows

The biosynthesis of these peptides is interconnected, often utilizing the same enzymatic machinery. The following diagram illustrates the biosynthetic pathways of Glutathione, Ophthalmic Acid, and this compound.

Peptide_Biosynthesis Biosynthesis of Glutathione and Related Peptides Glu L-Glutamate GCL γ-Glutamylcysteine Ligase Glu->GCL Glu->GCL Cys L-Cysteine Cys->GCL Gly Glycine GS Glutathione Synthetase Gly->GS ABA L-2-Aminobutyrate ABA->GCL Malate L-Malate DCEGS_Synthase DCE-GS Synthetase Malate->DCEGS_Synthase gGluCys γ-Glutamylcysteine GCL->gGluCys ATP OPH Ophthalmic Acid (OPH) GCL->OPH ATP, via γ-Glu-ABA intermediate GSH Glutathione (GSH) GS->GSH ATP DCEGS This compound (DCE-GS) DCEGS_Synthase->DCEGS gGluCys->GS GSH->DCEGS_Synthase

Caption: Biosynthetic pathways of Glutathione and related peptides.

This guide highlights the current understanding of this compound and its structural and functional relationships with related peptides. Further research, particularly direct comparative studies and detailed structural analyses of DCE-GS and Norophthalmic Acid, is warranted to fully elucidate their physiological roles and therapeutic potential.

References

A Comparative Guide to the Substrate Specificity of S-(1,2-Dicarboxyethyl)glutathione Synthesizing Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the substrate specificity of enzymes that synthesize S-(1,2-Dicarboxyethyl)glutathione (DCE-GS) with that of canonical Glutathione S-Transferases (GSTs). The information presented herein is supported by experimental data from peer-reviewed literature to aid in understanding the unique catalytic properties of these enzymes.

Introduction

This compound is a glutathione conjugate found in various tissues, including the liver, heart, and lens.[1][2] Its synthesis from glutathione (GSH) and L-malate is catalyzed by a specific enzyme that, while functionally a transferase, exhibits distinct substrate preferences compared to the broad-specificity Glutathione S-Transferases involved in xenobiotic detoxification.[3][4] This guide will delineate these differences through quantitative data, detailed experimental methodologies, and a visualization of the relevant metabolic context.

Quantitative Data Summary

The following table summarizes the kinetic parameters of DCE-GS synthesizing enzymes from rat liver and yeast and compares them with a typical rat liver Glutathione S-transferase.

Enzyme SourceSubstrate(s)Km (mM)Vmax (µmol/min/mg)kcat (min-1)Reference(s)
DCE-GS Synthesizing Enzyme
Rat LiverL-Malate4.0Not ReportedNot Reported[3][4]
GSH2.3Not ReportedNot Reported[3][4]
Baker's YeastL-Malate2.2Not ReportedNot Reported[5]
GSH1.4Not ReportedNot Reported[5]
Canonical Glutathione S-Transferase
Rat Liver (various isoforms)1-Chloro-2,4-dinitrobenzene (CDNB)~0.1 - 1.0~40 - 60Not Reported[6]
GSH~0.1 - 0.5Not ReportedNot Reported[6]

Key Observation : The DCE-GS synthesizing enzyme from rat liver was found to have no activity with common GST substrates such as 1-chloro-2,4-dinitrobenzene (CDNB), 1,2-dichloro-4-nitrobenzene, p-nitrophenyl bromide, trans-4-phenyl-3-buten-2-one, or p-nitrobenzyl chloride, highlighting its distinct substrate specificity.[3][4]

Experimental Protocols

Partial Purification of this compound Synthesizing Enzyme from Rat Liver

This protocol is a representative summary based on methodologies described in the literature.[3][7][8]

a. Preparation of Cytosolic Fraction:

  • Homogenize fresh rat livers in 4 volumes of cold phosphate buffer saline (pH 7.3).

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet microsomes.

  • The resulting supernatant is the cytosolic fraction.

b. Ammonium Sulfate Fractionation:

  • Slowly add solid ammonium sulfate to the cytosolic fraction to achieve a final concentration of 40% saturation while gently stirring on ice.

  • After stirring for 1 hour, centrifuge at 10,000 x g for 20 minutes.

  • Increase the ammonium sulfate concentration of the supernatant to 70% saturation and repeat the stirring and centrifugation steps.

  • Resuspend the pellet from the 70% saturation step in a minimal volume of the appropriate buffer for the next chromatography step.

c. Column Chromatography:

  • Phenyl Superose Chromatography: Apply the resuspended pellet to a Phenyl Superose column equilibrated with a high salt buffer. Elute the bound proteins with a decreasing salt gradient.

  • Hydroxyapatite Chromatography: Pool the active fractions and apply them to a hydroxyapatite column. Elute with an increasing phosphate concentration gradient.

  • Gel Filtration: Further purify the active fractions on a gel filtration column (e.g., Sephadex G-100) to separate proteins based on size.

Assay for this compound Synthesis

This assay is designed to measure the enzymatic formation of DCE-GS.

a. Reaction Mixture:

  • 100 mM Potassium phosphate buffer (pH 7.4)

  • 10 mM L-Malate

  • 5 mM GSH

  • Enzyme preparation

  • Total volume: 1 ml

b. Procedure:

  • Pre-incubate the reaction mixture without the enzyme at 37°C for 5 minutes.

  • Initiate the reaction by adding the enzyme preparation.

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a quenching agent, such as an equal volume of 10% trichloroacetic acid.

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant for the presence of this compound using HPLC.

c. HPLC Analysis:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of methanol and an aqueous buffer (e.g., ammonium formate).

  • Detection: UV detector at a wavelength of 210 nm or by mass spectrometry for increased specificity.

  • Quantification: Compare the peak area of the product to a standard curve of purified this compound.

Standard Glutathione S-Transferase Activity Assay

This is a standard protocol for measuring the activity of canonical GSTs using a model substrate.[6]

a. Reaction Mixture:

  • 100 mM Potassium phosphate buffer (pH 6.5)

  • 1 mM 1-Chloro-2,4-dinitrobenzene (CDNB)

  • 1 mM GSH

  • Enzyme preparation

  • Total volume: 1 ml

b. Procedure:

  • Combine the buffer, GSH, and enzyme in a cuvette.

  • Initiate the reaction by adding CDNB.

  • Immediately monitor the increase in absorbance at 340 nm using a spectrophotometer. The product of the reaction, a GSH-CDNB conjugate, absorbs at this wavelength.

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product.

Visualizations

Experimental Workflow for Enzyme Purification

experimental_workflow cluster_prep Preparation of Cytosolic Fraction cluster_fractionation Ammonium Sulfate Fractionation cluster_chromatography Column Chromatography rat_liver Rat Liver Homogenization centrifuge1 Centrifugation (10,000 x g) rat_liver->centrifuge1 supernatant1 Supernatant Collection centrifuge1->supernatant1 centrifuge2 Ultracentrifugation (100,000 x g) supernatant1->centrifuge2 cytosol Cytosolic Fraction centrifuge2->cytosol as_precipitation Ammonium Sulfate (40-70%) cytosol->as_precipitation resuspension Resuspension of Pellet as_precipitation->resuspension phenyl_superose Phenyl Superose resuspension->phenyl_superose hydroxyapatite Hydroxyapatite phenyl_superose->hydroxyapatite gel_filtration Gel Filtration hydroxyapatite->gel_filtration purified_enzyme Partially Purified Enzyme gel_filtration->purified_enzyme

Caption: Purification workflow for DCE-GS synthesizing enzyme.

Metabolic Context of this compound

metabolic_pathway GSH Glutathione (GSH) DCE_GS This compound (DCE-GS) GSH->DCE_GS enzyme DCE-GS Synthesizing Enzyme L_Malate L-Malate L_Malate->DCE_GS CysGly_DCE Cysteinylglycine-DCE DCE_GS->CysGly_DCE γ-Glutamyl- transpeptidase Cys_DCE Cysteine-DCE CysGly_DCE->Cys_DCE Dipeptidase Mercapturate Mercapturic Acid Derivative Cys_DCE->Mercapturate N-Acetyl- transferase Excretion Excretion Mercapturate->Excretion

Caption: The mercapturic acid pathway for DCE-GS metabolism.

References

Safety Operating Guide

Proper Disposal of S-(1,2-Dicarboxyethyl)glutathione: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The following provides essential safety and logistical information for the proper disposal of S-(1,2-Dicarboxyethyl)glutathione. While this compound is not classified as hazardous, adherence to proper disposal procedures is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

Waste Identification and Characterization

Before disposal, it is imperative to characterize the waste stream containing this compound.

  • Unused or Expired Compound: Pure, uncontaminated this compound.

  • Contaminated Labware: Pipette tips, centrifuge tubes, gloves, and other disposable materials that have come into contact with the compound.

  • Aqueous Solutions: Buffer solutions or experimental media containing dissolved this compound.

  • Mixed Chemical Waste: Solutions containing this compound along with other chemical reagents. The disposal of this waste will be dictated by the most hazardous component in the mixture.

Personal Protective Equipment (PPE)

Standard laboratory PPE should be worn when handling this compound waste to minimize exposure.

PPE ComponentSpecificationPurpose
Gloves Nitrile or latexTo prevent skin contact.
Eye Protection Safety glasses or gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin.

Disposal Procedures

The appropriate disposal method for this compound depends on the form of the waste and local institutional and environmental regulations.

Step 1: Segregation Segregate waste streams containing this compound from other laboratory waste to ensure proper handling and disposal.

Step 2: Choose the Appropriate Disposal Method

  • For Solid Waste (Unused compound, contaminated labware):

    • Collect in a designated, sealed waste container labeled "Non-hazardous Chemical Waste."

    • Consult your institution's Environmental Health and Safety (EHS) office for pickup and disposal through a licensed waste management contractor. Incineration is a common disposal method for this type of waste.

  • For Aqueous Solutions:

    • Small Quantities (Consult local regulations for volume limits):

      • Neutralize the pH of the solution to between 6 and 8.

      • If permitted by your local regulations and institutional policies, flush to the sanitary sewer with copious amounts of water.[1]

    • Large Quantities or if Sewer Disposal is Prohibited:

      • Collect the aqueous waste in a clearly labeled, sealed container.

      • Arrange for disposal through your institution's EHS-approved chemical waste program.

  • For Mixed Chemical Waste:

    • The disposal procedure must adhere to the requirements for the most hazardous chemical in the mixture.

    • Consult the Safety Data Sheet (SDS) for all components of the mixture to determine the appropriate disposal protocol.

    • Contact your institution's EHS office for guidance on the disposal of mixed chemical waste.

Step 3: Documentation Maintain a record of the disposed of chemical, including the quantity and date of disposal, in your laboratory's chemical inventory.

Experimental Workflow for Waste Disposal Decision

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Start: Identify Waste Containing This compound waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Unused Compound, Contaminated Labware) waste_type->solid_waste Solid aqueous_waste Aqueous Solution waste_type->aqueous_waste Aqueous mixed_waste Mixed Chemical Waste waste_type->mixed_waste Mixed collect_solid Collect in Labeled Non-Hazardous Waste Container solid_waste->collect_solid check_local_regs Check Local Regulations for Sewer Disposal aqueous_waste->check_local_regs identify_hazard Identify Most Hazardous Component in Mixture mixed_waste->identify_hazard contact_ehs Contact Environmental Health & Safety (EHS) for Pickup and Disposal collect_solid->contact_ehs sewer_disposal Neutralize pH (6-8) and Flush to Sewer with Copious Water check_local_regs->sewer_disposal Permitted collect_aqueous Collect in Labeled Aqueous Waste Container check_local_regs->collect_aqueous Not Permitted / Large Volume end End: Disposal Complete sewer_disposal->end collect_aqueous->contact_ehs follow_hazard_protocol Follow Disposal Protocol for Most Hazardous Component identify_hazard->follow_hazard_protocol follow_hazard_protocol->contact_ehs contact_ehs->end

Caption: Disposal Decision Workflow for this compound.

References

Essential Safety and Logistics for Handling S-(1,2-Dicarboxyethyl)glutathione

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory reagents is paramount. This document provides immediate safety protocols and logistical plans for S-(1,2-Dicarboxyethyl)glutathione, a peptide noted for its research applications. While generally considered non-hazardous, adherence to standard laboratory safety practices and specific disposal considerations due to its environmental classification is essential.

Personal Protective Equipment (PPE)

When handling this compound in a solid form under normal laboratory conditions, standard personal protective equipment is required to minimize exposure and ensure safety.

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecification/StandardPurpose
Eye Protection Safety GlassesANSI Z87.1 certifiedProtects eyes from potential splashes or airborne particles.
Hand Protection Disposable GlovesNitrile or latexPrevents direct skin contact with the substance. Gloves should be inspected before use and changed regularly, or immediately if contaminated.[1][2][3]
Body Protection Laboratory CoatStandard cotton or flame-resistantProtects skin and personal clothing from spills and contamination.[2][4][5]
Foot Protection Closed-toe ShoesSturdy, non-perforated materialProtects feet from spills and falling objects.[2][6]

Operational and Disposal Plans

A systematic approach to the handling and disposal of this compound is critical, not only for personnel safety but also for environmental protection. The following procedural guidance outlines the key steps from preparation to final disposal.

Experimental Workflow and Safety Protocols

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial risk assessment to the final disposal of waste. Adherence to this workflow is crucial for maintaining a safe laboratory environment.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal Phase RiskAssessment 1. Conduct Risk Assessment SelectPPE 2. Select Appropriate PPE RiskAssessment->SelectPPE Identify Hazards DonPPE 3. Don PPE Correctly SelectPPE->DonPPE Gather Equipment Weighing 4. Weigh Solid Compound (in a designated area or fume hood if dusty) DonPPE->Weighing Proceed to Handling Dissolving 5. Prepare Solution Weighing->Dissolving Decontaminate 6. Decontaminate Work Area & Equipment Dissolving->Decontaminate Experiment Complete DoffPPE 7. Doff PPE Correctly Decontaminate->DoffPPE WasteSegregation 8. Segregate Waste DoffPPE->WasteSegregation AqueousWaste Aqueous Waste (WGK 3 - Hazardous to Water) WasteSegregation->AqueousWaste Liquid SolidWaste Contaminated Solid Waste (Gloves, Liners, etc.) WasteSegregation->SolidWaste Solid Disposal 9. Dispose of Waste via Certified Hazardous Waste Disposal Service AqueousWaste->Disposal SolidWaste->Disposal

Figure 1. Workflow for Safe Handling and Disposal of this compound.
Step-by-Step Guidance

1. Risk Assessment and Preparation:

  • Before handling, review available safety information and be aware that this compound is for research use only and not for human use.[7][8]

  • Ensure that a safety shower and eyewash station are accessible.[6]

  • Prepare your workspace by ensuring it is clean and uncluttered.

2. Personal Protective Equipment (PPE) Adherence:

  • Eye Protection: Wear safety glasses with side shields at all times.[3][5]

  • Hand Protection: Use nitrile or latex gloves. Remove and replace gloves immediately if they become contaminated. Do not wear gloves outside of the laboratory area.[5]

  • Body Protection: A fully buttoned laboratory coat should be worn to protect your skin and clothing.

  • Footwear: Ensure you are wearing closed-toe shoes.

3. Handling and Experimental Protocols:

  • When handling the solid compound, avoid generating dust. If there is a potential for dust, handle the material in a fume hood.

  • For weighing and transferring, use a chemical spatula or other appropriate tools.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

4. Decontamination and Disposal:

  • Environmental Hazard: this compound has a Water Hazard Class 3 (WGK 3) rating, indicating it is highly hazardous to water. Do not dispose of this chemical or its solutions down the drain.

  • Aqueous Waste: All aqueous solutions containing this compound must be collected in a designated, labeled hazardous waste container.

  • Solid Waste: Dispose of contaminated materials such as gloves, weigh boats, and paper towels as solid hazardous waste in a clearly labeled container.

  • Spill Cleanup: In the event of a spill, carefully scoop up the solid material, taking care not to create dust.[9] Place the spilled material and any contaminated cleaning materials into a sealed, labeled hazardous waste container.

  • All waste must be disposed of through your institution's hazardous waste management program.[10][11][12]

By adhering to these safety and logistical guidelines, researchers can minimize risks and ensure the responsible handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.